molecular formula C31H45FN4O10 B15582471 Z-Levd-fmk

Z-Levd-fmk

Cat. No.: B15582471
M. Wt: 652.7 g/mol
InChI Key: WGJLXPZGHLANRB-FAWUNYRSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Levd-fmk is a useful research compound. Its molecular formula is C31H45FN4O10 and its molecular weight is 652.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H45FN4O10

Molecular Weight

652.7 g/mol

IUPAC Name

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate

InChI

InChI=1S/C31H45FN4O10/c1-18(2)14-23(35-31(43)46-17-20-10-8-7-9-11-20)29(41)33-21(12-13-25(38)44-5)28(40)36-27(19(3)4)30(42)34-22(24(37)16-32)15-26(39)45-6/h7-11,18-19,21-23,27H,12-17H2,1-6H3,(H,33,41)(H,34,42)(H,35,43)(H,36,40)/t21-,22-,23-,27-/m0/s1

InChI Key

WGJLXPZGHLANRB-FAWUNYRSSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Z-LEVD-fmk

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-LEVD-fmk is a synthetic peptide derivative that functions as a potent and irreversible inhibitor of specific caspases, a family of cysteine proteases that play critical roles in apoptosis (programmed cell death) and inflammation. This document provides a comprehensive overview of the molecular mechanism of this compound, its target specificity, its role in modulating cellular signaling pathways, and a summary of its application in research.

Introduction to this compound and Caspases

Caspases (cysteine-aspartic proteases) are a family of enzymes that are central to the cellular machinery of apoptosis and inflammation. They are synthesized as inactive zymogens (procaspases) and are activated through proteolytic cleavage. Based on their function, caspases are broadly classified into two groups:

  • Initiator Caspases: Such as caspase-2, -8, -9, and -10, which are activated by upstream death signals and are responsible for activating the executioner caspases.

  • Executioner (or Effector) Caspases: Including caspase-3, -6, and -7, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

  • Inflammatory Caspases: Such as caspase-1, -4, and -5, which are involved in the maturation of pro-inflammatory cytokines and a lytic, pro-inflammatory form of cell death called pyroptosis.[2][3]

This compound belongs to a class of inhibitors known as fluoromethyl ketones (FMK). These are cell-permeable compounds designed to mimic the preferred cleavage sequence of specific caspases, allowing them to target and inhibit these enzymes within a cellular context.

Core Mechanism of Action

The inhibitory action of this compound is centered on its structure, which is designed to be recognized by the active site of its target caspases.

  • Peptide Specificity: The "LEVD" sequence (Leu-Glu-Val-Asp) mimics the P4-P1 amino acid residues of a natural substrate for specific caspases. Caspases exhibit substrate specificity primarily determined by the four amino acids immediately upstream of the cleavage site (P4-P1), with cleavage occurring after the aspartic acid (Asp) residue at the P1 position.[1][2] Caspase-6, for instance, is known to prefer substrates with a VEID or VEMD sequence, reflecting a preference for valine and leucine (B10760876) at the P4 position.[4]

  • Irreversible Inhibition: The key to this compound's potent inhibition lies in the fluoromethyl ketone (fmk) group attached to the aspartic acid residue. The mechanism proceeds as follows:

    • The LEVD peptide sequence directs the inhibitor to the substrate-binding pocket of the target caspase.

    • The catalytic cysteine residue in the caspase's active site performs a nucleophilic attack on the carbonyl carbon of the FMK group.[5]

    • This attack results in the formation of a stable, irreversible covalent thioether bond between the inhibitor and the enzyme.[6]

This covalent modification permanently inactivates the caspase, preventing it from cleaving its natural substrates and thereby blocking its downstream signaling functions. The N-terminal benzyloxycarbonyl (Z) group enhances the cell permeability of the inhibitor.

Target Specificity and Quantitative Data

While often associated with caspase-9 due to the "LEHD" recognition sequence of that caspase, this compound and its analog Z-LEHD-fmk show a broader, yet specific, range of inhibition. Quantitative data, typically expressed as the half-maximal inhibitory concentration (IC50), is crucial for understanding this specificity.

InhibitorTarget CaspaseIC50 ValueNotes
z-LEHD-fmkCaspase-80.70 nMHighly potent inhibition.
z-LEHD-fmkCaspase-91.5 µMModerate inhibition.
z-LEHD-fmkCaspase-103.59 µMWeaker inhibition.

Table 1: Summary of IC50 values for the related inhibitor z-LEHD-fmk against various caspases. Data compiled from research findings.[7]

It is important to note that while the "LEHD" sequence is often used to target caspase-9, experimental data shows z-LEHD-fmk can be a more potent inhibitor of caspase-8.[7] This highlights the necessity of empirical validation when using peptide inhibitors. This compound is also reported as a cell-permeable inhibitor of caspase-4, blocking endoplasmic reticulum (ER) stress-induced apoptosis.[8]

Modulation of Cellular Signaling Pathways

By inhibiting specific caspases, this compound can profoundly impact key cellular signaling pathways, primarily apoptosis.

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

  • Extrinsic Pathway: This pathway is triggered by the binding of extracellular ligands (e.g., TNF-alpha, TRAIL) to death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.[9] Activated caspase-8 then directly cleaves and activates executioner caspases like caspase-3. By inhibiting caspase-8, inhibitors like Z-IETD-fmk (and to a degree, Z-LEHD-fmk) can block this pathway.[9][10]

  • Intrinsic Pathway: This pathway is initiated by intracellular stress signals (e.g., DNA damage, ER stress), leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates initiator caspase-9.[11] Activated caspase-9 then activates executioner caspases. Z-LEHD-fmk, as a caspase-9 inhibitor, can protect cells from apoptosis mediated through this pathway.[10][11]

// Inhibitors Z_Levd_fmk [label="this compound / Z-LEHD-fmk", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Casp8 -> ProCasp3; Casp9 -> ProCasp3;

// Inhibition points Z_Levd_fmk -> Casp9 [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; Z_Levd_fmk -> Casp8 [arrowhead=tee, color="#EA4335", style=dashed, label=" Potent Inhibition"]; } end_dot Figure 1: Inhibition of Apoptosis Pathways by this compound/Z-LEHD-fmk.

While primarily studied in the context of apoptosis, the targets of this compound can intersect with other cell death pathways. Pyroptosis is a pro-inflammatory form of cell death executed by gasdermin proteins, which are cleaved by inflammatory caspases like caspase-1 and caspase-11 (in mice) or caspase-4 and -5 (in humans).[12][13] this compound is noted as an inhibitor of caspase-4, suggesting its potential to modulate pyroptosis initiated by non-canonical inflammasome pathways.[8] The pan-caspase inhibitor Z-VAD-fmk is widely used to block both apoptosis and pyroptosis in experimental settings.[6][14]

Experimental Methodologies

The efficacy and mechanism of this compound are typically investigated using a variety of biochemical and cell-based assays.

  • Objective: To quantify the direct inhibitory effect of this compound on caspase enzyme activity.

  • Methodology:

    • Recombinant active caspases (e.g., caspase-4, -8, -9) are incubated with a fluorogenic substrate (e.g., Ac-LEHD-AFC).

    • Cleavage of the substrate by the caspase releases a fluorescent molecule (e.g., AFC), which is measured over time using a fluorometer.

    • The assay is repeated with the addition of varying concentrations of this compound to determine the IC50 value. The inhibitor is typically pre-incubated with the enzyme before the addition of the substrate to allow for binding.

  • Objective: To assess the ability of this compound to protect cells from apoptosis.

  • Methodology:

    • A chosen cell line is pre-treated with this compound (e.g., at 20 µM) for a short period (e.g., 30-60 minutes).[9][11]

    • An apoptotic stimulus is then added to the cells (e.g., TRAIL, Etoposide, or ER stress inducers).

    • After a suitable incubation period (e.g., 4-24 hours), cell death is quantified using methods such as:

      • Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membrane integrity (late apoptosis/necrosis). Stained cells are analyzed by flow cytometry.[9]

      • TUNEL Assay: Detects DNA fragmentation, a hallmark of late apoptosis.[11]

      • Metabolic Assays (e.g., MTT, WST-1): Measure the metabolic activity of viable cells.[15][16]

  • Objective: To monitor the cleavage of key proteins in the apoptotic pathway.

  • Methodology:

    • Cells are treated as described in the cell viability assay.

    • Cell lysates are collected, and proteins are separated by SDS-PAGE.

    • Proteins are transferred to a membrane and probed with antibodies specific for:

      • Cleaved Caspases: To confirm the inhibition of caspase-8, -9, or -3 activation.

      • Cleaved PARP: Poly(ADP-ribose) polymerase (PARP) is a well-known substrate of caspase-3; its cleavage is a definitive marker of apoptosis execution.[8]

// Logical Relationship Logic [shape=plaintext, fontcolor="#202124", label="Pre-treatment with this compound is expected to...\n\n"]; Logic -> Result1 [style=invis]; Logic -> Result2 [style=invis]; Logic -> Result3 [style=invis];

Result1 [shape=note, fillcolor="#FBBC05", fontcolor="#202124", label="...reduce the percentage of\nAnnexin V positive cells."]; Result2 [shape=note, fillcolor="#FBBC05", fontcolor="#202124", label="...decrease the levels of\ncleaved caspase-3 and cleaved PARP."]; Result3 [shape=note, fillcolor="#FBBC05", fontcolor="#202124", label="...inhibit the cleavage of\nfluorogenic caspase substrates."];

Flow -> Result1 [style=dashed, color="#5F6368"]; WB -> Result2 [style=dashed, color="#5F6368"]; Activity -> Result3 [style=dashed, color="#5F6368"]; } end_dot Figure 2: General experimental workflow to study this compound effects.

Conclusion

This compound is a valuable chemical tool for investigating caspase-dependent signaling pathways. Its core mechanism of action is the irreversible covalent inhibition of specific caspases, mediated by its "LEVD" targeting sequence and its reactive fluoromethyl ketone group. While it is often used to target members of the caspase-9 family, it exhibits a broader specificity profile that includes potent inhibition of other caspases like caspase-4 and caspase-8 (for the related LEHD sequence). This makes it an effective inhibitor of both the intrinsic and extrinsic apoptotic pathways, as well as a potential modulator of inflammatory pyroptosis. Proper application of this inhibitor, guided by quantitative data and validated through robust experimental methodologies, is essential for accurately dissecting the complex roles of caspases in health and disease.

References

Z-Levd-fmk: A Technical Guide to a Specific Caspase-4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Z-Levd-fmk as a specific inhibitor of caspase-4. This document details its role in the context of the non-canonical inflammasome pathway, presents available data on its specificity, and offers detailed experimental protocols for its use in research settings.

Introduction to this compound and Caspase-4

This compound is a cell-permeable, irreversible peptide inhibitor designed to target caspase-4. The peptide sequence Leu-Glu-Val-Asp (LEVD) mimics the cleavage site of substrates targeted by caspase-4, and the fluoromethylketone (fmk) moiety allows for covalent modification of the active site cysteine, leading to irreversible inhibition.

Caspase-4, along with its murine ortholog caspase-11 and the closely related human caspase-5, is a critical initiator of the non-canonical inflammasome pathway. Unlike canonical inflammasomes that detect a wide range of pathogen- and danger-associated molecular patterns (PAMPs and DAMPs) through sensor proteins, the non-canonical inflammasome is directly activated by the binding of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria to the CARD domain of caspase-4. This activation triggers a signaling cascade culminating in a form of pro-inflammatory programmed cell death known as pyroptosis and the maturation and release of pro-inflammatory cytokines.

Mechanism of Action: The Non-Canonical Inflammasome Pathway

The activation of caspase-4 by intracellular LPS initiates a signaling cascade with significant immunological consequences.

  • Direct LPS Sensing: Cytosolic LPS binds directly to the caspase activation and recruitment domain (CARD) of pro-caspase-4, inducing its oligomerization and auto-activation.

  • Gasdermin D Cleavage: Activated caspase-4 cleaves Gasdermin D (GSDMD), a key downstream effector. This cleavage removes the inhibitory C-terminal domain, liberating the N-terminal domain (GSDMD-NT).

  • Pore Formation and Pyroptosis: The GSDMD-NT fragments translocate to the plasma membrane and oligomerize to form large pores, disrupting the cell's osmotic balance. This leads to cell swelling, lysis, and the release of intracellular contents, a process termed pyroptosis.

  • Cytokine Release: The GSDMD pores serve as a conduit for the release of mature pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). The maturation of these cytokines is primarily mediated by caspase-1, which is activated downstream of the non-canonical pathway through potassium efflux and subsequent NLRP3 inflammasome activation.

Signaling Pathway Diagram

NonCanonical_Inflammasome Non-Canonical Inflammasome Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol LPS_ext LPS (Gram-negative bacteria) LPS_intra Intracellular LPS LPS_ext->LPS_intra Bacterial entry/ membrane disruption ProCasp4 Pro-Caspase-4 LPS_intra->ProCasp4 Direct binding Casp4 Activated Caspase-4 ProCasp4->Casp4 Oligomerization & Auto-activation GSDMD Gasdermin D (GSDMD) Casp4->GSDMD Cleavage GSDMD_N GSDMD-N GSDMD->GSDMD_N IL1b Mature IL-1β GSDMD_N->IL1b Release IL18 Mature IL-18 GSDMD_N->IL18 Release K_efflux K+ Efflux GSDMD_N->K_efflux Pore formation in plasma membrane Pyroptosis Pyroptosis GSDMD_N->Pyroptosis ProIL1b Pro-IL-1β ProIL1b->IL1b ProIL18 Pro-IL-18 ProIL18->IL18 NLRP3 NLRP3 Inflammasome Casp1 Caspase-1 NLRP3->Casp1 Activation Casp1->ProIL1b Cleavage Casp1->ProIL18 Cleavage K_efflux->NLRP3 Activation ZLevd This compound ZLevd->Casp4 Inhibition

Non-Canonical Inflammasome Pathway and this compound Inhibition.

Data Presentation: Specificity of Caspase Inhibitors

A crucial aspect of a targeted inhibitor is its specificity. While this compound is marketed as a caspase-4 inhibitor, comprehensive, publicly available data detailing its inhibitory concentration (IC50) or inhibition constant (Ki) across a full panel of caspases is limited. One vendor notes that this compound at 2 µM inhibits caspase-3 activity in human retinal pigment epithelial cells, suggesting some off-target effects at higher concentrations.[1]

To provide context for researchers, the following tables summarize the specificity of other relevant caspase inhibitors that target inflammatory caspases. This data can serve as a benchmark when evaluating the potential for off-target effects in experiments using this compound.

Table 1: IC50 Values of Ac-FLTD-CMK for Inflammatory Caspases

CaspaseIC50 (nM)
Caspase-146.7
Caspase-41490
Caspase-5329
Data sourced from a commercial vendor.

Table 2: Ki Values of VRT-043198 for Inflammatory Caspases

CaspaseKi (nM)
Caspase-10.8
Caspase-40.6
Data sourced from a commercial vendor.

Experimental Protocols

The following section provides detailed methodologies for key experiments utilizing this compound to study the non-canonical inflammasome pathway.

Experimental Workflow: Inhibition of LPS-Induced Pyroptosis in THP-1 Macrophages

Experimental_Workflow Workflow: this compound Inhibition of Pyroptosis cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_supernatant_assays Supernatant Assays cluster_lysate_assays Cell Lysate Assays start Start: THP-1 Monocytes differentiate Differentiate with PMA (e.g., 100 ng/mL, 48h) start->differentiate adhere Wash and rest cells (24h) differentiate->adhere macrophages Adherent THP-1 Macrophages adhere->macrophages pretreat Pre-treat with this compound (e.g., 20 µM, 1h) or Vehicle macrophages->pretreat prime Prime with LPS (e.g., 1 µg/mL, 4h) pretreat->prime induce Induce Pyroptosis (e.g., Nigericin 10 µM, 1h) prime->induce collect_supernatant Collect Supernatant induce->collect_supernatant lyse_cells Lyse Cells induce->lyse_cells ldh_assay LDH Assay (Pyroptosis) collect_supernatant->ldh_assay elisa IL-1β ELISA (Cytokine Release) collect_supernatant->elisa western Western Blot (GSDMD Cleavage) lyse_cells->western

Workflow for assessing this compound's effect on pyroptosis.
Inhibition of Caspase-4 and Pyroptosis in Macrophages

This protocol details the steps to assess the inhibitory effect of this compound on LPS-induced pyroptosis in the human monocytic cell line THP-1.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Nigericin

  • This compound

  • DMSO (vehicle control)

  • Opti-MEM

  • Lipofectamine 2000 (for LPS transfection, an alternative to Nigericin)

  • LDH Cytotoxicity Assay Kit

  • Human IL-1β ELISA Kit

  • Reagents for Western blotting (lysis buffer, primary antibodies for GSDMD and loading control, secondary antibody, etc.)

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • To differentiate into macrophage-like cells, seed THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/mL and treat with 100 ng/mL PMA for 48 hours.

    • After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours before treatment.

  • Inhibitor Treatment and Inflammasome Activation:

    • Prepare a stock solution of this compound in DMSO (e.g., 20 mM).

    • Pre-treat the differentiated THP-1 cells with the desired concentration of this compound (e.g., 20 µM) or an equivalent volume of DMSO (vehicle control) for 1 hour.

    • For two-signal inflammasome activation: Prime the cells by adding LPS to the medium to a final concentration of 1 µg/mL and incubate for 4 hours.

    • Induce pyroptosis by adding Nigericin to a final concentration of 10 µM and incubate for 1 hour.

    • For direct non-canonical activation (alternative): Transfect LPS (1 µg/mL) into the cells using Lipofectamine 2000 in Opti-MEM according to the manufacturer's instructions for an overnight incubation.

  • Sample Collection:

    • After the incubation period, carefully collect the cell culture supernatant for LDH and IL-1β assays. Centrifuge to pellet any detached cells and cell debris.

    • Wash the remaining adherent cells with ice-cold PBS and lyse them using an appropriate lysis buffer for Western blot analysis.

Assessment of Pyroptosis by LDH Assay

Procedure:

  • Use a commercial LDH Cytotoxicity Assay Kit.

  • In a 96-well plate, add 50 µL of the collected cell culture supernatant per well.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

  • Calculate the percentage of LDH release relative to a positive control (cells lysed with lysis buffer).

Quantification of IL-1β Release by ELISA

Procedure:

  • Use a commercial Human IL-1β ELISA Kit.

  • Follow the manufacturer's instructions for coating the plate with capture antibody (if not pre-coated), blocking, and adding standards and samples (the collected cell culture supernatants).

  • Incubate with the detection antibody, followed by the enzyme conjugate (e.g., HRP-streptavidin).

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at 450 nm.

  • Calculate the concentration of IL-1β in the samples based on the standard curve.

Detection of GSDMD Cleavage by Western Blot

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific for the N-terminal fragment of GSDMD overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate.

  • Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. A decrease in the full-length GSDMD band and the appearance of the cleaved GSDMD-N terminal fragment indicates caspase-4 activity.

Conclusion

This compound serves as a valuable tool for investigating the role of caspase-4 in the non-canonical inflammasome pathway and its downstream consequences, such as pyroptosis and inflammation. While more comprehensive data on its specificity would be beneficial, the available information and the detailed protocols provided in this guide enable researchers to effectively utilize this inhibitor in their studies. Careful experimental design, including appropriate controls and concentration titrations, is essential for obtaining robust and interpretable results. The study of caspase-4 and its inhibition holds significant promise for understanding and potentially treating diseases driven by Gram-negative bacterial infections and associated inflammation.

References

The Role of Z-Levd-fmk in ER Stress-Induced Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endoplasmic reticulum (ER) stress is a condition of cellular distress caused by the accumulation of unfolded or misfolded proteins in the ER lumen. Prolonged ER stress activates the Unfolded Protein Response (UPR), which, if unable to restore homeostasis, can trigger apoptosis. A key mediator in the ER stress-specific apoptotic pathway is caspase-4 (in humans) and its murine ortholog, caspase-12. This technical guide provides an in-depth exploration of the role of Z-Levd-fmk, a cell-permeable and irreversible inhibitor of caspase-4, in mitigating ER stress-induced apoptosis. We will detail the underlying signaling pathways, present quantitative data on the efficacy of this compound, and provide comprehensive experimental protocols for studying its effects.

Introduction: ER Stress and the Unfolded Protein Response

The endoplasmic reticulum is a critical organelle responsible for protein folding, modification, and transport. A variety of physiological and pathological conditions can disrupt these functions, leading to an accumulation of misfolded proteins, a state known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR is orchestrated by three main sensor proteins located on the ER membrane:

  • PERK (PKR-like ER kinase): Phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis to reduce the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4.

  • IRE1 (Inositol-requiring enzyme 1): Possesses both kinase and endoribonuclease activity. Its RNase activity splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor that upregulates genes involved in protein folding and degradation.

  • ATF6 (Activating transcription factor 6): Upon ER stress, it translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to induce the expression of ER chaperones.

While the UPR initially aims to restore cellular homeostasis, prolonged or severe ER stress shifts its signaling towards apoptosis.

The Central Role of Caspase-4 in ER Stress-Induced Apoptosis

In humans, caspase-4 is a key initiator caspase in the ER stress-specific apoptotic pathway[1]. It is localized to the ER membrane and is specifically cleaved and activated in response to ER stress-inducing agents[1]. Its murine counterpart is caspase-12. The activation of caspase-4 is a critical event that commits the cell to apoptosis. Once activated, caspase-4 can cleave and activate downstream executioner caspases, such as caspase-9 and caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis[2]. The expression of ER stress markers such as GRP78 and CHOP is often upregulated in concert with caspase-4 activation[3].

This compound: A Specific Inhibitor of Caspase-4

This compound (Benzyloxycarbonyl-Leucyl-glutamyl-valyl-aspartic acid fluoromethyl ketone) is a cell-permeable, irreversible inhibitor of caspase-4[4]. Its peptide sequence, LEVD, mimics the cleavage site recognized by caspase-4, allowing it to bind to the active site of the enzyme and covalently modify a critical cysteine residue, thereby irreversibly inactivating it. By specifically targeting caspase-4, this compound serves as a valuable tool to investigate the role of this caspase in ER stress-induced apoptosis and as a potential therapeutic agent to mitigate cell death in diseases associated with excessive ER stress. It has been demonstrated that this compound can significantly reduce apoptosis induced by ER stressors in various cell types.

Signaling Pathways of ER Stress-Induced Apoptosis and this compound Intervention

The signaling cascade leading from ER stress to apoptosis is complex and involves crosstalk between the UPR sensors and the caspase machinery. This compound intervenes at the level of caspase-4 activation, thereby blocking the downstream apoptotic events.

ER_Stress_Apoptosis_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (Unfolded Proteins) PERK PERK ER_Stress->PERK activates IRE1 IRE1 ER_Stress->IRE1 activates ATF6 ATF6 ER_Stress->ATF6 activates Pro_Casp4 Pro-caspase-4 ER_Stress->Pro_Casp4 triggers cleavage ATF4 ATF4 PERK->ATF4 XBP1s XBP1s IRE1->XBP1s ATF6n ATF6 (n) ATF6->ATF6n Casp4 Active Caspase-4 Pro_Casp4->Casp4 activation Pro_Casp9 Pro-caspase-9 Casp4->Pro_Casp9 activates GRP78 GRP78 CHOP CHOP ATF4->CHOP XBP1s->CHOP ATF6n->CHOP CHOP->Pro_Casp4 promotes activation Casp9 Active Caspase-9 Pro_Casp9->Casp9 Pro_Casp3 Pro-caspase-3 Casp9->Pro_Casp3 activates Casp3 Active Caspase-3 Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes Z_Levd_fmk This compound Z_Levd_fmk->Casp4 inhibits

Figure 1: Signaling pathway of ER stress-induced apoptosis and the inhibitory action of this compound.

Quantitative Data on this compound Efficacy

The effectiveness of this compound in preventing ER stress-induced apoptosis has been demonstrated in numerous studies. The following tables summarize key quantitative findings.

Cell Line ER Stress Inducer This compound Concentration Effect on Apoptosis Reference
Human Retinal Pigment Epithelial (hRPE)Tunicamycin (B1663573)2 µM59% reduction in apoptotic cell death
Human Retinal Pigment Epithelial (hRPE)Tunicamycin2 µM62% reduction in TUNEL positive cells at 24h
B-cell chronic lymphocytic leukemia (B-CLL)Spontaneous50 µMReduction in hypodiploid nuclei from 26.8% to 17.2%[5]
5C cellsE220 µMComplete block of PARP cleavage[4]
Parameter Value Comments Reference
IC50 for Caspase-4 Not explicitly reportedEffective concentrations in cell-based assays are typically in the low micromolar range (2-50 µM).N/A
Effect on Caspase-3 Activity Inhibition observedIn hRPE cells, 2 µM this compound inhibited caspase-3 activity.[4]
Effect on IL-8 Production Inhibition observedAt 2 ng/mL, this compound blocked IL-1β-induced IL-8 production in hRPE cells.[4]

Detailed Experimental Protocols

To facilitate research in this area, we provide detailed protocols for key experiments used to assess the role of this compound in ER stress-induced apoptosis.

Western Blot Analysis of ER Stress and Apoptosis Markers

This protocol describes the detection of GRP78, CHOP, and cleaved caspase-4 by western blotting.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-GRP78, anti-CHOP, anti-caspase-4 (cleaved specific)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with an ER stress inducer (e.g., tunicamycin or thapsigargin) in the presence or absence of this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli sample buffer, and boil for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.

Flow Cytometry Analysis of Apoptosis (Annexin V/PI Staining)

This protocol details the quantification of apoptotic and necrotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Treat cells as described in the western blot protocol.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-4 Activity Assay (Colorimetric)

This protocol describes the measurement of caspase-4 activity using the chromogenic substrate Ac-LEVD-pNA.

Materials:

  • Cell lysis buffer for caspase assays

  • Protein assay kit

  • Caspase-4 substrate: Ac-LEVD-pNA

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysate Preparation: Prepare cell lysates as described in the western blot protocol, using a caspase-compatible lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Assay Setup: In a 96-well plate, add 50-100 µg of protein lysate to each well. Bring the total volume to 50 µL with assay buffer.

  • Substrate Addition: Add 5 µL of 4 mM Ac-LEVD-pNA substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of pNA released and thus to the caspase-4 activity.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on ER stress-induced apoptosis.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture start->cell_culture treatment Treatment Groups: 1. Control 2. ER Stress Inducer 3. This compound + ER Stress Inducer 4. This compound alone cell_culture->treatment incubation Incubation treatment->incubation harvest Harvest Cells incubation->harvest western_blot Western Blot (GRP78, CHOP, Cleaved Caspase-4) harvest->western_blot flow_cytometry Flow Cytometry (Annexin V / PI) harvest->flow_cytometry caspase_assay Caspase-4 Activity Assay (Ac-LEVD-pNA) harvest->caspase_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis flow_cytometry->data_analysis caspase_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Figure 2: A generalized experimental workflow for studying the effects of this compound.

Conclusion

This compound is a powerful and specific tool for dissecting the molecular mechanisms of ER stress-induced apoptosis. By inhibiting caspase-4, it effectively blocks a key commitment step in this cell death pathway. The information and protocols provided in this technical guide are intended to equip researchers with the necessary knowledge and tools to further investigate the therapeutic potential of targeting caspase-4 in diseases characterized by excessive ER stress and apoptosis. Further research into the precise IC50 of this compound and its potential off-target effects will continue to refine its application in both basic research and drug development.

References

Z-Levd-fmk: A Technical Guide to its Function in Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Z-Levd-fmk is a synthetic, cell-permeable tetrapeptide that acts as a potent and irreversible inhibitor of specific caspases, a family of cysteine proteases crucial for regulating programmed cell death and inflammation. Primarily recognized as a caspase-4 inhibitor, this compound serves as an invaluable tool for elucidating the complex signaling cascades involved in apoptosis, particularly in response to endoplasmic reticulum (ER) stress, and in modulating inflammatory pathways. Its fluoromethylketone (fmk) moiety allows it to form a covalent bond with the active site of target caspases, thereby providing sustained and specific inhibition. This guide provides a comprehensive overview of this compound's mechanism of action, its role in key cellular pathways, quantitative data on its application, detailed experimental protocols, and visual diagrams of the associated biological processes.

Mechanism of Action

This compound's inhibitory activity is rooted in its chemical structure, which is designed to mimic the natural substrate of its target caspases. It consists of the amino acid sequence Leucine-Glutamic acid-Valine-Aspartic acid (LEVD), which is recognized by specific caspases. The key components of its mechanism are:

  • Cell Permeability : The N-terminus is protected by a benzyloxycarbonyl (Z) group, which enhances its lipophilicity and allows it to readily cross the cell membrane to access cytosolic targets.

  • Irreversible Inhibition : The C-terminus features a fluoromethylketone (fmk) group. This group forms an irreversible covalent thioether bond with the cysteine residue in the catalytic site of the target caspase, effectively and permanently inactivating the enzyme.

While it is primarily known as a caspase-4 inhibitor, this compound has also been shown to inhibit other caspases, such as caspase-3, at certain concentrations.[1][2] This cross-reactivity should be considered when designing experiments.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Z_Levd_fmk_ext This compound (Extracellular) Z_Levd_fmk_int This compound (Intracellular) Z_Levd_fmk_ext->Z_Levd_fmk_int Cell Permeation Inhibited_Caspase Inhibited Caspase-4 (Covalent Bond) Z_Levd_fmk_int->Inhibited_Caspase Procaspase Procaspase-4 Active_Caspase Active Caspase-4 Procaspase->Active_Caspase Activation Signal (e.g., ER Stress) Active_Caspase->Inhibited_Caspase Irreversible Inhibition

Caption: Mechanism of this compound action.

Role in Cellular Pathways

This compound is instrumental in studying several caspase-dependent signaling pathways.

Apoptosis

Apoptosis, or programmed cell death, is executed by a cascade of caspases. This compound has been shown to effectively block apoptosis, particularly pathways initiated by ER stress.[2][3][4] ER stress activates initiator caspases, including caspase-4 in humans, which in turn activate executioner caspases like caspase-3. Activated caspase-3 then cleaves numerous cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis. By inhibiting caspase-4 and caspase-3, this compound prevents downstream events like PARP cleavage and protects cells from ER stress-induced death.[1][2]

ER_Stress Endoplasmic Reticulum Stress Casp4 Procaspase-4 ER_Stress->Casp4 Active_Casp4 Active Caspase-4 Casp4->Active_Casp4 Casp3 Procaspase-3 Active_Casp4->Casp3 Active_Casp3 Active Caspase-3 Casp3->Active_Casp3 PARP PARP Active_Casp3->PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis Z_Levd This compound Z_Levd->Active_Casp4 Z_Levd->Active_Casp3 Also inhibits

Caption: Inhibition of ER stress-induced apoptosis by this compound.

Inflammation

Caspase-4 (and its murine homolog, caspase-11) is an inflammatory caspase. Its activation is a key step in non-canonical inflammasome signaling. It can be directly activated by intracellular lipopolysaccharide (LPS), leading to the cleavage and activation of Gasdermin D (GSDMD), which triggers a pro-inflammatory cell death called pyroptosis and the maturation of pro-inflammatory cytokines. This compound's inhibition of caspase-4 can block these inflammatory responses. For instance, it has been demonstrated to impede the production of interleukin-8 (IL-8) induced by interleukin-1β (IL-1β) in human retinal pigment epithelial (hRPE) cells.[1][2]

IL1b IL-1β Stimulus Receptor IL-1 Receptor IL1b->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling Active_Casp4 Active Caspase-4 Signaling->Active_Casp4 NFkB NF-κB Activation Signaling->NFkB Active_Casp4->NFkB Modulates IL8 IL-8 Production NFkB->IL8 Z_Levd This compound Z_Levd->Active_Casp4

Caption: this compound blocks inflammatory cytokine production.

Quantitative Data Presentation

The following table summarizes the effective concentrations of this compound and related inhibitors as documented in various experimental models.

InhibitorTarget(s)ConcentrationCell Line / SystemObserved EffectReference
This compound Caspase-42 ng/mLhRPE cellsBlocked IL-1β-induced IL-8 production.[1][2]
This compound Caspase-32 µMhRPE cellsInhibited caspase-3 activity.[1][2]
This compound Caspases20 µM5C breast cancer cellsCompletely blocked E₂-induced PARP cleavage and reversed E₂-inhibited growth.[1][2]
Z-DEVD-fmk Caspase-3, -6, -7, -8, -1018 µM (IC₅₀)N27 cellsBlocked 6-OHDA-induced apoptotic cell death.[5]
Z-DEVD-fmk Caspase-3100 µMBrain microvessel endothelial cellsAttenuated OxyHb-induced cell detachment and PARP cleavage.[5]
Z-LEHD-fmk Caspase-940 µmol/LTE2 and TE12 cellsSuppressed caspase-9, -3, and -8 activity.[6]

Experimental Protocols

Protocol: Caspase Activity Assay (Fluorometric)

This protocol is for measuring caspase activity in cell lysates using a fluorogenic substrate.

Materials:

  • Cells treated with stimulus +/- this compound.

  • Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA.

  • Fluorogenic Caspase Substrate (e.g., Ac-LEHD-AFC for caspase-9, Ac-DEVD-AFC for caspase-3).

  • Fluorometer/plate reader (Excitation: 400 nm, Emission: 505 nm).

Methodology:

  • Cell Lysis: After treatment, harvest and wash cells with ice-cold PBS. Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • Assay Reaction: In a 96-well plate, add 50 µg of protein lysate to each well. Add the specific fluorogenic caspase substrate to a final concentration of 50 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[5]

  • Analysis: Compare the fluorescence levels between control, stimulus-only, and stimulus + this compound treated samples.

Protocol: Western Blot for PARP Cleavage

This protocol detects apoptosis by observing the cleavage of PARP.

Materials:

  • Cells treated with stimulus +/- this compound.

  • RIPA Buffer with protease inhibitors.

  • SDS-PAGE gels and Western blotting equipment.

  • Primary antibody against PARP (recognizes both full-length and cleaved forms).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Methodology:

  • Lysate Preparation: Harvest and wash treated cells. Lyse cells in RIPA buffer on ice.

  • Protein Quantification: Determine protein concentration of the lysates.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Analysis: Look for the appearance of the ~89 kDa cleaved PARP fragment and a decrease in the ~116 kDa full-length PARP in apoptotic samples. This compound treatment should prevent this cleavage.[1][2]

Start Treat Cells (e.g., with Etoposide +/- this compound) Harvest Harvest & Lyse Cells Start->Harvest Quantify Quantify Protein (BCA Assay) Harvest->Quantify Assay_Choice Choose Assay Quantify->Assay_Choice Caspase_Assay Caspase Activity Assay (Fluorometric) Assay_Choice->Caspase_Assay Functional WB_Assay Western Blot for PARP Cleavage Assay_Choice->WB_Assay Endpoint Measure_Fluor Measure Fluorescence Caspase_Assay->Measure_Fluor Run_Blot SDS-PAGE, Transfer, Blot with anti-PARP WB_Assay->Run_Blot Analyze_Caspase Analyze Data: Compare RFU Measure_Fluor->Analyze_Caspase Analyze_WB Analyze Data: Observe PARP bands Run_Blot->Analyze_WB

Caption: Experimental workflow for assessing this compound efficacy.

Conclusion

This compound is a specific and irreversible inhibitor of caspase-4, with demonstrated activity against other caspases like caspase-3. Its cell-permeable nature makes it an effective tool for in vitro studies aimed at dissecting the roles of these proteases in cellular signaling. It is particularly valuable for investigating ER stress-induced apoptosis and caspase-4-mediated inflammatory responses. The data and protocols provided in this guide offer a robust framework for researchers to effectively utilize this compound in their studies of cell death and inflammation, ultimately contributing to a deeper understanding of these fundamental biological processes and aiding in the development of novel therapeutic strategies.

References

An In-Depth Technical Guide to Z-Levd-fmk and its Interaction with the Inflammasome

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic peptide inhibitor Z-Levd-fmk, focusing on its mechanism of action, its specific interaction with the inflammasome signaling complex, and detailed protocols for its application in a research setting.

Introduction: Inflammasomes and the Role of Inflammatory Caspases

Inflammasomes are multi-protein cytosolic complexes that form a critical part of the innate immune system, responsible for detecting and responding to pathogenic microbes and endogenous danger signals[1]. Their activation leads to the recruitment and auto-catalytic cleavage of pro-caspase-1, which in turn processes pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, secretable forms[1]. This process is often accompanied by a lytic, pro-inflammatory form of programmed cell death known as pyroptosis[2].

Inflammasome activation is broadly categorized into two major pathways:

  • Canonical Inflammasomes: These pathways are initiated by various sensor proteins (e.g., NLRP3, NLRC4, AIM2) that, upon recognizing their specific ligands, assemble a complex with the adaptor protein ASC, leading to the activation of caspase-1 .

  • Non-Canonical Inflammasome: This pathway is defined by its independence from the canonical sensors and caspase-1 for initial activation. Instead, it is directly initiated by the intracellular sensing of Gram-negative bacterial lipopolysaccharide (LPS) by caspase-4 and caspase-5 in humans, and their murine ortholog caspase-11 [3][4][5][6].

This compound (Benzyloxycarbonyl-Leu-Glu-Val-Asp-fluoromethylketone) is a cell-permeable, irreversible peptide inhibitor designed to target specific caspases. It serves as a critical chemical tool for dissecting the distinct roles of these inflammatory pathways, particularly the non-canonical inflammasome.

Mechanism of Action: this compound as a Non-Canonical Inflammasome Inhibitor

This compound is recognized primarily as an inhibitor of caspase-4[7][8][9]. Its peptide sequence (LEVD) is designed to mimic the caspase-4 cleavage site, allowing it to bind to the enzyme's active site. The fluoromethylketone (fmk) group forms a covalent bond with the cysteine in the active site, leading to irreversible inhibition[10].

Inhibition of the Non-Canonical Inflammasome Pathway

The primary role of this compound in inflammasome research is the targeted inhibition of the non-canonical pathway. This pathway is initiated when LPS from intracellular Gram-negative bacteria bypasses cell surface receptors like TLR4 and is detected directly by the CARD domain of pro-caspase-4/5[4][5]. This binding event induces oligomerization and activation of caspase-4/5.

Activated caspase-4/5 does not efficiently process pro-IL-1β, but instead cleaves a crucial downstream substrate: Gasdermin D (GSDMD) [4][11]. This cleavage event liberates the N-terminal fragment of GSDMD (GSDMD-N), which oligomerizes and inserts into the plasma membrane to form pores[11]. These pores disrupt the cell's osmotic balance, leading to cell lysis (pyroptosis) and the release of cellular contents, including mature IL-1β (processed by a secondary activation of the NLRP3/caspase-1 axis) and other damage-associated molecular patterns (DAMPs)[2][4].

By irreversibly inhibiting caspase-4, this compound directly prevents the cleavage of GSDMD, thereby blocking pore formation and subsequent pyroptosis. This makes it an invaluable tool for studying cellular events specifically downstream of caspase-4 activation.

G_NonCanonical cluster_extracellular Extracellular cluster_cytosol Cytosol LPS_out LPS LPS_in Intracellular LPS LPS_out->LPS_in Bacterial Invasion or Transfection Casp4 Pro-Caspase-4/5 LPS_in->Casp4 Direct Binding & Activation Casp4_active Active Caspase-4/5 Casp4->Casp4_active GSDMD Gasdermin D (GSDMD) Casp4_active->GSDMD Cleavage GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis IL1_release IL-1β / IL-18 Release Pyroptosis->IL1_release Z_Levd This compound Z_Levd->Casp4_active Inhibition

Figure 1. this compound inhibits the non-canonical inflammasome pathway by blocking Caspase-4/5 activation.

Specificity and Comparison with the Canonical Pathway

While this compound is a potent inhibitor of caspase-4, it has been shown in some contexts to also reduce the activity of other caspases, such as caspase-3, at certain concentrations (e.g., 2 μM)[8][9]. Its specificity relative to caspase-1, the central enzyme of the canonical inflammasome, is a critical consideration for experimental design. The canonical pathway, exemplified by the well-studied NLRP3 inflammasome, is activated by a wide range of stimuli that lead to potassium efflux. This triggers the assembly of the NLRP3 sensor, ASC adaptor, and pro-caspase-1, resulting in caspase-1 activation. This compound is not designed to inhibit caspase-1 and is therefore used to differentiate non-canonical, caspase-4-dependent events from canonical, caspase-1-dependent ones.

G_Canonical cluster_membrane Plasma Membrane cluster_cytosol Cytosol K_efflux K+ Efflux NLRP3 NLRP3 K_efflux->NLRP3 Activation Stimuli Stimuli (e.g., Nigericin, ATP) Stimuli->K_efflux Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1_active Active Caspase-1 Inflammasome->Casp1_active Cleavage ProIL1 Pro-IL-1β Casp1_active->ProIL1 Cleavage GSDMD GSDMD Casp1_active->GSDMD Cleavage IL1 Mature IL-1β ProIL1->IL1 Pyroptosis Pyroptosis GSDMD->Pyroptosis YVAD Z-YVAD-fmk (Caspase-1 Inhibitor) YVAD->Casp1_active Inhibition

Figure 2. The canonical NLRP3 inflammasome pathway, which is activated by Caspase-1, not Caspase-4.

Quantitative Data on this compound Activity

While this compound is widely marketed as a caspase-4 inhibitor, comprehensive public data detailing its specific IC50 values across a full panel of human and murine caspases is limited. However, functional data from cell-based assays demonstrate its efficacy at specific concentrations.

Parameter Cell Type Concentration Effect Reference
Apoptosis InhibitionHuman Retinal Pigment Epithelial (hRPE)2 µMReduced tunicamycin-induced apoptosis by 59-62%.[8]
Caspase-3 ActivityhRPE Cells2 µMInhibited tunicamycin-induced caspase-3 activity.[8][9]
IL-8 ProductionhRPE Cells2 ng/mLBlocked IL-1β-induced IL-8 production.[7][9]
PARP Cleavage5C Breast Cancer Cells20 µMCompletely blocked E2-induced PARP cleavage.[7][9]

Experimental Protocols

The following protocols provide detailed methodologies for using this compound to investigate the non-canonical inflammasome.

Protocol 1: Inhibition of Non-Canonical Inflammasome-Mediated Pyroptosis

This protocol details how to induce non-canonical inflammasome activation in macrophages and assess the inhibitory effect of this compound by measuring pyroptosis via a lactate (B86563) dehydrogenase (LDH) release assay[12][13][14].

G_Workflow_LDH A 1. Seed Macrophages (e.g., THP-1, BMDM) in 96-well plate B 2. Prime Cells (e.g., 1 µg/mL LPS, 4h) A->B C 3. Pre-treat with this compound (e.g., 20 µM, 1h) B->C D 4. Transfect with LPS (Induce Non-Canonical Pathway) C->D E 5. Incubate (e.g., 6-18 hours) D->E F 6. Collect Supernatant E->F G 7. Perform LDH Assay (per manufacturer's kit) F->G H 8. Measure Absorbance (490 nm) G->H I 9. Calculate % Cytotoxicity H->I

Figure 3. Experimental workflow for the LDH assay to measure this compound's inhibition of pyroptosis.

Methodology:

  • Cell Seeding: Seed THP-1 cells (differentiated with 50-100 ng/mL PMA for 48-72 hours) or bone marrow-derived macrophages (BMDMs) in a 96-well plate at a density of 1-2 x 10^5 cells/well. Allow cells to adhere overnight[13].

  • Priming (Signal 1): Gently replace the medium with fresh medium containing a TLR agonist to upregulate inflammasome components. For this pathway, use a non-LPS agonist like Pam3CSK4 (1 µg/mL) for 4 hours to avoid premature TLR4 activation.

  • Inhibitor Treatment: Pre-incubate the cells with the desired concentration of this compound (e.g., 1-50 µM) or vehicle control (DMSO) for 30-60 minutes.

  • Non-Canonical Activation (Signal 2): To deliver LPS intracellularly, transfect the cells with 1-2 µg/mL of LPS using a transfection reagent (e.g., Lipofectamine 2000 or FuGENE) according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 6-18 hours at 37°C.

  • Sample Collection: Pellet the cells by centrifuging the plate at 500 x g for 5 minutes. Carefully transfer 50 µL of the supernatant to a new flat-bottom 96-well plate.

  • LDH Measurement: Perform the LDH cytotoxicity assay using a commercial kit (e.g., CytoTox 96® from Promega)[15]. Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Data Acquisition: Incubate for 30 minutes at room temperature, protected from light. Add 50 µL of Stop Solution and measure the absorbance at 490 nm using a plate reader[14].

  • Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with Triton-X100) and an untreated control[12].

Protocol 2: Analysis of GSDMD Cleavage by Western Blot

This protocol assesses the direct effect of this compound on the cleavage of GSDMD, the substrate of caspase-4[11][16].

G_Workflow_WB A 1. Treat Cells (as in Protocol 4.1, steps 1-5) B 2. Lyse Cells (RIPA buffer + Protease Inhibitors) A->B C 3. Quantify Protein (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Transfer to PVDF Membrane D->E F 6. Block Membrane (5% BSA or Milk) E->F G 7. Incubate with Primary Ab (Anti-GSDMD-N-terminus) F->G H 8. Incubate with Secondary Ab (HRP-conjugated) G->H I 9. Detect with ECL Substrate & Image H->I

Figure 4. Experimental workflow for Western blot analysis of GSDMD cleavage.

Methodology:

  • Cell Treatment: Culture, prime, and treat cells with this compound and intracellular LPS as described in Protocol 4.1, typically in 6-well plates.

  • Cell Lysis: After incubation, collect both the supernatant and the adherent cells. Lyse the cells on ice using RIPA buffer supplemented with a protease inhibitor cocktail[17].

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading[18].

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 12% polyacrylamide gel[18].

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the N-terminal fragment of GSDMD (GSDMD-N, ~31 kDa). Also probe for full-length GSDMD (~53 kDa) and a loading control (e.g., β-actin).

  • Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system[16]. A reduction in the ~31 kDa GSDMD-N band in this compound-treated samples indicates successful inhibition.

Protocol 3: Caspase-4 Fluorometric Activity Assay

This protocol directly measures the enzymatic activity of caspase-4 in cell lysates and its inhibition by this compound using a fluorogenic substrate[19].

G_Workflow_Caspase A 1. Induce Caspase-4 Expression (e.g., LPS/IFN-γ treatment) B 2. Prepare Cell Lysate (using supplied lysis buffer) A->B C 3. Add Lysate to Assay Plate B->C D 4. Add this compound (or vehicle control) C->D E 5. Add Fluorogenic Substrate (e.g., Ac-LEVD-AFC) D->E F 6. Incubate at 37°C E->F G 7. Measure Fluorescence (Ex: 390 nm, Em: 550 nm) F->G H 8. Analyze Data (Fold-change vs. control) G->H

Figure 5. Workflow for a fluorometric assay to measure Caspase-4 activity.

Methodology:

  • Induce Caspase-4: Culture cells in 10-cm dishes and treat with stimuli known to increase caspase-4 expression, such as LPS (1 µg/mL) and IFN-γ (500 U/mL), for 4-8 hours[8].

  • Prepare Lysate: Harvest 1-5 x 10^6 cells and lyse them according to the instructions of a commercial caspase activity assay kit (which typically provides lysis buffer, reaction buffer, and a DTT solution)[19].

  • Assay Setup: In a black 96-well microplate, add 50 µL of cell lysate to each well.

  • Inhibitor Addition: To appropriate wells, add this compound to achieve the desired final concentration. Add vehicle control to other wells. Incubate for 10-30 minutes at 37°C.

  • Reaction Initiation: Prepare a reaction master mix containing 2X Reaction Buffer and 10 mM DTT. Add 50 µL to each well. Initiate the reaction by adding 5 µL of a 1 mM caspase-4 substrate (e.g., Ac-LEVD-AFC) to a final concentration of 50 µM[19].

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Read the plate in a fluorometer with an excitation wavelength of 360-390 nm and an emission wavelength of 510-550 nm[19].

  • Analysis: Compare the fluorescence readings of the inhibitor-treated samples to the vehicle control to determine the extent of caspase-4 inhibition.

Conclusion

This compound is a specific and potent tool for the study of the non-canonical inflammasome. Its ability to irreversibly inhibit caspase-4 allows researchers to delineate the specific contributions of this pathway to inflammation, pyroptosis, and host defense against intracellular Gram-negative bacteria. By employing the quantitative and methodological approaches outlined in this guide, scientists can effectively leverage this compound to further unravel the complex mechanisms of innate immunity and inflammatory disease.

References

Investigating the Role of Caspase-4 Using Z-LEVD-FMK: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of caspase-4 in cellular signaling, with a focus on its investigation using the specific inhibitor Z-LEVD-FMK. This document details the function of caspase-4 in the non-canonical inflammasome pathway and pyroptosis, the mechanism of this compound, and presents detailed protocols for key experimental procedures.

Introduction to Caspase-4

Caspase-4, a member of the cysteine-aspartic protease (caspase) family, plays a critical role in the innate immune system.[1][2] It is classified as an inflammatory caspase, alongside caspase-1 and caspase-5 in humans (with caspase-11 as its murine ortholog).[2] The primary function of caspase-4 is to act as a direct sensor for intracellular lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[1][2] This recognition triggers a signaling cascade known as the non-canonical inflammasome pathway, leading to a pro-inflammatory form of programmed cell death called pyroptosis.[1][2]

Upon binding to cytosolic LPS, pro-caspase-4 undergoes oligomerization and auto-activation.[1] Activated caspase-4 then cleaves its downstream substrate, Gasdermin D (GSDMD). This cleavage event liberates the N-terminal domain of GSDMD, which oligomerizes and inserts into the plasma membrane, forming pores.[1] These pores disrupt the cell's osmotic balance, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18, thereby propagating the inflammatory response.[1][2]

This compound: A Tool for Caspase-4 Investigation

This compound is a cell-permeable, irreversible inhibitor that targets the enzymatic activity of caspases.[3] The peptide sequence LEVD (Leu-Glu-Val-Asp) mimics the cleavage site recognized by caspase-4. The fluoromethylketone (FMK) group forms a covalent bond with the active site cysteine of the caspase, leading to its irreversible inactivation.[3] While this compound is commonly used as a caspase-4 inhibitor, it is important to note its activity against other caspases to interpret experimental results accurately.

Data Presentation: Quantitative Analysis of this compound Inhibition

The following tables summarize the quantitative data regarding the efficacy and specificity of this compound and provide typical working concentrations for in vitro experiments.

Table 1: Specificity of this compound
Target Caspase Reported Activity/Inhibition
Caspase-4Cell-permeable inhibitor.[3]
Caspase-3This compound at 2 μM inhibits caspase-3 activity in hRPE cells.[3]
Table 2: Experimental Concentrations of this compound
Concentration Cell Type Application Reference
2 ng/mLhRPE cellsBlocks IL-1β-induced IL-8 production[3]
2 µMhRPE cellsInhibits caspase-3 activity[3]
20 µM5C cellsBlocks E2-induced PARP cleavage[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of caspase-4 using this compound.

Western Blot Analysis of Caspase-4 Activation and GSDMD Cleavage

This protocol allows for the detection of the activated (cleaved) forms of caspase-4 and its substrate GSDMD.

Materials:

  • Cell culture reagents

  • Lipopolysaccharide (LPS)

  • This compound (and vehicle control, e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-caspase-4, anti-GSDMD

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Pre-treat cells with the desired concentration of this compound or vehicle control for 1-2 hours. Stimulate cells with LPS to induce non-canonical inflammasome activation. Include untreated cells as a negative control.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against caspase-4 (to detect pro-caspase-4 and its cleaved fragments) and GSDMD (to detect full-length and the N-terminal cleavage product) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Caspase-4 Activity Assay (Colorimetric)

This assay quantifies the enzymatic activity of caspase-4 based on the cleavage of a colorimetric substrate.

Materials:

  • Caspase-4 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and LEVD-pNA substrate)

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Sample Preparation:

    • Induce pyroptosis in your cell line of interest with LPS. Pre-treat a subset of cells with this compound.

    • Collect 1-5 x 10^6 cells and lyse them with the provided cell lysis buffer on ice for 10 minutes.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the supernatant.

  • Assay Protocol:

    • To a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).

    • Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each sample.

    • Add 5 µL of the 4 mM LEVD-pNA substrate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-4 activity. The inhibition by this compound can be quantified by comparing the activity in the presence and absence of the inhibitor.

Pyroptosis Assessment by Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of the cytosolic enzyme LDH into the cell culture supernatant as an indicator of plasma membrane rupture during pyroptosis.

Materials:

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate. Pre-treat with this compound or vehicle, followed by stimulation with LPS. Include wells for "spontaneous LDH release" (untreated cells) and "maximum LDH release" (cells treated with lysis buffer from the kit).

  • Supernatant Collection: After the treatment period, centrifuge the plate to pellet any detached cells.

  • LDH Assay:

    • Carefully transfer a portion of the supernatant to a fresh 96-well plate.

    • Add the LDH reaction mixture from the kit to each well.

    • Incubate as per the manufacturer's instructions, protected from light.

    • Add the stop solution.

  • Measurement and Calculation: Measure the absorbance at the recommended wavelength. Calculate the percentage of cytotoxicity (LDH release) for each condition relative to the maximum LDH release control after subtracting the background (spontaneous release).

IL-1β Release Measurement by ELISA

This protocol quantifies the amount of secreted IL-1β in the cell culture supernatant, a key downstream effector of inflammasome activation.

Materials:

  • Human IL-1β ELISA kit

  • Cell culture supernatants from treated cells

  • Microplate reader

Procedure:

  • Sample Collection: Collect cell culture supernatants from cells treated as described in the previous protocols (LPS stimulation with and without this compound pre-treatment).

  • ELISA Protocol:

    • Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples (supernatants) to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction.

  • Data Analysis: Measure the absorbance and calculate the concentration of IL-1β in each sample based on the standard curve.

Mandatory Visualizations

Signaling Pathway Diagram

NonCanonical_Inflammasome cluster_extracellular Extracellular Space cluster_cytosol Cytosol LPS_ext Gram-Negative Bacteria (LPS) LPS_intra Intracellular LPS LPS_ext->LPS_intra Bacterial entry or LPS delivery pro_caspase4 Pro-Caspase-4 LPS_intra->pro_caspase4 Direct Binding caspase4 Active Caspase-4 pro_caspase4->caspase4 Oligomerization & Auto-activation GSDMD Gasdermin D (GSDMD) caspase4->GSDMD Cleavage pro_IL1b Pro-IL-1β caspase4->pro_IL1b Indirect Activation (via NLRP3 inflammasome) GSDMD_N GSDMD-N GSDMD->GSDMD_N pore GSDMD Pore GSDMD_N->pore Oligomerization & Membrane Insertion IL1b Mature IL-1β pro_IL1b->IL1b pore->IL1b Release pyroptosis Pyroptosis pore->pyroptosis Cell Lysis Z_Levd_fmk This compound Z_Levd_fmk->caspase4 Inhibition

Caption: Non-canonical inflammasome pathway initiated by intracellular LPS.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cells pretreatment Pre-treatment: - this compound - Vehicle Control start->pretreatment stimulation Stimulation: - LPS - Untreated Control pretreatment->stimulation collect_supernatant Collect Supernatant stimulation->collect_supernatant lyse_cells Lyse Cells stimulation->lyse_cells ldh LDH Release Assay collect_supernatant->ldh elisa IL-1β ELISA collect_supernatant->elisa wb Western Blot (Caspase-4, GSDMD) lyse_cells->wb caspase_activity Caspase-4 Activity Assay lyse_cells->caspase_activity analysis Analyze and Compare Results wb->analysis caspase_activity->analysis ldh->analysis elisa->analysis

Caption: Workflow for investigating caspase-4 using this compound.

References

Z-Levd-fmk for Studying Non-Canonical Inflammasome Activation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Z-Levd-fmk as a tool to investigate the non-canonical inflammasome pathway. It includes detailed experimental protocols, quantitative data on inhibitor specificity, and visual representations of the key signaling cascades and experimental workflows.

Introduction to the Non-Canonical Inflammasome

The innate immune system employs intracellular multiprotein complexes termed inflammasomes to detect pathogens and cellular stress, triggering inflammatory responses. While the canonical inflammasome typically relies on sensor proteins like NLRP3 to activate caspase-1, the non-canonical inflammasome provides an alternative route for host defense, primarily against Gram-negative bacteria.[1] This pathway is initiated by the direct sensing of cytosolic lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[2][3]

In humans, the key effector caspases of the non-canonical inflammasome are caspase-4 and caspase-5, while in mice, the ortholog is caspase-11.[2][3] Upon binding to cytosolic LPS, these caspases become activated, leading to two major downstream events: the cleavage of Gasdermin D (GSDMD) to induce a lytic, pro-inflammatory form of cell death known as pyroptosis, and the secondary activation of the NLRP3 canonical inflammasome, resulting in the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[3][4]

This compound: A Tool to Probe Caspase-4 Activity

This compound is a cell-permeable, irreversible peptide inhibitor of caspases.[5] The "Levd" sequence mimics the caspase-4 cleavage site, and the fluoromethylketone (FMK) group forms a covalent bond with the active site of the caspase, leading to irreversible inhibition.[6] While primarily marketed as a caspase-4 inhibitor, it is crucial to consider its specificity in the context of other cellular caspases.

Specificity of Caspase Inhibitors
InhibitorTarget Caspase(s)IC50 (nM)Reference
Z-VAD-fmk Pan-caspaseLow to mid-nanomolar for most caspases[7]
Ac-YVAD-CHO Caspase-1, -4, -5Suppresses activity in cell-free extracts[8]
Z-IETD-fmk Caspase-8350[7]
Z-LEHD-fmk Caspase-91500[7]
VX-765 Caspase-1530[7]

Note: The table presents a selection of publicly available IC50 values. The actual potency can vary depending on the assay conditions.

This compound has been shown to effectively inhibit caspase-4-dependent processes in cellular assays at concentrations in the low micromolar range (e.g., 2 µM).[9]

Signaling Pathways

To visualize the molecular interactions in the non-canonical inflammasome pathway and how this compound intervenes, the following signaling diagrams are provided.

NonCanonical_Inflammasome_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol LPS_ext LPS LPS_intra Intracellular LPS LPS_ext->LPS_intra Bacterial infection or transfection Caspase4 Pro-Caspase-4 LPS_intra->Caspase4 binds ActiveCaspase4 Active Caspase-4 Caspase4->ActiveCaspase4 autocleavage GSDMD Gasdermin D (GSDMD) ActiveCaspase4->GSDMD cleaves NLRP3_inflammasome NLRP3 Inflammasome Activation ActiveCaspase4->NLRP3_inflammasome GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis pore formation ProIL1b Pro-IL-1β NLRP3_inflammasome->ProIL1b activates Caspase-1 to cleave IL1b IL-1β ProIL1b->IL1b ZLevd_fmk This compound ZLevd_fmk->ActiveCaspase4 inhibits

Figure 1. Non-canonical inflammasome signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to study non-canonical inflammasome activation using this compound.

Induction of Non-Canonical Inflammasome Activation in Human Macrophages

This protocol describes the induction of the non-canonical inflammasome in THP-1 cells, a human monocytic cell line, by transfecting LPS into the cytosol.[3]

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Ultrapure LPS from E. coli O111:B4

  • Lipofectamine 2000

  • Opti-MEM I Reduced Serum Medium

  • This compound (or other inhibitors)

  • Pam3CSK4 (for priming, optional)

  • 6-well plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.

    • To differentiate into macrophage-like cells, seed THP-1 cells at a density of 1 x 10^6 cells/mL in a 6-well plate and treat with 50-100 ng/mL PMA for 48-72 hours.

    • After differentiation, replace the medium with fresh, PMA-free medium and rest the cells overnight.

  • Priming (Optional but Recommended):

    • For robust cytokine readout, prime the cells with a TLR agonist. Add Pam3CSK4 to a final concentration of 1 µg/mL and incubate for 4 hours.

  • Inhibitor Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Pre-treat the differentiated THP-1 cells with the desired concentration of this compound (e.g., 2 µM, 10 µM, 20 µM) or vehicle control (DMSO) for 30 minutes to 1 hour before LPS transfection.

  • LPS Transfection:

    • In a sterile tube, dilute 1 µg of ultrapure LPS in Opti-MEM.

    • In a separate sterile tube, dilute Lipofectamine 2000 in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted LPS and Lipofectamine 2000, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.

    • Add the LPS-Lipofectamine 2000 complexes to the cells in Opti-MEM and incubate overnight (or for the desired time course, e.g., 6-16 hours).

  • Sample Collection:

    • After incubation, carefully collect the cell culture supernatant for downstream analysis (LDH assay, ELISA).

    • Lyse the remaining cells with an appropriate lysis buffer (e.g., RIPA buffer) for Western blot analysis.

Experimental_Workflow start Start culture Culture & Differentiate THP-1 cells with PMA start->culture prime Prime with Pam3CSK4 (Optional) culture->prime inhibit Pre-treat with This compound prime->inhibit transfect Transfect with LPS inhibit->transfect incubate Incubate transfect->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant lyse_cells Lyse Cells incubate->lyse_cells ldh LDH Assay (Pyroptosis) collect_supernatant->ldh elisa IL-1β ELISA (Cytokine Release) collect_supernatant->elisa western Western Blot (GSDMD Cleavage) lyse_cells->western end End ldh->end elisa->end western->end

Figure 2. General experimental workflow for studying non-canonical inflammasome activation.
Assessment of Pyroptosis by Lactate (B86563) Dehydrogenase (LDH) Assay

Pyroptosis results in the loss of plasma membrane integrity and the release of cytosolic contents, including the enzyme lactate dehydrogenase (LDH).[2] This protocol outlines the colorimetric measurement of LDH activity in the cell culture supernatant.

Materials:

  • Collected cell culture supernatants

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well flat-bottom plate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Centrifuge the collected cell culture supernatants at 250 x g for 4 minutes to pellet any detached cells and debris.

  • Assay:

    • Carefully transfer 50 µL of the clarified supernatant from each well to a new 96-well plate.

    • Include controls for:

      • Spontaneous LDH release: Supernatant from untreated cells.

      • Maximum LDH release: Supernatant from cells treated with a lysis buffer provided in the kit.

      • Vehicle control: Supernatant from cells treated with the vehicle (e.g., DMSO) and transfected with LPS.

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified by the manufacturer (usually 30 minutes), protected from light.

  • Measurement and Analysis:

    • Add 50 µL of the stop solution provided in the kit to each well.

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

    • Calculate the percentage of cytotoxicity (LDH release) for each sample relative to the maximum LDH release control after subtracting the background absorbance.

Quantification of IL-1β Release by ELISA

This protocol describes the measurement of secreted IL-1β in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[10]

Materials:

  • Collected cell culture supernatants

  • Human IL-1β ELISA Kit (commercially available)

  • 96-well ELISA plate

  • Wash buffer

  • Detection antibody

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the IL-1β ELISA kit. A general procedure is as follows:

  • Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1 hour at room temperature.

  • Sample Incubation: Add the collected cell supernatants and a series of IL-1β standards to the plate and incubate for 2 hours at room temperature.

  • Detection: Wash the plate and add the HRP-conjugated detection antibody. Incubate for 1 hour at room temperature.

  • Signal Development: Wash the plate and add the substrate solution.

  • Stopping the Reaction: Add the stop solution to terminate the reaction.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Analysis: Generate a standard curve from the absorbance values of the IL-1β standards and determine the concentration of IL-1β in the experimental samples.

Detection of Gasdermin D (GSDMD) Cleavage by Western Blot

Activation of caspase-4 leads to the cleavage of GSDMD into an N-terminal (p30) and a C-terminal (p20) fragment. The N-terminal fragment is responsible for pore formation. This protocol details the detection of the cleaved GSDMD fragment by Western blot.[11]

Materials:

  • Cell lysates

  • Protein concentration assay kit (e.g., BCA)

  • Laemmli buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against GSDMD (N-terminal specific)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Determine the protein concentration of the cell lysates.

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • Electrophoresis and Transfer:

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-GSDMD antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • The appearance of the GSDMD-N-terminal fragment (approximately 31 kDa) indicates GSDMD cleavage.

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of caspase-4 in the human non-canonical inflammasome pathway. By employing the detailed protocols provided in this guide, researchers can effectively induce and measure the key events of this signaling cascade, including pyroptosis, cytokine release, and GSDMD cleavage. A thorough understanding of the inhibitor's specificity and the use of appropriate controls are paramount for the accurate interpretation of experimental results. This guide serves as a foundational resource for scientists and professionals in drug development aiming to investigate the intricacies of the non-canonical inflammasome and its implications in health and disease.

References

An In-depth Technical Guide to the Discovery and Development of Z-LEHD-fmk and Z-LEVD-fmk

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The user's request for information on "Z-Levd-fmk" likely contains a typographical error. Based on established nomenclature for caspase inhibitors, this guide will focus on two closely related and scientifically significant compounds: Z-LEHD-fmk , a potent inhibitor of caspase-9, and This compound , a known inhibitor of caspase-4. This document provides a comprehensive technical overview of the discovery, development, and application of these critical research tools.

Introduction: Targeting Apoptosis and Inflammation with Peptide-Based Inhibitors

The discovery of caspases, a family of cysteine-aspartic proteases, revolutionized our understanding of programmed cell death (apoptosis) and inflammation. These enzymes play a central role in the execution of apoptotic pathways and in the maturation of pro-inflammatory cytokines. The development of specific inhibitors has been instrumental in dissecting these complex signaling cascades. Among the most effective and widely used are peptide-based inhibitors coupled to a fluoromethyl ketone (fmk) moiety, which allows for irreversible binding to the active site of the caspase.

This guide delves into the specifics of two such inhibitors: Z-LEHD-fmk and this compound. Both are tetrapeptide derivatives with a benzyloxycarbonyl (Z) group at the N-terminus, enhancing cell permeability, and a fluoromethyl ketone group at the C-terminus for irreversible inhibition. Their distinct peptide sequences, however, confer different target specificities and thus, distinct applications in research.

Z-LEHD-fmk: A Selective Inhibitor of Caspase-9

Discovery and Rationale: Z-LEHD-fmk was designed as a selective inhibitor of caspase-9, the initiator caspase in the intrinsic (mitochondrial) pathway of apoptosis. The tetrapeptide sequence Leu-Glu-His-Asp (LEHD) mimics the cleavage site in pro-caspase-3, a key downstream target of caspase-9. This design allows Z-LEHD-fmk to specifically target and inactivate caspase-9, thereby blocking the mitochondrial apoptotic cascade.[1]

Quantitative Data: Inhibitory Activity of Z-LEHD-fmk

The efficacy and selectivity of Z-LEHD-fmk have been characterized through in vitro enzyme assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values against various human caspases.

Caspase TargetReported IC50 (nM)
Caspase-80.70
Caspase-91.5 (µM)
Caspase-103.59 (µM)

Note: There appears to be a discrepancy in the reported IC50 values in the available literature, with one source indicating high potency against Caspase-8 and another suggesting micromolar inhibition of Caspase-9. Researchers should consult primary literature for specific experimental contexts.

Signaling Pathway: Inhibition of TRAIL-Induced Apoptosis

Z-LEHD-fmk has been instrumental in elucidating the role of the mitochondrial amplification loop in death receptor-mediated apoptosis, such as that induced by Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). In certain cell types (Type II cells), TRAIL-induced activation of caspase-8 leads to the cleavage of Bid, which in turn triggers the mitochondrial release of cytochrome c and the activation of caspase-9. Z-LEHD-fmk can block this amplification loop, making it a valuable tool to differentiate between direct caspase-8-mediated apoptosis and the mitochondria-dependent pathway.[1][2][3]

TRAIL_Apoptosis_Pathway TRAIL-Induced Apoptosis Pathway TRAIL TRAIL DR4_5 DR4/DR5 TRAIL->DR4_5 Binds DISC DISC (FADD, Pro-Caspase-8) DR4_5->DISC Recruits Caspase8 Active Caspase-8 DISC->Caspase8 Activates Bid Bid Caspase8->Bid Cleaves Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Cleaves (Direct) tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Translocates to Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activates Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Recruited to Caspase9->Pro_Caspase3 Cleaves Z_LEHD_fmk Z-LEHD-fmk Z_LEHD_fmk->Caspase9 Inhibits Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1. TRAIL-Induced Apoptosis Pathway and the inhibitory action of Z-LEHD-fmk.
Experimental Protocols

  • Reconstitution: Z-LEHD-fmk is typically supplied as a lyophilized powder. Reconstitute in sterile DMSO to a stock concentration of 10-50 mM.

  • Storage: Store the lyophilized powder at -20°C. The DMSO stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

This protocol is adapted from commercially available kits and can be used to assess the inhibitory effect of Z-LEHD-fmk.

  • Cell Lysis:

    • Induce apoptosis in your cell line of choice using a known stimulus.

    • Harvest 1-5 x 10^6 cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the cell lysate.

  • Enzyme Assay:

    • In a 96-well black microplate, add 50 µL of 2x reaction buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 0.5 mM EDTA, 10 mM DTT).

    • Add 40 µL of cell lysate to each well.

    • To test the inhibitor, pre-incubate the lysate with desired concentrations of Z-LEHD-fmk (or DMSO as a vehicle control) for 15-30 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of 200 µM caspase-9 substrate (Ac-LEHD-AFC) to a final concentration of 20 µM.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

  • Data Analysis:

    • Calculate the rate of AFC release (fluorescence units per minute).

    • Plot the rate of reaction against the inhibitor concentration to determine the IC50 value.

This compound: An Inhibitor of Caspase-4

Discovery and Rationale: this compound was developed as an inhibitor of caspase-4. The tetrapeptide sequence Leu-Glu-Val-Asp (LEVD) is recognized by caspase-4. Caspase-4 is an inflammatory caspase implicated in the non-canonical inflammasome pathway and in apoptosis induced by endoplasmic reticulum (ER) stress.[4][5][6]

Quantitative Data: Inhibitory Activity of this compound

Quantitative data on the selectivity of this compound is less readily available in the public domain compared to Z-LEHD-fmk. It is primarily marketed and used as a caspase-4 inhibitor. Researchers should perform their own selectivity profiling if precise inhibitory constants against other caspases are critical for their experiments.

Signaling Pathway: Inhibition of ER Stress-Induced Apoptosis

ER stress occurs when the protein folding capacity of the endoplasmic reticulum is overwhelmed. Prolonged ER stress can trigger apoptosis through several mechanisms, one of which involves the activation of caspase-4 (in humans). Activated caspase-4 can then cleave and activate downstream effector caspases, such as caspase-3, leading to cell death. This compound is a valuable tool to investigate the specific involvement of caspase-4 in this pathway.[4][5]

ER_Stress_Apoptosis_Pathway ER Stress-Induced Apoptosis Pathway ER_Stress ER Stress (e.g., Tunicamycin (B1663573), Thapsigargin) UPR Unfolded Protein Response (IRE1, PERK, ATF6) ER_Stress->UPR Activates Pro_Caspase4 Pro-Caspase-4 UPR->Pro_Caspase4 Leads to activation of Caspase4 Active Caspase-4 Pro_Caspase4->Caspase4 Pro_Caspase3 Pro-Caspase-3 Caspase4->Pro_Caspase3 Cleaves Z_LEVD_fmk This compound Z_LEVD_fmk->Caspase4 Inhibits Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 2. ER Stress-Induced Apoptosis Pathway and the inhibitory action of this compound.
Experimental Protocols

  • Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute in sterile DMSO to a stock concentration of 10-50 mM.

  • Storage: Store the lyophilized powder at -20°C. The DMSO stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

This protocol provides a general workflow for studying the effect of this compound on ER stress-induced apoptosis.

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allow them to adhere overnight.

  • Inhibitor Pre-treatment:

    • Pre-treat the cells with the desired concentration of this compound (typically in the range of 10-50 µM) or DMSO as a vehicle control for 1-2 hours.

  • Induction of ER Stress:

    • Add an ER stress-inducing agent, such as tunicamycin (e.g., 1-5 µg/mL) or thapsigargin (B1683126) (e.g., 0.5-2 µM), to the culture medium.

    • Incubate for a time period sufficient to induce apoptosis (e.g., 12-48 hours, depending on the cell type and inducer concentration).

  • Endpoint Analysis:

    • Cell Viability Assay (MTT Assay):

      • Add MTT solution (5 mg/mL in PBS) to each well (10% of the culture volume) and incubate for 2-4 hours at 37°C.

      • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

      • Measure the absorbance at ~570 nm.

    • Western Blotting for PARP Cleavage:

      • Harvest cells and prepare whole-cell lysates.

      • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

      • Probe the membrane with a primary antibody specific for full-length and cleaved PARP.

      • Use a suitable secondary antibody and detect the signal using chemiluminescence. A decrease in the full-length PARP band and the appearance of the cleaved PARP fragment indicate apoptosis.

Synthesis of Z-Peptide-fmk Inhibitors

The chemical synthesis of Z-LEHD-fmk and this compound is a multi-step process that is typically performed by specialized chemical synthesis companies. However, for researchers with expertise in peptide chemistry, the general principles are outlined below. The synthesis involves two main parts: the solid-phase or solution-phase synthesis of the protected tetrapeptide and the subsequent introduction of the fluoromethyl ketone moiety.

General Workflow for Synthesis

Synthesis_Workflow start Start with Resin-bound C-terminal Amino Acid (Asp) deprotection1 Fmoc Deprotection start->deprotection1 coupling1 Couple Fmoc-His(Trt)-OH (for Z-LEHD-fmk) or Fmoc-Val-OH (for this compound) deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Fmoc-Glu(OtBu)-OH deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple Z-Leu-OH deprotection3->coupling3 cleavage Cleavage from Resin and Side-chain Deprotection coupling3->cleavage peptide Protected Tetrapeptide cleavage->peptide activation Carboxyl Group Activation peptide->activation diazomethane Reaction with Diazomethane activation->diazomethane diazoketone Diazoketone Intermediate diazomethane->diazoketone hf_pyridine Reaction with HF-Pyridine diazoketone->hf_pyridine final_product Final Product (Z-Peptide-fmk) hf_pyridine->final_product

Figure 3. General workflow for the synthesis of Z-Peptide-fmk inhibitors.

Conclusion

Z-LEHD-fmk and this compound are invaluable tools for researchers in the fields of cell biology, immunology, and drug discovery. Their specificity for caspase-9 and caspase-4, respectively, allows for the precise dissection of apoptotic and inflammatory signaling pathways. While their synthesis is complex, their commercial availability has made them accessible to the broader scientific community. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate their effective use in elucidating the intricate mechanisms of programmed cell death and inflammation. As our understanding of these processes continues to evolve, the application of these selective inhibitors will undoubtedly lead to new discoveries and the identification of novel therapeutic targets.

References

Z-Levd-fmk: A Technical Guide to its Application in Studying the Non-Canonical Pyroptosis Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyroptosis is a highly inflammatory form of programmed cell death crucial for host defense against pathogens. A key pathway in its induction is the non-canonical pathway, initiated by the direct sensing of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria by caspase-4 (in humans) and caspase-11 (in mice). This leads to the cleavage of Gasdermin D (GSDMD), pore formation in the plasma membrane, and subsequent cell lysis and release of pro-inflammatory cytokines. Z-Levd-fmk is a cell-permeable peptide inhibitor that has been utilized as a tool to investigate the role of caspase-4 in this signaling cascade. This technical guide provides an in-depth overview of this compound's effect on the non-canonical pyroptosis pathway, including its mechanism of action, quantitative data on related inhibitors, detailed experimental protocols, and visualizations of the key molecular interactions and experimental workflows.

The Non-Canonical Pyroptosis Signaling Pathway

The non-canonical pyroptosis pathway is a critical component of the innate immune response to intracellular bacterial infections. The central event is the activation of inflammatory caspases, specifically caspase-4 and caspase-5 in humans and caspase-11 in mice, upon direct binding to the lipid A moiety of cytosolic LPS.

Activated caspase-4 then cleaves Gasdermin D (GSDMD) at a specific linker region. This cleavage releases the N-terminal fragment of GSDMD (GSDMD-NT), which oligomerizes and inserts into the plasma membrane, forming large pores. These pores disrupt the cell's osmotic potential, leading to cell swelling, lysis (pyroptosis), and the release of cellular contents, including pro-inflammatory cytokines like IL-1β and IL-18.

Interestingly, caspase-4 itself does not directly process the inactive precursors of IL-1β and IL-18. The GSDMD pores, however, cause a potassium efflux, which is a potent activator of the NLRP3 inflammasome. This leads to the activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.

NonCanonicalPyroptosis cluster_pathway Non-Canonical Pyroptosis Pathway LPS Intracellular LPS Casp4 Pro-Caspase-4 LPS->Casp4 binds & activates aCasp4 Active Caspase-4 Casp4->aCasp4 GSDMD GSDMD aCasp4->GSDMD cleaves GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N Pore Membrane Pore GSDMD_N->Pore oligomerizes to form Pyroptosis Pyroptosis (Cell Lysis) Pore->Pyroptosis K_efflux K+ Efflux Pore->K_efflux Release Cytokine Release Pore->Release facilitates NLRP3 NLRP3 Inflammasome K_efflux->NLRP3 activates Casp1 Pro-Caspase-1 NLRP3->Casp1 activates aCasp1 Active Caspase-1 Casp1->aCasp1 proIL1b Pro-IL-1β aCasp1->proIL1b cleaves proIL18 Pro-IL-18 aCasp1->proIL18 cleaves IL1b Mature IL-1β proIL1b->IL1b IL1b->Release IL18 Mature IL-18 proIL18->IL18 IL18->Release

Figure 1: Non-canonical pyroptosis signaling pathway.

This compound and Other Inhibitors of the Pyroptosis Pathway

For a comprehensive understanding, it is useful to compare this compound with other commonly used inhibitors of the pyroptosis pathway.

InhibitorTarget(s)IC50 ValuesKey Features
This compound Caspase-4Not specifiedCell-permeable inhibitor used to study caspase-4 function.
Ac-FLTD-CMK Caspase-1, Caspase-4, Caspase-5Caspase-1: 46.7 nMCaspase-4: 1.49 µMCaspase-5: 329 nMA specific inhibitor of inflammatory caspases, derived from the GSDMD cleavage site.[3][4][5]
Z-YVAD-FMK Caspase-1Not specifiedA cell-permeable and irreversible inhibitor specific for caspase-1.[6][7]
Z-VAD-FMK Pan-caspase (except caspase-2)Broad spectrum (micromolar to nanomolar range)A widely used pan-caspase inhibitor that blocks both apoptosis and pyroptosis.[5][8][9][10][11]

Experimental Protocols for Studying Pyroptosis Inhibition

To investigate the effect of this compound on the non-canonical pyroptosis pathway, a series of well-established in vitro assays can be employed.

Induction of Non-Canonical Pyroptosis in Macrophages

This protocol describes the induction of non-canonical pyroptosis in a human monocytic cell line, THP-1, which can be adapted for other relevant cell types like primary macrophages.

ExperimentalWorkflow cluster_workflow Experimental Workflow for Pyroptosis Inhibition Assay start Start seed_cells Seed THP-1 cells and differentiate with PMA start->seed_cells prime_cells Prime cells with LPS (e.g., 1 µg/mL, 4h) seed_cells->prime_cells inhibit Pre-treat with this compound (or other inhibitors) prime_cells->inhibit induce Induce pyroptosis with intracellular LPS (transfection) inhibit->induce collect Collect supernatant and cell lysate induce->collect assay Perform downstream assays collect->assay ldh LDH Release Assay assay->ldh Cytotoxicity elisa IL-1β/IL-18 ELISA assay->elisa Cytokine Release wb Western Blot assay->wb Protein Cleavage end End ldh->end elisa->end wb->end

Figure 2: General experimental workflow.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • Transfection reagent (e.g., FuGENE HD)

  • This compound (and other inhibitors as required)

  • 96-well and 6-well tissue culture plates

Procedure:

  • Cell Seeding and Differentiation: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well or a 6-well plate at 1 x 10^6 cells/well in complete RPMI-1640 medium containing 50-100 ng/mL PMA. Incubate for 48-72 hours to allow differentiation into macrophage-like cells.[9]

  • Priming: Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours. Then, prime the cells by adding fresh medium containing 1 µg/mL of LPS and incubate for 4 hours.[9]

  • Inhibitor Treatment: Pre-treat the cells with desired concentrations of this compound or other inhibitors for 1 hour.

  • Induction of Pyroptosis: Transfect the primed cells with LPS (e.g., 1 µg/mL) using a suitable transfection reagent according to the manufacturer's instructions to deliver LPS into the cytoplasm.

  • Sample Collection: After a suitable incubation period (e.g., 6-18 hours), collect the cell culture supernatant for LDH and ELISA assays. Lyse the remaining cells for western blot analysis.

Lactate (B86563) Dehydrogenase (LDH) Release Assay

This colorimetric assay quantifies the release of LDH, a cytosolic enzyme, into the supernatant, which is an indicator of cell lysis and pyroptosis.[4][6][9][12]

Materials:

  • Cell culture supernatant

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's protocol.

  • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Controls: Include untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and medium alone (background).

  • Calculation: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the amount of mature IL-1β released into the supernatant, a key indicator of inflammasome activation.[8][10][13][14]

Materials:

  • Cell culture supernatant

  • Commercially available human IL-1β ELISA kit

Procedure:

  • Collect cell culture supernatants as described above.

  • Follow the protocol provided with the commercial ELISA kit. Typically, this involves:

    • Adding standards and samples to a 96-well plate pre-coated with an anti-human IL-1β capture antibody.

    • Incubating to allow IL-1β to bind.

    • Washing the plate to remove unbound substances.

    • Adding a biotinylated detection antibody specific for human IL-1β.

    • Incubating and washing.

    • Adding streptavidin-HRP conjugate.

    • Incubating and washing.

    • Adding a TMB substrate solution to develop color.

    • Stopping the reaction with a stop solution.

  • Measure the absorbance at 450 nm.

  • Calculate the concentration of IL-1β in the samples by comparing their absorbance to a standard curve generated with recombinant human IL-1β.

Western Blot for GSDMD Cleavage

This technique is used to visualize the cleavage of GSDMD, a hallmark of pyroptosis.

Materials:

  • Cell lysates

  • RIPA buffer with protease inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-GSDMD (recognizing both full-length and the N-terminal fragment), anti-caspase-4, and a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the cells in ice-cold RIPA buffer containing a protease inhibitor cocktail. Centrifuge to pellet cell debris and collect the supernatant.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[3]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against GSDMD (to detect the ~53 kDa full-length protein and the ~31 kDa N-terminal fragment) and caspase-4 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add a chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Analysis: The appearance of the ~31 kDa GSDMD-N fragment and cleaved caspase-4 will indicate the activation of the non-canonical pyroptosis pathway. Treatment with this compound is expected to reduce the levels of these cleaved fragments.

Conclusion

This compound serves as a valuable chemical tool for dissecting the molecular mechanisms of non-canonical pyroptosis. By specifically inhibiting caspase-4, researchers can elucidate the downstream consequences of its activation, including GSDMD cleavage, pore formation, and subsequent inflammatory responses. The combination of this compound with the detailed experimental protocols provided in this guide will enable a robust investigation into the role of caspase-4 in various physiological and pathological contexts, paving the way for the development of novel therapeutics targeting inflammatory diseases.

References

The Core Principles of Utilizing Z-Levd-fmk in Apoptosis Research: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. Central to the execution of apoptosis is a family of cysteine proteases known as caspases. The study of these enzymes and their specific roles in apoptotic signaling pathways is crucial for understanding disease pathogenesis and developing novel therapeutic interventions. Z-Levd-fmk is a valuable chemical tool in this field, acting as a cell-permeable and irreversible inhibitor of specific caspases, thereby allowing researchers to dissect their functions in intricate cellular processes. This guide provides a comprehensive overview of the basic principles of using this compound in apoptosis research, with a focus on its mechanism of action, target specificity, and practical applications.

Mechanism of Action and Target Specificity

This compound, which stands for Z-Leu-Glu-Val-Asp-fluoromethylketone, is a synthetic peptide that mimics the cleavage site of substrates for specific caspases. The fluoromethylketone (fmk) group forms a covalent bond with the catalytic cysteine residue in the active site of the caspase, leading to irreversible inhibition.

The primary target of this compound is caspase-4 . Caspase-4 is a member of the inflammatory caspases (which also includes caspase-1, -5, and in mice, caspase-11) and is localized to the endoplasmic reticulum (ER) membrane.[1] It plays a crucial role in apoptosis induced by ER stress.[1] ER stress occurs when the protein folding capacity of the ER is overwhelmed, leading to an accumulation of unfolded or misfolded proteins. This triggers the unfolded protein response (UPR), a signaling network that initially attempts to restore ER homeostasis but can ultimately lead to apoptosis if the stress is prolonged or severe.[2][3] Caspase-4 is a key initiator caspase in the ER stress-induced apoptotic pathway.[1]

While this compound is most potent against caspase-4, it is important for researchers to be aware of potential off-target effects. Like many peptide-based inhibitors, it may exhibit some inhibitory activity against other caspases, particularly at higher concentrations. Therefore, it is crucial to use the lowest effective concentration and to include appropriate controls in all experiments.

Applications in Apoptosis Research

This compound is a versatile tool for investigating various aspects of apoptosis, particularly in the context of ER stress. Its primary applications include:

  • Elucidating the role of caspase-4 in ER stress-induced apoptosis: By specifically inhibiting caspase-4, researchers can determine its necessity for the initiation and execution of apoptosis in response to various ER stressors, such as tunicamycin, thapsigargin, or hypoxia.

  • Investigating downstream signaling events: Inhibition of caspase-4 with this compound allows for the study of downstream events, such as the activation of executioner caspases (e.g., caspase-3 and -7) and the cleavage of key apoptotic substrates like poly(ADP-ribose) polymerase (PARP).[4][5]

  • Differentiating between apoptotic pathways: this compound can help distinguish between ER stress-mediated apoptosis and other apoptotic pathways, such as the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, which are initiated by different caspases.

  • Validating the therapeutic potential of targeting caspase-4: In preclinical studies, this compound can be used to assess the potential of inhibiting caspase-4 as a therapeutic strategy in diseases where ER stress-induced apoptosis is implicated.

Quantitative Data Summary

The effective concentration of this compound can vary depending on the cell type, the specific experimental conditions, and the duration of treatment. The following tables summarize representative quantitative data from the literature.

Cell Line Apoptosis Inducer This compound Concentration Incubation Time Observed Effect Reference
SK-N-SH (human neuroblastoma)TunicamycinNot specified16 hoursInhibition of caspase-4 cleavage[1]
Human Retinal Pigment Epithelial (hRPE)IL-1β2 ng/mL30 minutesBlocked IL-8 productionNot specified
5C CellsE2 (Estradiol)20 µM96 hoursBlocked PARP cleavageNot specified

Note: This table provides examples and is not exhaustive. Researchers should always perform dose-response experiments to determine the optimal concentration of this compound for their specific system.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Caspase-4 Activity Assay (Fluorometric)

This protocol describes the measurement of caspase-4 activity in cell lysates using a fluorogenic substrate.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., tunicamycin)

  • This compound (stock solution in DMSO)

  • Caspase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)

  • Caspase-4 Substrate (e.g., LEVD-AFC or LEVD-pNA)

  • 96-well black microplate

  • Fluorometric microplate reader

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a suitable culture vessel and allow them to adhere overnight.

    • Pre-treat cells with the desired concentration of this compound for 1-2 hours.

    • Induce apoptosis by adding the apoptosis-inducing agent. Include appropriate controls (untreated cells, vehicle control, inducer-only control).

    • Incubate for the desired period.

  • Cell Lysis:

    • Harvest cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Caspase Assay Buffer.

    • Lyse the cells by freeze-thaw cycles or by using a lysis buffer containing a mild detergent.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (cytosolic extract).

  • Caspase Activity Measurement:

    • Determine the protein concentration of the cytosolic extract using a standard protein assay (e.g., Bradford or BCA).

    • In a 96-well black microplate, add 50-100 µg of protein extract to each well.

    • Add Caspase Assay Buffer to a final volume of 100 µL.

    • Add the caspase-4 fluorogenic substrate (e.g., LEVD-AFC) to a final concentration of 50 µM.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).[6][7]

  • Data Analysis:

    • Subtract the background fluorescence (from wells with buffer and substrate only).

    • Express caspase-4 activity as relative fluorescence units (RFU) or as a fold change compared to the untreated control.

Western Blot Analysis of Cleaved PARP

This protocol details the detection of PARP cleavage, a hallmark of apoptosis, by Western blotting.

Materials:

  • Treated cell lysates (prepared as in the caspase assay protocol)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PARP (that detects both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the cell lysates.

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[8]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.[9] Full-length PARP will appear at ~116 kDa, and the large fragment of cleaved PARP will be at ~89 kDa.[4][8]

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Harvest both adherent and floating cells.

    • Wash the cells with ice-cold PBS.

    • Centrifuge and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry as soon as possible.

    • Use appropriate compensation controls for FITC and PI.

    • Analyze the data to differentiate between:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Signaling Pathways and Visualization

The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the use of this compound.

ER_Stress_Apoptosis ER_Stress ER Stress (e.g., Tunicamycin) UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK IRE1a IRE1α UPR->IRE1a ATF6 ATF6 UPR->ATF6 Caspase4 Pro-caspase-4 IRE1a->Caspase4 Active_Caspase4 Active Caspase-4 Caspase4->Active_Caspase4 Caspase9 Pro-caspase-9 Active_Caspase4->Caspase9 Z_Levd_fmk This compound Z_Levd_fmk->Active_Caspase4 Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Caspase3 Pro-caspase-3 Active_Caspase9->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis PARP PARP Active_Caspase3->PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: ER Stress-Induced Apoptosis Pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with this compound and Apoptosis Inducer Start->Treatment Harvest Harvest Cells Treatment->Harvest Lysate_Prep Cell Lysate Preparation Harvest->Lysate_Prep Staining Annexin V/PI Staining Harvest->Staining Caspase_Assay Caspase Activity Assay Lysate_Prep->Caspase_Assay Western_Blot Western Blot (Cleaved PARP) Lysate_Prep->Western_Blot Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Data Analysis Caspase_Assay->Data_Analysis Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: General experimental workflow for studying apoptosis using this compound.

Conclusion

This compound is an indispensable tool for researchers investigating the molecular mechanisms of apoptosis, particularly in the context of ER stress. Its ability to specifically and irreversibly inhibit caspase-4 allows for the precise dissection of this critical signaling pathway. By following the principles and protocols outlined in this guide, researchers can effectively utilize this compound to gain deeper insights into the complex process of programmed cell death and its implications in health and disease. As with any chemical inhibitor, careful experimental design, including the use of appropriate controls and dose-response analyses, is paramount to obtaining robust and reproducible results.

References

Methodological & Application

Application Notes and Protocols for Z-Levd-fmk in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Z-Levd-fmk, a cell-permeable and irreversible caspase-4 inhibitor, in in vitro cell culture experiments. This document includes detailed protocols, data on working concentrations, and a comparative overview of other common caspase inhibitors to facilitate the design and execution of experiments studying apoptosis and cellular stress.

Introduction to this compound

This compound is a synthetic peptide that acts as a potent and specific inhibitor of caspase-4. Caspase-4 is a member of the caspase family of proteases that play a crucial role in inflammation and apoptosis, particularly in response to endoplasmic reticulum (ER) stress.[1][2] When the ER's protein-folding capacity is overwhelmed, a state known as ER stress, the unfolded protein response (UPR) is activated.[3] Prolonged ER stress can lead to the activation of caspase-4, which then initiates a caspase cascade, ultimately leading to programmed cell death.[2][3] this compound selectively blocks the activity of caspase-4, making it a valuable tool for investigating the mechanisms of ER stress-induced apoptosis.[1]

Mechanism of Action

This compound is designed with a peptide sequence (Leu-Glu-Val-Asp) that is recognized by the active site of caspase-4. The fluoromethyl ketone (fmk) group at the C-terminus forms an irreversible covalent bond with the catalytic cysteine residue of the caspase, thereby permanently inactivating the enzyme. Its cell-permeable nature allows it to be used directly in cell culture media to study its effects on intact cells.

Applications in Cell Culture

  • Inhibition of ER Stress-Induced Apoptosis: this compound can be used to determine if a particular stimulus induces apoptosis via the ER stress pathway by assessing its ability to rescue cells from death.

  • Investigation of Caspase-4 Signaling: It allows for the elucidation of the downstream targets and signaling pathways specifically regulated by caspase-4.

  • Neurodegenerative Disease Research: Given the link between ER stress and neurodegenerative diseases like Alzheimer's, this compound can be used to explore the therapeutic potential of inhibiting caspase-4.[2]

  • Cancer Biology: Researchers can use this compound to study the role of ER stress in cancer cell survival and death.

Quantitative Data Summary

The optimal working concentration of this compound is cell-type and stimulus-dependent. It is recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.

InhibitorPrimary TargetCell LineConcentrationIncubation TimeObserved Effect
This compoundCaspase-4hRPE cells2 ng/mL30 minInhibited IL-1β-induced IL-8 production.[4]
This compoundCaspase-4hRPE cells2 µM-Inhibited caspase-3 activity.[4]
This compoundCaspase-45C cells20 µM96 hCompletely blocked E2-induced PARP cleavage and reversed E2-inhibited growth.[4]

Comparative Data of Common Caspase Inhibitors

For a comprehensive study of apoptosis, it is often beneficial to use a panel of caspase inhibitors. The following table provides a comparison of this compound with other commonly used caspase inhibitors.

InhibitorPrimary Target(s)Typical Working ConcentrationPathway Investigated
This compound Caspase-4 2 ng/mL - 20 µM ER Stress-Induced Apoptosis
Z-IETD-fmkCaspase-81 - 20 µM[5]Extrinsic Apoptosis
Z-LEHD-fmkCaspase-910 - 50 µM[6]Intrinsic Apoptosis
Z-DEVD-fmkCaspase-3, -710 - 100 µM[7]Execution Phase of Apoptosis
Z-VAD-fmkPan-caspase10 - 100 µM[8][9]General Caspase-Dependent Apoptosis

Signaling Pathway and Experimental Workflow Diagrams

cluster_er Endoplasmic Reticulum ER_Stress ER Stress (e.g., Tunicamycin, Thapsigargin) UPR Unfolded Protein Response (UPR) ER_Stress->UPR Pro_Casp4 Pro-caspase-4 UPR->Pro_Casp4 Casp4 Active Caspase-4 Pro_Casp4->Casp4 Activation Z_Levd_fmk This compound Casp4->Z_Levd_fmk Inhibition Pro_Casp9 Pro-caspase-9 Casp4->Pro_Casp9 Cleavage Casp9 Active Caspase-9 Pro_Casp9->Casp9 Pro_Casp3 Pro-caspase-3 Casp9->Pro_Casp3 Cleavage Casp3 Active Caspase-3 Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: ER Stress-Induced Apoptosis Pathway and Inhibition by this compound.

start Start cell_culture Seed and Culture Cells start->cell_culture pretreatment Pre-treat with this compound (or other caspase inhibitor) cell_culture->pretreatment induce_apoptosis Induce Apoptosis (e.g., with ER stress inducer) pretreatment->induce_apoptosis incubation Incubate for a Defined Period induce_apoptosis->incubation analysis Downstream Analysis incubation->analysis end End analysis->end

References

Optimal Working Concentration of Z-Levd-fmk for Apoptosis Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Z-Levd-fmk, a cell-permeable and irreversible inhibitor of caspase-4, for the effective inhibition of apoptosis, particularly in models of Endoplasmic Reticulum (ER) stress. This document includes a summary of effective concentrations, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

This compound is a highly specific tool for studying the role of caspase-4 in programmed cell death. Caspase-4 is a key mediator of apoptosis induced by ER stress, a cellular condition triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.[1][2] By irreversibly binding to the active site of caspase-4, this compound effectively blocks the downstream apoptotic cascade initiated by this pathway.[2][3] Understanding the optimal working concentration and appropriate experimental procedures is crucial for achieving reliable and reproducible results.

Data Presentation: Quantitative Summary of this compound Working Concentrations

The optimal concentration of this compound is cell-type and stimulus-dependent. The following table summarizes effective concentrations reported in various studies. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental system.

Cell Line/TypeConcentrationIncubation TimeObserved Effect
hRPE cells2 ng/mL30 min (pre-incubation)Inhibited IL-1β-induced IL-8 production.[3]
hRPE cells2 µMNot SpecifiedInhibited caspase-3 activity.[3]
5C cells20 µM96 hCompletely blocked E2-induced PARP cleavage and reversed E2-inhibited growth.[3]

Signaling Pathway

The following diagram illustrates the ER stress-induced apoptosis pathway and the specific point of intervention by this compound.

ER_Stress_Apoptosis_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER Stress ER Stress Pro-caspase-4 Pro-caspase-4 ER Stress->Pro-caspase-4 Activated Caspase-4 Activated Caspase-4 Pro-caspase-4->Activated Caspase-4 Cleavage Pro-caspase-9 Pro-caspase-9 Activated Caspase-4->Pro-caspase-9 Activated Caspase-9 Activated Caspase-9 Pro-caspase-9->Activated Caspase-9 Cleavage Pro-caspase-3 Pro-caspase-3 Activated Caspase-9->Pro-caspase-3 Activated Caspase-3 Activated Caspase-3 Pro-caspase-3->Activated Caspase-3 Cleavage Apoptosis Apoptosis Activated Caspase-3->Apoptosis This compound This compound This compound->Activated Caspase-4 Inhibition

Caption: ER Stress-Induced Apoptosis Pathway and this compound Inhibition.

Experimental Protocols

This section provides a generalized protocol for using this compound to inhibit apoptosis. This protocol should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound powder

  • Anhydrous DMSO (for reconstitution)

  • Appropriate cell culture medium and supplements

  • Cells of interest

  • Apoptosis-inducing agent (e.g., tunicamycin (B1663573), thapsigargin (B1683126) for ER stress)

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V/PI staining, caspase activity assay)

  • Multi-well plates for cell culture

  • Standard cell culture equipment (incubator, centrifuge, etc.)

  • Flow cytometer or fluorescence microscope for analysis

Protocol:

  • Reconstitution of this compound:

    • Prepare a stock solution of this compound by dissolving it in anhydrous DMSO. A common stock concentration is 10-20 mM.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Cell Seeding:

    • Seed your cells of interest in appropriate multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow the cells to adhere and recover overnight in a CO2 incubator at 37°C.

  • Treatment with this compound:

    • Dilute the this compound stock solution to the desired final working concentration in pre-warmed cell culture medium.

    • It is crucial to perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM) to determine the optimal concentration for your cell line and apoptosis inducer.

    • Pre-incubate the cells with the this compound-containing medium for at least 1-2 hours before inducing apoptosis. This allows for sufficient time for the inhibitor to permeate the cells.

  • Induction of Apoptosis:

    • Following the pre-incubation period, add the apoptosis-inducing agent (e.g., tunicamycin to induce ER stress) to the wells containing the this compound.

    • Include appropriate controls:

      • Untreated cells (negative control)

      • Cells treated with the apoptosis inducer only (positive control)

      • Cells treated with this compound only (to assess any potential cytotoxicity of the inhibitor itself)

      • Vehicle control (cells treated with the same concentration of DMSO used to dissolve this compound)

  • Incubation:

    • Incubate the cells for a period appropriate for the chosen apoptosis inducer and cell type. This can range from a few hours to 48 hours or longer.

  • Assessment of Apoptosis:

    • Harvest the cells (including any floating cells in the supernatant).

    • Wash the cells with cold PBS.

    • Analyze the level of apoptosis using your chosen method, such as:

      • Annexin V/Propidium Iodide (PI) staining followed by flow cytometry: To quantify the percentage of apoptotic and necrotic cells.

      • Caspase activity assays: To measure the activity of downstream caspases (e.g., caspase-3, -7, or -9).

      • Western blotting: To detect the cleavage of PARP or other caspase substrates.

      • TUNEL assay: To detect DNA fragmentation.

Experimental Workflow

The following diagram provides a visual representation of the general experimental workflow for using this compound.

Experimental_Workflow start Start reconstitute Reconstitute this compound in DMSO start->reconstitute seed_cells Seed Cells in Multi-well Plates reconstitute->seed_cells pre_incubate Pre-incubate Cells with this compound (1-2h) seed_cells->pre_incubate induce_apoptosis Induce Apoptosis (e.g., with Tunicamycin) pre_incubate->induce_apoptosis incubate Incubate for Appropriate Time induce_apoptosis->incubate harvest_cells Harvest Cells incubate->harvest_cells analyze Analyze Apoptosis (e.g., Flow Cytometry, Western Blot) harvest_cells->analyze end End analyze->end

Caption: General Experimental Workflow for Apoptosis Inhibition with this compound.

Troubleshooting

  • No inhibition of apoptosis observed:

    • Concentration: The concentration of this compound may be too low. Perform a dose-response curve to find the optimal concentration.

    • Pre-incubation time: The pre-incubation time may be too short. Increase the pre-incubation time to allow for adequate cell permeability.

    • Apoptosis pathway: The induced apoptosis may not be dependent on caspase-4. Confirm the involvement of the ER stress pathway in your model.

  • Toxicity observed with this compound alone:

    • Concentration: The concentration of this compound may be too high. Reduce the concentration.

    • DMSO toxicity: Ensure the final concentration of DMSO in the culture medium is non-toxic (typically <0.1%).

By following these guidelines and optimizing the protocols for your specific experimental setup, this compound can be a valuable tool for elucidating the role of caspase-4 in apoptosis and related cellular processes.

References

Preparation of Z-Levd-fmk Stock and Working Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of stock and working solutions of Z-Levd-fmk, a cell-permeable and irreversible inhibitor of caspase-4. Accurate solution preparation is critical for obtaining reliable and reproducible results in studies investigating endoplasmic reticulum (ER) stress-induced apoptosis and other caspase-4 dependent signaling pathways.

Introduction

This compound (Benzyloxycarbonyl-Leucyl-glutamyl-valyl-aspartic acid fluoromethyl ketone) is a highly specific inhibitor of caspase-4, an enzyme implicated in the inflammatory response and ER stress-induced apoptosis.[1][2][3] By irreversibly binding to the catalytic site of caspase-4, this compound effectively blocks its downstream signaling, making it a valuable tool for elucidating the role of this caspase in various cellular processes.[3][4] These protocols outline the necessary steps for proper handling, storage, and preparation of this compound solutions for in vitro experiments.

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative parameters for this compound solution preparation and storage.

ParameterValueSolventNotes
Stock Solution Concentration 2-10 mMDMSOPrepare in high-purity, anhydrous DMSO to ensure maximum solubility and stability.
Storage of Stock Solution -20°C (up to 1 month) or -80°C (up to 6 months)N/AAliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[2][5]
Working Concentration 2 µM - 100 µMCell Culture MediaThe optimal working concentration is cell-type and assay-dependent and should be determined empirically.[6] Published studies have used concentrations ranging from 2 µM to 20 µM.[1][3]
Final DMSO Concentration < 0.5% (v/v)Cell Culture MediaHigh concentrations of DMSO can be toxic to cells. It is crucial to maintain a low final concentration of the solvent in the working solution to minimize off-target effects.[6] A solvent control should be included in experiments.

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free cell culture medium

  • Pipettes and sterile, filtered pipette tips

Protocol 1: Preparation of a 10 mM this compound Stock Solution
  • Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation.

  • Reconstitution: Briefly centrifuge the vial of this compound to ensure all the powder is at the bottom. To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO. For example, for 1 mg of this compound (Molecular Weight: 652.71 g/mol ), add 153.2 µL of DMSO.

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.

  • Aliquoting and Storage: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][5] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 20 µM this compound Working Solution
  • Thaw Stock Solution: Retrieve a single aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.

  • Dilution: In a sterile tube, perform a serial dilution of the stock solution in pre-warmed, sterile cell culture medium to achieve the final desired concentration of 20 µM. For example, to prepare 1 mL of a 20 µM working solution, add 2 µL of the 10 mM stock solution to 998 µL of cell culture medium.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.

  • Application: The freshly prepared working solution is now ready to be added to your cell culture. Ensure that the final concentration of DMSO in the culture does not exceed 0.5%.

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation (e.g., 20 µM) start Start: this compound Powder & Anhydrous DMSO equilibrate Equilibrate Reagents to Room Temperature start->equilibrate reconstitute Reconstitute Powder in Anhydrous DMSO equilibrate->reconstitute dissolve Ensure Complete Dissolution (Vortex/Warm) reconstitute->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_stock Store at -20°C or -80°C aliquot->store_stock thaw Thaw a Single Aliquot of Stock Solution store_stock->thaw For Experimental Use dilute Dilute Stock Solution in Cell Culture Medium thaw->dilute mix Gently Mix the Working Solution dilute->mix apply Apply to Cell Culture mix->apply

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway Inhibition by this compound

G ER_Stress Endoplasmic Reticulum (ER) Stress Procaspase4 Pro-caspase-4 ER_Stress->Procaspase4 Activates Caspase4 Active Caspase-4 Procaspase4->Caspase4 Cleavage Procaspase3 Pro-caspase-3 Caspase4->Procaspase3 Cleaves & Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes Z_Levd_fmk This compound Z_Levd_fmk->Caspase4 Inhibits

Caption: this compound inhibits ER stress-induced apoptosis by blocking caspase-4 activation.

References

Application Notes and Protocols: Z-Levd-fmk in Endoplasmic Reticulum Stress Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Z-Levd-fmk, a cell-permeable and irreversible caspase-4 inhibitor, for investigating endoplasmic reticulum (ER) stress-induced apoptosis. This compound is a valuable tool for dissecting the molecular pathways that link ER stress to programmed cell death.

Introduction

Endoplasmic reticulum (ER) stress occurs when the protein folding capacity of the ER is overwhelmed, leading to the accumulation of unfolded or misfolded proteins. This activates a complex signaling network known as the Unfolded Protein Response (UPR). While initially adaptive, prolonged or severe ER stress can trigger apoptosis. Caspase-4 (in humans) and its murine counterpart, caspase-12, are key initiators of ER stress-specific apoptosis. This compound selectively inhibits caspase-4, making it an essential reagent for studying the role of this specific pathway in ER stress-induced cell death.[1][2][3][4]

Data Presentation

Table 1: Recommended this compound Treatment Conditions for Studying ER Stress
Cell Line/ModelER Stress InducerThis compound ConcentrationPre-treatment DurationCo-treatment DurationOutcome MeasuredReference
Human Retinal Pigment Epithelial (hRPE) cellsTunicamycin (10 µM)2 µM30 minutes24 - 72 hoursApoptotic cell death, Caspase-3 activity[2][5]
Human Retinal Pigment Epithelial (hRPE) cellsIL-1β (2 ng/mL)2 µM30 minutes24 hoursIL-8 production[1][2]
5C Breast Cancer CellsEstradiol (E2)20 µM-96 hoursPARP cleavage, Cell growth[1]
INCL Lymphoblasts-2 µM-Not specifiedCleaved caspase-3 levels[4]

Note: The optimal concentration and treatment duration for this compound can vary depending on the cell type and the specific experimental conditions. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your system.

Signaling Pathway

The following diagram illustrates the central role of caspase-4 in the ER stress-induced apoptotic pathway and the point of inhibition by this compound.

ER_Stress_Apoptosis_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., Tunicamycin, Thapsigargin) GRP78 GRP78 Dissociation ER_Stress->GRP78 UPR Unfolded Protein Response (UPR) GRP78->UPR Caspase4_pro Pro-caspase-4 GRP78->Caspase4_pro Caspase4_active Activated Caspase-4 Caspase4_pro->Caspase4_active Activation Caspase3_pro Pro-caspase-3 Caspase4_active->Caspase3_pro Cleavage Caspase3_active Activated Caspase-3 Caspase3_pro->Caspase3_active PARP PARP Caspase3_active->PARP Cleavage Apoptosis Apoptosis Caspase3_active->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Z_Levd_fmk This compound Z_Levd_fmk->Caspase4_active Inhibition

Caption: ER stress-induced apoptosis pathway and this compound inhibition.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effect of this compound on ER stress-induced apoptosis.

Experimental_Workflow cluster_analysis start Start: Seed cells pretreatment Pre-treat with this compound (e.g., 2 µM for 30 min) start->pretreatment induce_stress Induce ER Stress (e.g., Tunicamycin) pretreatment->induce_stress incubation Co-incubate for desired duration (e.g., 24-72 hours) induce_stress->incubation harvest Harvest cells and lysates incubation->harvest analysis Downstream Analysis harvest->analysis western_blot Western Blot (GRP78, CHOP, Cleaved Caspase-3, PARP) analysis->western_blot viability_assay Cell Viability/Apoptosis Assay (MTT, TUNEL, Annexin V) analysis->viability_assay

Caption: Experimental workflow for this compound treatment in ER stress studies.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvesting. For a 6-well plate, a seeding density of 2-5 x 10^5 cells per well is a common starting point.

  • Pre-treatment with this compound:

    • Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock.

    • Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 2 µM).

    • Remove the old medium from the cells and add the medium containing this compound.

    • Incubate for the desired pre-treatment time (e.g., 30 minutes) at 37°C in a CO2 incubator.[2]

  • Induction of ER Stress:

    • Prepare a stock solution of the ER stress inducer (e.g., Tunicamycin in DMSO).

    • Add the ER stress inducer directly to the wells containing the this compound medium to achieve the final desired concentration (e.g., 10 µM Tunicamycin).

    • Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with the ER stress inducer alone.

  • Co-incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[2][5]

Western Blot Analysis for ER Stress and Apoptosis Markers
  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Electrotransfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78, CHOP) and apoptosis markers (e.g., cleaved caspase-3, cleaved PARP) overnight at 4°C.[2][6][7] A loading control like β-actin or GAPDH should also be probed.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)
  • Cell Seeding and Treatment: Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) and perform the this compound and ER stress inducer treatments as described in Protocol 1.[8]

  • Addition of MTT Reagent:

    • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well (typically 10-20 µL per 100 µL of medium).

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium.

    • Add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[8]

Apoptosis Detection (TUNEL Assay)
  • Cell Preparation: Grow and treat cells on glass coverslips in a multi-well plate.

  • Fixation and Permeabilization:

    • After treatment, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • TUNEL Staining:

    • Follow the manufacturer's protocol for the specific TUNEL assay kit being used. This typically involves incubating the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs.

    • Incubate in a humidified chamber at 37°C for 1 hour.

  • Microscopy:

    • Wash the cells and mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Visualize the cells using a fluorescence microscope. Apoptotic cells will show fluorescence (e.g., green for FITC-dUTP) in the nucleus.

    • The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (DAPI-stained).[5]

Conclusion

This compound is an indispensable tool for elucidating the specific contribution of the caspase-4-dependent pathway in ER stress-induced apoptosis. By utilizing the protocols and guidelines presented in these application notes, researchers can effectively design and execute experiments to investigate the intricate mechanisms of ER stress and its implications in various physiological and pathological conditions.

References

Application Notes: Utilizing Z-Levd-fmk for Caspase-4 Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-4, a member of the inflammatory caspase family, plays a pivotal role in the innate immune system by acting as a direct sensor of intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria.[1][2] This recognition triggers the non-canonical inflammasome pathway, leading to a form of inflammatory cell death known as pyroptosis and the maturation of pro-inflammatory cytokines like IL-1β and IL-18.[1][2][3][4] Given its central role in inflammatory responses, caspase-4 has emerged as a significant target for the development of therapeutics aimed at modulating inflammation in various diseases.

Z-Levd-fmk is a cell-permeable, irreversible inhibitor of caspase-4.[5] Its sequence, LEVD (Leu-Glu-Val-Asp), mimics the cleavage site recognized by caspase-4, allowing it to specifically target and inhibit the enzyme's activity.[6][7] These application notes provide a comprehensive guide to using this compound as an inhibitory tool in caspase-4 activity assays, complete with detailed protocols and data presentation guidelines.

Mechanism of Action

This compound is a peptide-based inhibitor that includes a fluoromethyl ketone (FMK) group. The peptide sequence (LEVD) directs the inhibitor to the active site of caspase-4. The FMK group then forms an irreversible covalent bond with the cysteine residue in the catalytic site of the enzyme, thereby permanently inactivating it.

Data Presentation

Cell TypeTreatmentThis compound ConcentrationObserved EffectReference
Human Retinal Pigment Epithelial (hRPE) cellsTunicamycin-induced apoptosis2 µMReduced apoptotic cell death by 53-62%[8]
Human Retinal Pigment Epithelial (hRPE) cellsIL-1β stimulation2 µMReduced IL-8 production[8]
5C cellsE2-induced PARP cleavage20 µMCompletely blocked PARP cleavage[5]

Note: The effectiveness of this compound can vary depending on the cell type, the method of caspase-4 activation, and the duration of the experiment.

Signaling Pathway and Experimental Workflow

To visualize the role of caspase-4 and the experimental approach to studying its inhibition, the following diagrams are provided.

Caspase4_Signaling_Pathway cluster_0 Cytosol LPS Intracellular LPS Casp4_inactive Pro-Caspase-4 LPS->Casp4_inactive Binds to CARD domain Casp4_active Active Caspase-4 Casp4_inactive->Casp4_active Oligomerization & Autocleavage GSDMD Gasdermin D (GSDMD) Casp4_active->GSDMD Cleavage Pro_IL18 Pro-IL-18 Casp4_active->Pro_IL18 Cleavage NLRP3 NLRP3 Inflammasome Casp4_active->NLRP3 Activates GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis IL18 IL-18 Pro_IL18->IL18 Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1beta Pro-IL-1β Casp1->Pro_IL1beta IL1beta IL-1β Pro_IL1beta->IL1beta Z_Levd_fmk This compound Z_Levd_fmk->Casp4_active Inhibits

Caption: Non-canonical inflammasome pathway mediated by Caspase-4.

Caspase4_Assay_Workflow start Start induce Induce Caspase-4 Activity (e.g., LPS transfection) start->induce lyse Prepare Cell Lysates induce->lyse protein_quant Determine Protein Concentration lyse->protein_quant setup_rxn Set up Assay Reaction: - Cell Lysate - Reaction Buffer - this compound (or vehicle) protein_quant->setup_rxn add_substrate Add Ac-LEVD-pNA Substrate setup_rxn->add_substrate incubate Incubate at 37°C add_substrate->incubate read_absorbance Read Absorbance at 405 nm incubate->read_absorbance analyze Analyze Data: Calculate % inhibition read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for a Caspase-4 activity assay.

Experimental Protocols

Colorimetric Caspase-4 Activity Assay

This protocol is adapted from commercially available caspase-4 colorimetric assay kits.

Principle: This assay is based on the cleavage of the colorimetric substrate acetyl-Leu-Glu-Val-Asp-p-nitroanilide (Ac-LEVD-pNA) by active caspase-4. The cleavage releases p-nitroaniline (pNA), which has a strong absorbance at 405 nm. The amount of pNA released is proportional to the caspase-4 activity in the sample.

Materials:

  • Cells or tissues of interest

  • Inducing agent for caspase-4 activation (e.g., LPS)

  • This compound (and a suitable vehicle control, e.g., DMSO)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)

  • Ac-LEVD-pNA substrate (4 mM stock solution)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Protein assay reagent (e.g., Bradford or BCA)

Protocol:

  • Sample Preparation:

    • Culture cells to the desired density and treat with an appropriate stimulus to induce caspase-4 activity. Include an untreated control group.

    • To test the inhibitory effect of this compound, pre-incubate the cells with various concentrations of the inhibitor for a predetermined time before adding the stimulus. Include a vehicle control group.

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1-5 x 10^6 cells in 50 µL).

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your cell lysate.

    • Determine the protein concentration of each lysate.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of total protein) to each well.

    • Add 50 µL of 2X Reaction Buffer to each well.

    • If testing the inhibitor directly on the lysate, add the desired concentration of this compound to the appropriate wells and incubate for 10-30 minutes at 37°C.

    • Add 5 µL of the 4 mM Ac-LEVD-pNA substrate to each well. The final concentration of the substrate will be 200 µM.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance reading of a blank well (containing lysis buffer, reaction buffer, and substrate but no lysate) from all sample readings.

    • The caspase-4 activity can be expressed as the fold increase in absorbance compared to the untreated control.

    • To determine the inhibitory effect of this compound, calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of inhibitor-treated sample / Absorbance of vehicle-treated sample)] x 100

Troubleshooting

IssuePossible CauseSolution
High background reading Contamination of reagents.Use fresh, high-quality reagents.
Non-specific substrate cleavage.Include a negative control with a non-specific peptide or a broad-spectrum caspase inhibitor to assess non-specific activity.
Low signal Insufficient caspase-4 activation.Optimize the concentration and incubation time of the inducing agent.
Low protein concentration in the lysate.Increase the amount of protein used in the assay.
Inactive enzyme.Ensure proper storage and handling of lysates. Avoid repeated freeze-thaw cycles.
Inconsistent results Pipetting errors.Use calibrated pipettes and be precise with all additions.
Variation in cell number or protein concentration.Normalize caspase activity to the protein concentration of each lysate.

Conclusion

This compound is a valuable tool for investigating the role of caspase-4 in cellular processes. By employing the colorimetric assay detailed in these notes, researchers can effectively measure caspase-4 activity and assess the inhibitory potential of this compound and other compounds. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results. Further studies are warranted to determine the precise IC50 of this compound against purified caspase-4 to facilitate more quantitative comparisons of inhibitor potency.

References

A Comprehensive Guide to Utilizing Z-Levd-fmk in Pyroptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the effective use of Z-Levd-fmk, a selective inhibitor of caspase-4 and caspase-5, in the study of non-canonical pyroptosis. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a clear, accessible format to facilitate its application in academic and industrial research settings.

Introduction to this compound and Pyroptosis

Pyroptosis is a form of pro-inflammatory programmed cell death initiated by certain inflammasomes. It is distinct from other forms of cell death, such as apoptosis, and is characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines.[1] Pyroptosis can be triggered through two main pathways: the canonical pathway, mediated by caspase-1, and the non-canonical pathway, which is dependent on caspase-4 and caspase-5 in humans and caspase-11 in mice.[2]

The non-canonical pathway is primarily activated by intracellular lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[3] Upon binding to LPS, caspase-4/5 becomes activated and subsequently cleaves Gasdermin D (GSDMD). The N-terminal fragment of cleaved GSDMD oligomerizes and inserts into the plasma membrane, forming pores that lead to cell lysis and the release of inflammatory contents, including interleukin-1β (IL-1β) and IL-18.[2][3]

This compound is a cell-permeable, irreversible inhibitor that specifically targets the catalytic site of caspase-4 and caspase-5. Its structure, featuring a fluoromethylketone (FMK) group, allows for covalent modification of the active site cysteine residue, thereby preventing the cleavage of downstream substrates like GSDMD. This specificity makes this compound an invaluable tool for dissecting the role of the non-canonical inflammasome pathway in various physiological and pathological processes.

Mechanism of Action of this compound in Non-Canonical Pyroptosis

The inhibitory action of this compound is central to its utility in pyroptosis research. The following diagram illustrates the non-canonical pyroptosis signaling pathway and the specific point of inhibition by this compound.

NonCanonicalPyroptosis cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane LPS_ext LPS LPS_intra Intracellular LPS LPS_ext->LPS_intra Translocation pro_Casp4_5 Pro-Caspase-4/5 LPS_intra->pro_Casp4_5 Binds to CARD domain Casp4_5 Active Caspase-4/5 pro_Casp4_5->Casp4_5 Autocleavage GSDMD_full Gasdermin D (Full-length) Casp4_5->GSDMD_full Cleavage pro_IL1b Pro-IL-1β Casp4_5->pro_IL1b Indirect activation of NLRP3 inflammasome leading to Caspase-1 activation and IL-1β cleavage Z_Levd_fmk This compound Z_Levd_fmk->Casp4_5 Inhibits GSDMD_N GSDMD-N (Pore-forming) GSDMD_full->GSDMD_N Pore GSDMD Pore GSDMD_N->Pore Oligomerization & Insertion IL1b Mature IL-1β pro_IL1b->IL1b Lysis Cell Lysis & Cytokine Release IL1b->Lysis Release Pore->Lysis

Figure 1. Non-canonical pyroptosis pathway and this compound inhibition.

Quantitative Data for this compound in Pyroptosis Research

The following table summarizes key quantitative parameters for the use of this compound. It is important to note that the optimal concentration and IC50 value can vary depending on the cell type, stimulus, and experimental conditions. Therefore, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

ParameterValueCell Type/ModelReference
Working Concentration (In Vitro) 10 - 50 µMGeneral recommendation for caspase inhibitors.[4]
20 µMHuman RPE cells (inhibition of IL-1β-induced IL-8 production).[5][5]
20 µM5C cells (inhibition of PARP cleavage).[5][5]
IC50 Value Not explicitly reported for pyroptosis.--
In Vivo Dosage 6 mg/kg (for a similar caspase-8 inhibitor, Z-IETD-fmk)Mouse model, intraperitoneal injection.[6][6]
Storage of Stock Solution -20°C (aliquoted to avoid freeze-thaw cycles)DMSO (typically 2-5 mM stock).[7][7]

Experimental Protocols

This section provides detailed protocols for key experiments to study the effect of this compound on pyroptosis. The following workflow diagram outlines a typical experimental setup.

ExperimentalWorkflow cluster_assays Downstream Assays start Start cell_culture 1. Cell Culture (e.g., Macrophages, Endothelial Cells) start->cell_culture inhibitor_treatment 2. Pre-treatment with this compound (or vehicle control) cell_culture->inhibitor_treatment pyroptosis_induction 3. Induction of Pyroptosis (e.g., Intracellular LPS) inhibitor_treatment->pyroptosis_induction incubation 4. Incubation pyroptosis_induction->incubation sample_collection 5. Sample Collection (Supernatant and Cell Lysate) incubation->sample_collection ldh_assay A. LDH Release Assay (Cell Lysis) sample_collection->ldh_assay elisa B. ELISA (IL-1β Release) sample_collection->elisa western_blot C. Western Blot (GSDMD Cleavage) sample_collection->western_blot data_analysis 6. Data Analysis ldh_assay->data_analysis elisa->data_analysis western_blot->data_analysis end End data_analysis->end

References

In Vivo Administration of Z-Levd-fmk: Application Notes and Protocols for Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Levd-fmk is a potent and specific inhibitor of caspase-4, an inflammatory caspase implicated in the non-canonical inflammasome pathway. In mouse models, the functional ortholog of human caspase-4 is caspase-11. Inhibition of this pathway holds therapeutic potential for a variety of inflammatory conditions, including sepsis, inflammatory bowel disease, and atherosclerosis. These application notes provide a comprehensive guide to the in vivo administration of this compound in mouse models, including recommended protocols, formulation strategies, and an overview of the relevant signaling pathways.

Signaling Pathway

This compound targets caspase-4 (caspase-11 in mice), a key component of the non-canonical inflammasome pathway. This pathway is typically activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.

non_canonical_inflammasome cluster_extracellular Extracellular Space cluster_cytosol Cytosol LPS_ext LPS LPS_intra Intracellular LPS LPS_ext->LPS_intra Internalization Casp11 Pro-Caspase-11 LPS_intra->Casp11 Direct Binding Casp11_active Active Caspase-11 Casp11->Casp11_active Oligomerization & Autocleavage GSDMD Gasdermin D (GSDMD) Casp11_active->GSDMD Cleavage NLRP3 NLRP3 Inflammasome Casp11_active->NLRP3 Activation GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pore Formation Casp1 Pro-Caspase-1 NLRP3->Casp1 Recruitment Casp1_active Active Caspase-1 Casp1->Casp1_active Cleavage Pro_IL1b Pro-IL-1β Casp1_active->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1_active->Pro_IL18 Cleavage IL1b IL-1β Pro_IL1b->IL1b IL1b->Pyroptosis IL18 IL-18 Pro_IL18->IL18 IL18->Pyroptosis ZLevd This compound ZLevd->Casp11_active Inhibition

Non-Canonical Inflammasome Pathway

Experimental Protocols

While specific in vivo protocols for this compound are not widely published, the following general guidelines are based on protocols for similar peptide-based caspase inhibitors, such as Z-VAD-fmk. Researchers should perform dose-response studies to determine the optimal concentration for their specific mouse model and experimental endpoint.

Formulation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Corn oil, sterile (for oral gavage)

Preparation of Stock Solution:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mg/mL).

  • Ensure the powder is completely dissolved. Gentle warming and vortexing may be required.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Preparation of Working Solution for Intraperitoneal (i.p.) Injection:

A common vehicle for i.p. injection of hydrophobic compounds consists of a mixture of solvents. The following is a general example, and the final concentrations may need optimization to ensure solubility and minimize vehicle-related toxicity.

  • To a sterile microcentrifuge tube, add the required volume of the this compound DMSO stock solution.

  • Add PEG300 (e.g., to a final concentration of 10-40%).

  • Add Tween 80 (e.g., to a final concentration of 1-5%).

  • Bring the solution to the final volume with sterile saline or PBS.

  • Vortex thoroughly to ensure a clear, homogenous solution.

  • Prepare the vehicle control using the same solvent mixture without this compound.

Example Formulation: For a 10 mg/kg dose in a 20g mouse (0.2 mg/mouse) with an injection volume of 100 µL:

  • Final concentration of this compound: 2 mg/mL

  • Example vehicle composition: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.

Administration Protocol

Animal Models:

The choice of mouse model will depend on the research question. Common models where caspase-4/11 inhibition may be relevant include:

  • Sepsis: Cecal ligation and puncture (CLP) or LPS-induced endotoxemia.

  • Inflammatory Bowel Disease: Dextran sulfate (B86663) sodium (DSS)-induced colitis.

  • Atherosclerosis: ApoE-/- or Ldlr-/- mice on a high-fat diet.

  • Ischemic Injury: Renal or cerebral ischemia-reperfusion models.

Route of Administration:

  • Intraperitoneal (i.p.) injection: This is the most common and generally well-tolerated route for systemic delivery of caspase inhibitors in mice.

  • Intravenous (i.v.) injection: May also be used for rapid systemic distribution.

  • Oral gavage: Requires a suitable vehicle like corn oil and may have different pharmacokinetic properties.

Dosage and Frequency:

  • Dosage: Based on studies with other caspase inhibitors, a starting dose range of 1-10 mg/kg is recommended for initial dose-response studies.

  • Frequency: The administration frequency will depend on the half-life of the compound and the nature of the disease model (acute vs. chronic). For acute models like sepsis, a single pre-treatment or multiple doses shortly after the insult may be appropriate. For chronic models, daily or every-other-day administration may be necessary.

Experimental Workflow

The following diagram outlines a general workflow for an in vivo study using this compound.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment and Model Induction cluster_monitoring Monitoring and Data Collection cluster_analysis Analysis acclimatize Acclimatize Mice grouping Randomize into Groups (Vehicle, this compound) acclimatize->grouping formulation Prepare this compound and Vehicle grouping->formulation administration Administer Treatment formulation->administration induction Induce Disease Model (e.g., LPS, CLP, DSS) administration->induction monitor Monitor Clinical Signs (Weight, Temperature, etc.) induction->monitor sampling Collect Samples (Blood, Tissues) monitor->sampling biomarkers Analyze Biomarkers (Cytokines, Caspase Activity) sampling->biomarkers histology Histological Analysis sampling->histology functional Functional Readouts (e.g., Survival, Organ Function) sampling->functional

General In Vivo Experimental Workflow

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data from in vivo studies with caspase inhibitors. The specific endpoints will vary depending on the disease model.

Table 1: Survival Rate in a Sepsis Model

Treatment GroupNSurvival at 48h (%)
Vehicle Control1020%
This compound (1 mg/kg)1040%
This compound (5 mg/kg)1070%
This compound (10 mg/kg)1080%

Table 2: Serum Cytokine Levels in an LPS Challenge Model

Treatment GroupIL-1β (pg/mL)TNF-α (pg/mL)
Naive15 ± 525 ± 8
Vehicle + LPS550 ± 751200 ± 150
This compound (5 mg/kg) + LPS250 ± 50600 ± 100

Table 3: Histological Scoring in a Colitis Model

Treatment GroupDisease Activity Index (DAI)Colon Length (cm)
Vehicle Control3.5 ± 0.56.2 ± 0.4
This compound (5 mg/kg)1.5 ± 0.38.1 ± 0.5

Conclusion

This compound is a valuable tool for investigating the role of the non-canonical inflammasome in various disease models. While specific in vivo administration protocols are still emerging, the information provided here offers a solid foundation for designing and executing robust preclinical studies. Careful optimization of the formulation, dosage, and administration schedule is crucial for obtaining reliable and reproducible results.

Z-Levd-fmk Application in Specific Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Levd-fmk is a cell-permeable and irreversible caspase inhibitor with specificity towards caspase-4. It plays a crucial role in studying and potentially inhibiting apoptosis, particularly apoptosis induced by endoplasmic reticulum (ER) stress. In the context of cancer, where apoptosis evasion is a key hallmark, understanding the mechanisms of caspase inhibition is vital for developing novel therapeutic strategies. These application notes provide a comprehensive overview of the use of this compound in specific cancer cell lines, summarizing key quantitative data and providing detailed experimental protocols.

Mechanism of Action

This compound primarily functions by covalently binding to the active site of caspase-4, thereby inhibiting its proteolytic activity. Caspase-4 is a key initiator caspase in the ER stress-induced apoptosis pathway. Upon prolonged ER stress, pro-caspase-4 is cleaved and activated, initiating a caspase cascade that ultimately leads to programmed cell death. By inhibiting caspase-4, this compound effectively blocks this apoptotic signaling pathway. While its primary target is caspase-4, it is important to note that like many caspase inhibitors, cross-reactivity with other caspases can occur.

Data Presentation

The following tables summarize the quantitative effects of this compound in specific cancer cell lines based on published research.

Table 1: Inhibition of Apoptosis and Growth in Breast Cancer Cells
Cell LineCancer TypeTreatment ConditionsReadoutResultReference
MCF-7:5CEstrogen Deprivation-Resistant Breast Cancer20 µM this compound for 96 hours in the presence of 17β-estradiol (E2)PARP CleavageComplete blockage of E2-induced PARP cleavage[1][2]
MCF-7:5CEstrogen Deprivation-Resistant Breast Cancer20 µM this compound in the presence of 17β-estradiol (E2)Cell GrowthComplete reversal of E2-inhibited growth[1][2]
Table 2: Inhibition of Apoptosis in Hematological Malignancies
Cell LineCancer TypeTreatment ConditionsReadoutResult
B-CLL cellsB-cell Chronic Lymphocytic Leukemia50 µM this compound for 24 hoursApoptosis (Hypodiploid Nuclei)Significant decrease in spontaneous apoptosis
B-CLL cellsB-cell Chronic Lymphocytic Leukemia50 µM this compound for 24 hoursCaspase CleavageInhibition of pro-caspase-8 and pro-caspase-3 cleavage
B-CLL cellsB-cell Chronic Lymphocytic Leukemia50 µM this compound for 24 hoursPARP CleavageInhibition of PARP degradation

Experimental Protocols

Protocol 1: General Protocol for this compound Stock Solution Preparation and Cell Treatment

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Complete cell culture medium appropriate for the cancer cell line

  • Cancer cell line of interest

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO.

    • For example, for a compound with a molecular weight of 550.6 g/mol , dissolve 5.51 mg in 1 mL of DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

  • Cell Treatment:

    • Seed the cancer cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

    • Dilute the this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 10 µM, 20 µM, 50 µM).

    • It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

    • For inhibitor studies, pre-incubate the cells with the this compound-containing medium for a specific period (e.g., 1-2 hours) before adding the apoptotic stimulus.

    • Include a vehicle control (medium with the same concentration of DMSO used to dilute the inhibitor) in your experimental setup.

    • Incubate the cells for the desired duration of the experiment.

Protocol 2: Western Blot Analysis of PARP and Caspase Cleavage

Materials:

  • Treated and control cancer cells

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-caspase-4, anti-caspase-8)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

  • Cell Lysis:

    • After treatment, wash the cells with ice-old PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.

Protocol 3: Cell Viability Assay (MTT Assay)

Materials:

  • Treated and control cancer cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and treat with various concentrations of this compound and/or an apoptotic stimulus as described in Protocol 1.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Mix gently by pipetting or shaking for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

G cluster_0 ER Stress-Induced Apoptosis Pathway cluster_1 Inhibition by this compound ER_Stress Endoplasmic Reticulum Stress Pro_Casp4 Pro-Caspase-4 ER_Stress->Pro_Casp4 Activation Casp4 Active Caspase-4 Pro_Casp4->Casp4 Cleavage Pro_Casp_downstream Pro-Caspases (e.g., Pro-Caspase-8, -9, -3) Casp4->Pro_Casp_downstream Activation Casp_downstream Active Effector Caspases (e.g., Caspase-3) Pro_Casp_downstream->Casp_downstream Cleavage PARP PARP Casp_downstream->PARP Cleavage Apoptosis Apoptosis Casp_downstream->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Z_Levd_fmk This compound Z_Levd_fmk->Casp4 Inhibition G cluster_workflow Experimental Workflow: Assessing this compound Efficacy cluster_assays Downstream Assays start Seed Cancer Cells treatment Treat with this compound +/- Apoptotic Stimulus start->treatment incubation Incubate for Defined Period treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability western Western Blot (Caspase/PARP Cleavage) incubation->western facs Flow Cytometry (Annexin V/PI Staining) incubation->facs analysis Data Analysis and Interpretation viability->analysis western->analysis facs->analysis G logical_rel This compound Application in Cancer Cells Premise: Certain cancer cells rely on ER stress signaling for survival or are susceptible to ER stress-induced apoptosis. Mechanism: this compound inhibits Caspase-4, a key initiator of ER stress-mediated apoptosis. Outcome: Inhibition of apoptosis, leading to increased cell survival or resistance to specific apoptotic stimuli. Application: Tool to study the role of Caspase-4 and ER stress in cancer cell death and survival. logical_rel:d->logical_rel:m leads to logical_rel:m->logical_rel:o results in logical_rel:o->logical_rel:a enables

References

Troubleshooting & Optimization

Troubleshooting inconsistent results with Z-Levd-fmk

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using Z-Levd-fmk, a cell-permeable caspase-4 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a cell-permeable inhibitor of caspase-4.[1][2][3] It is frequently used in research to block endoplasmic reticulum (ER) stress-induced apoptosis in cancer cells.[1][2][3] While it is known as a caspase-4 inhibitor, it has also been shown to inhibit caspase-3 activity.[1][2]

Q2: What is the recommended solvent and storage procedure for this compound?

This compound should be dissolved in high-quality, anhydrous DMSO.[1][4] It is crucial to use freshly opened or properly stored anhydrous DMSO, as the compound's solubility is significantly impacted by moisture.[4][5] For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][3]

Q3: What are the potential off-target effects of this compound?

While this compound is primarily a caspase-4 inhibitor, like other peptide-based caspase inhibitors, it may have off-target effects. For instance, the pan-caspase inhibitor Z-VAD-fmk has been shown to inhibit other enzymes like N-glycanase (NGLY1), which can induce autophagy.[6][7][8][9][10] Although this has not been explicitly documented for this compound in the provided results, it is a possibility to consider when interpreting unexpected results. Some studies have also noted that certain caspase inhibitors can have immunosuppressive effects independent of their caspase inhibition properties.[11][12]

Troubleshooting Inconsistent Results

Q4: My this compound solution appears to have precipitated. What should I do?

Precipitation is a common issue, often due to improper dissolution or storage. Ensure you are using anhydrous DMSO, as this compound is insoluble in water and ethanol.[13] If precipitation occurs in your stock solution, gently warm it and use sonication to aid dissolution.[1] For working solutions, dilute the stock solution into your cell culture media immediately before use, ensuring the final DMSO concentration is low (typically below 0.1%) to prevent solvent-induced cytotoxicity.[13]

Q5: I am not observing the expected inhibition of apoptosis. What are some possible causes?

Several factors could contribute to a lack of apoptotic inhibition:

  • Suboptimal Concentration: The effective concentration of this compound can vary between cell lines and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration for your specific model. Published studies have used concentrations ranging from 2 ng/mL to 20 μM.[1][2][4]

  • Inadequate Pre-incubation Time: For effective inhibition, cells should be pre-incubated with this compound before inducing apoptosis. A pre-incubation time of 30 to 60 minutes is generally recommended.[1][13]

  • Compound Degradation: Improper storage of stock solutions, such as repeated freeze-thaw cycles, can lead to the degradation of this compound.[1][3][13] Always use freshly prepared working solutions from properly stored aliquots.

  • Alternative Cell Death Pathways: The cell death you are observing may not be caspase-dependent. Consider the possibility of other forms of programmed cell death, such as necroptosis.[14]

Q6: I am observing unexpected cellular effects. How can I determine if they are off-target effects?

To investigate potential off-target effects, consider the following controls:

  • Use a Structurally Different Caspase Inhibitor: Compare the effects of this compound with another caspase inhibitor that has a different chemical structure, such as Q-VD-OPh, which has been reported to not induce autophagy.[8][9][10]

  • Include a Negative Control Peptide: A control peptide with a similar but inactive structure can help differentiate between specific inhibitory effects and non-specific effects of the peptide backbone.

  • Perform Rescue Experiments: If a specific off-target pathway is suspected (e.g., autophagy), use an inhibitor for that pathway in conjunction with this compound to see if the unexpected phenotype is reversed.

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterRecommendationCitations
Solvent Anhydrous DMSO[1][13]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month (aliquoted)[1][3]
Powder Storage -20°C for up to 3 years[1]

Table 2: Recommended Experimental Concentrations

ApplicationCell LineConcentrationIncubation TimeCitation
Inhibition of IL-1β-induced IL-8 productionhRPE cells2 ng/mL30 min[1][2]
Inhibition of caspase-3 activityhRPE cells2 µMNot specified[1][2]
Blocking of E2-induced PARP cleavage5C cells20 µM96 hours[1][2]
General apoptosis inhibitionVarious10-100 µMVaries[4]

Experimental Protocols

Protocol: Caspase-3/7 Activity Assay with this compound Pre-treatment

This protocol is a general guideline for measuring caspase-3/7 activity in cells pre-treated with this compound before the induction of apoptosis.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (powder and anhydrous DMSO for stock solution)

  • Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

  • Phosphate-buffered saline (PBS)

  • Caspase-3/7 activity assay kit (e.g., containing a fluorogenic substrate like DEVD-AFC or a fluorescently labeled inhibitor like FAM-DEVD-FMK)

  • 96-well plate (black, clear bottom for fluorescence assays)

  • Fluorometric plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • This compound Pre-treatment:

    • Prepare a fresh working solution of this compound in complete cell culture medium from your DMSO stock.

    • Remove the old medium from the cells and add the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate for 30-60 minutes.[13]

  • Apoptosis Induction:

    • Add the apoptosis-inducing agent to the wells, except for the negative control wells.

    • Incubate for the time required to induce apoptosis (this should be determined empirically, but is often between 4 and 24 hours).[13]

  • Caspase Activity Measurement:

    • Prepare the caspase-3/7 assay reagent according to the manufacturer's instructions.[15][16][17] This typically involves diluting a substrate and lysis buffer.

    • Remove the medium from the wells and wash once with PBS.

    • Add the prepared caspase assay reagent to each well.

    • Incubate at room temperature or 37°C (as per the kit protocol) for 30-60 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the substrate used (e.g., Ex/Em = 360-390/510-550 nm for AFC substrates).[15]

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no cells).

    • Normalize the fluorescence signal of the treated samples to the vehicle control.

    • The expected result is a significant reduction in the fluorescence signal in the cells pre-treated with this compound compared to those treated with the apoptosis inducer alone.

Visualizations

Apoptotic Signaling Pathway Inhibition by this compound cluster_0 Upstream Apoptotic Signals cluster_1 Caspase Cascade cluster_2 Downstream Events ER Stress ER Stress Pro-Caspase-4 Pro-Caspase-4 ER Stress->Pro-Caspase-4 activates Other Stimuli Other Stimuli Caspase-4 Caspase-4 Pro-Caspase-4->Caspase-4 cleavage Pro-Caspase-3 Pro-Caspase-3 Caspase-4->Pro-Caspase-3 activates Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 cleavage PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage DNA Fragmentation DNA Fragmentation Caspase-3->DNA Fragmentation Apoptosis Apoptosis PARP Cleavage->Apoptosis DNA Fragmentation->Apoptosis Inhibitor This compound Inhibitor->Caspase-4

Caption: Inhibition of the caspase cascade by this compound.

Troubleshooting Workflow for Inconsistent this compound Results Start Inconsistent Results Observed Check_Solubility Is this compound fully dissolved? Start->Check_Solubility Re-dissolve Re-dissolve in anhydrous DMSO Use sonication if needed Check_Solubility->Re-dissolve No Check_Concentration Is concentration optimal? Check_Solubility->Check_Concentration Yes Re-dissolve->Check_Concentration Dose-Response Perform dose-response experiment Check_Concentration->Dose-Response No Check_Incubation Is pre-incubation sufficient? Check_Concentration->Check_Incubation Yes Dose-Response->Check_Incubation Optimize_Time Optimize pre-incubation time (e.g., 30-60 min) Check_Incubation->Optimize_Time No Check_Controls Are controls appropriate? Check_Incubation->Check_Controls Yes Optimize_Time->Check_Controls Implement_Controls Include vehicle control, positive/negative apoptosis controls Check_Controls->Implement_Controls No Consider_Off_Target Suspect off-target effects? Check_Controls->Consider_Off_Target Yes Implement_Controls->Consider_Off_Target Off_Target_Actions Use alternative inhibitor (e.g., Q-VD-OPh) Investigate other pathways Consider_Off_Target->Off_Target_Actions Yes Success Consistent Results Achieved Consider_Off_Target->Success No Off_Target_Actions->Success

Caption: Logical workflow for troubleshooting this compound experiments.

References

Addressing solubility issues of Z-Levd-fmk in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the caspase inhibitor, Z-Levd-fmk. Our goal is to help you overcome common challenges, particularly those related to solubility in culture media, to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable fluoromethyl ketone (FMK) peptide inhibitor that primarily targets caspase-4, an enzyme involved in apoptosis (programmed cell death) and inflammatory responses. By irreversibly binding to the catalytic site of caspase-4, this compound effectively blocks its proteolytic activity. While it is a potent inhibitor of caspase-4, like many peptide-based inhibitors, it may also exhibit inhibitory activity against other caspases, such as caspase-3, at higher concentrations.

Q2: What is the recommended solvent and storage procedure for this compound?

This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a concentrated stock solution in fresh, high-purity DMSO. To maintain the stability and activity of the inhibitor, it is crucial to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and precipitation. When stored at -80°C, the stock solution is stable for up to six months.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

To avoid solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final DMSO concentration of 0.1% or less is generally considered safe for most cell lines. While some robust cell lines may tolerate up to 0.5%, it is highly recommended to perform a vehicle control experiment to assess the impact of DMSO on your specific cell type and experimental endpoint. Concentrations above 1% are often toxic and can significantly affect cell viability and experimental outcomes.

Q4: I am observing precipitation in my culture medium after adding this compound. What could be the cause?

Precipitation of this compound in culture media is a common issue and can be attributed to several factors:

  • Low Aqueous Solubility: this compound, like many peptide-based inhibitors, has limited solubility in aqueous solutions like cell culture media.

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume will lead to precipitation.

  • Interaction with Media Components: Components in the culture medium, especially proteins in fetal bovine serum (FBS), can interact with the inhibitor and reduce its solubility.

  • Improper Dilution: Adding a highly concentrated DMSO stock solution directly to the aqueous culture medium without proper mixing can cause localized high concentrations and immediate precipitation.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound in cell culture experiments.

Problem Possible Cause Solution
Precipitate forms immediately upon adding this compound to the culture medium. 1. Shock Precipitation: Adding a cold, concentrated DMSO stock directly to warmer aqueous media. 2. High Local Concentration: Inadequate mixing upon addition.1. Allow the this compound stock solution to equilibrate to room temperature before use. 2. Pre-dilute the stock solution in a small volume of serum-free media before adding it to the final culture volume. Add the diluted inhibitor dropwise while gently swirling the culture plate or flask to ensure rapid and even distribution.
A fine, crystalline precipitate appears in the culture wells over time. 1. Exceeded Solubility Limit: The final working concentration of this compound is too high for the specific culture medium and conditions. 2. Instability of the Compound: The compound may be degrading over a long incubation period.1. Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your cell line and media. 2. Consider reducing the incubation time or refreshing the media with freshly prepared inhibitor for long-term experiments.
No or reduced inhibitory effect is observed in the experiment. 1. Precipitation: The inhibitor has precipitated out of solution and is not bioavailable to the cells. 2. Degradation: The stock solution has been improperly stored or subjected to multiple freeze-thaw cycles. 3. Incorrect Timing: The inhibitor was added after the apoptotic cascade was already significantly advanced.1. Visually inspect the culture for any signs of precipitation. If present, refer to the precipitation troubleshooting steps. 2. Use a fresh aliquot of the stock solution. 3. For most apoptosis inhibition studies, pre-incubate the cells with this compound for at least 1-2 hours before inducing apoptosis.
Unexpected cellular effects or toxicity are observed. 1. High DMSO Concentration: The final DMSO concentration in the culture is too high. 2. Off-Target Effects: At high concentrations, this compound may inhibit other cellular processes. Some FMK-containing peptides have been reported to induce autophagy by inhibiting N-glycanase 1 (NGLY1).[1][2]1. Calculate the final DMSO concentration and ensure it is below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experimental design. 2. Lower the working concentration of this compound. If off-target effects are suspected, consider using an alternative inhibitor with a different chemical scaffold.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, high-purity dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound powder and DMSO to equilibrate to room temperature.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 652.71 g/mol , dissolve 6.53 mg in 1 mL of DMSO.

    • Vortex briefly to ensure the powder is completely dissolved.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Determining the Optimal Working Concentration and Solubility in Culture Media
  • Materials: Your cell line of interest, complete culture medium (e.g., DMEM with 10% FBS), this compound stock solution (10 mM in DMSO), sterile microplates.

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution in your complete culture medium. A common starting range is 1 µM, 5 µM, 10 µM, 20 µM, and 50 µM. Remember to keep the final DMSO concentration consistent and below 0.1% across all conditions.

    • Add the prepared media with different concentrations of this compound to empty wells of a microplate (no cells).

    • Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).

    • Visually inspect the wells for any signs of precipitation under a microscope at regular intervals (e.g., 1, 4, 12, and 24 hours).

    • The highest concentration that remains clear throughout the observation period is your maximum soluble concentration under those specific conditions.

    • Concurrently, perform a dose-response experiment with your cells to determine the lowest effective concentration that achieves the desired biological effect.

Visualizing Experimental Processes and Pathways

Experimental Workflow for this compound Application

G cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment start This compound Powder dissolve Dissolve in high-purity DMSO start->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into single-use tubes stock->aliquot store Store at -80°C aliquot->store thaw Thaw stock aliquot store->thaw dilute Dilute in culture medium (Final DMSO < 0.1%) thaw->dilute preincubate Pre-incubate cells with this compound dilute->preincubate induce Induce Apoptosis preincubate->induce analyze Analyze Results induce->analyze

Caption: Workflow for preparing and using this compound in cell culture.

Simplified Caspase-6 Activation and Inhibition Pathway

G Apoptotic_Stimulus Apoptotic Stimulus Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Apoptotic_Stimulus->Initiator_Caspases Procaspase6 Procaspase-6 (Inactive) Initiator_Caspases->Procaspase6 Activation Active_Caspase6 Active Caspase-6 Procaspase6->Active_Caspase6 Cleavage Substrates Cellular Substrates (e.g., Lamins) Active_Caspase6->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Z_Levd_fmk This compound Z_Levd_fmk->Active_Caspase6 Inhibition

References

Technical Support Center: Ensuring the Stability of Z-Levd-fmk in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for maintaining the stability and efficacy of the caspase-4 inhibitor, Z-Levd-fmk, during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: Proper storage is critical for maintaining the potency of this compound. Recommendations for storage are summarized in the table below.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[1]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is typically dissolved in high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[1] For example, to create a 20 mM stock solution, you would dissolve 1 mg of this compound in the appropriate volume of DMSO. Ensure the lyophilized powder is at room temperature before opening the vial to prevent condensation.

Q3: What is the recommended working concentration of this compound in cell culture?

A3: The optimal working concentration of this compound is cell-type and experiment-dependent. However, a general starting range is between 10 µM and 100 µM. It is highly recommended to perform a dose-response experiment to determine the most effective concentration for your specific model system.

Q4: How stable is this compound in cell culture medium during a long-term experiment?

Q5: Can this compound be used in in vivo studies?

A5: Yes, this compound is a cell-permeable inhibitor and has been used in in vivo studies. The benzyloxycarbonyl (Z) group on the N-terminus enhances its cell permeability, facilitating its use in both in vitro and in vivo applications.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of inhibitory activity over time - Degradation of this compound in the aqueous cell culture medium at 37°C.- Adsorption to plasticware.- Repeated freeze-thaw cycles of the stock solution.- Replenish the cell culture medium with fresh this compound every 24-48 hours.- Use low-adhesion plasticware for your experiments.- Aliquot the DMSO stock solution into single-use vials to avoid multiple freeze-thaw cycles.
Precipitation of this compound in cell culture medium - The final concentration of DMSO in the medium is too high.- The concentration of this compound exceeds its solubility in the medium.- Ensure the final DMSO concentration in your cell culture medium is below 0.5% (v/v) to avoid solvent toxicity and precipitation.- Perform a solubility test for your specific medium and experimental conditions. If precipitation occurs, consider lowering the working concentration.
Inconsistent experimental results - Variability in the potency of the this compound stock solution.- Inconsistent timing of inhibitor addition or media changes.- Prepare a large batch of stock solution and aliquot for single use to ensure consistency across experiments.- Standardize your experimental timeline, including the timing of this compound addition and media replenishment.
Observed cytotoxicity - The working concentration of this compound is too high for the specific cell line.- The final DMSO concentration is toxic to the cells.- Perform a dose-response curve to determine the optimal, non-toxic working concentration.- Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to assess solvent toxicity.

Data Presentation

Table 1: Storage and Stability of this compound

Form Storage Temperature Duration of Stability Source
Lyophilized Powder-20°CUp to 3 years[2]
Stock Solution in DMSO-80°CUp to 6 months[1]
Stock Solution in DMSO-20°CUp to 1 month[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound lyophilized powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Add the calculated volume of DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).

  • Gently vortex the vial until the powder is completely dissolved.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Assessment of this compound Activity Over Time in Cell Culture

This protocol provides a framework to assess the functional stability of this compound during a long-term experiment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • An apoptosis-inducing agent (e.g., Etoposide, Staurosporine)

  • A cell viability assay kit (e.g., MTT, WST-1)

  • A caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will not lead to over-confluence during the experiment.

  • Experimental Groups:

    • Untreated control

    • Vehicle control (DMSO)

    • Apoptosis inducer alone

    • This compound alone

    • Apoptosis inducer + this compound (with and without media replenishment)

  • Treatment:

    • For the "no replenishment" group, add this compound and the apoptosis inducer at the beginning of the experiment.

    • For the "with replenishment" group, change the media and add fresh this compound and apoptosis inducer at defined intervals (e.g., every 24 hours).

  • Incubation: Incubate the cells for the desired duration of the long-term experiment (e.g., 48, 72, or 96 hours).

  • Assessment: At the end of the incubation period, assess cell viability and caspase activity for all experimental groups according to the manufacturer's instructions for the chosen assay kits.

  • Data Analysis: Compare the results between the "with replenishment" and "no replenishment" groups to determine the impact of this compound degradation on its protective effect.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Experimental Workflow: Assessing this compound Stability A Prepare this compound Stock Solution (DMSO) B Seed Cells in Multi-well Plates A->B C Add Apoptosis Inducer + this compound B->C D Incubate (e.g., 48-96h) C->D E Group 1: No Media Change D->E F Group 2: Replenish Media + this compound (e.g., every 24h) D->F G Assess Cell Viability (e.g., MTT Assay) E->G H Assess Caspase Activity (e.g., Caspase-Glo) E->H F->G F->H I Compare Results to Determine Stability G->I H->I

Caption: Workflow for evaluating this compound stability in long-term cell culture.

G cluster_1 Caspase-4 Activation and Inhibition by this compound LPS Intracellular LPS Pro_Casp4 Pro-caspase-4 LPS->Pro_Casp4 activates ER_Stress ER Stress ER_Stress->Pro_Casp4 activates Casp4 Active Caspase-4 Pro_Casp4->Casp4 auto-activation GSDMD Gasdermin D Casp4->GSDMD cleaves Pro_IL18 Pro-IL-18 Casp4->Pro_IL18 cleaves Z_Levd_fmk This compound Z_Levd_fmk->Casp4 inhibits Pyroptosis Pyroptosis GSDMD->Pyroptosis Inflammation Inflammation Pyroptosis->Inflammation IL18 Active IL-18 Pro_IL18->IL18 IL18->Inflammation

Caption: Caspase-4 signaling pathway and the inhibitory action of this compound.

G cluster_2 Troubleshooting Logic for Loss of this compound Activity Start Loss of Expected Inhibitory Effect Check_Storage Were stock solutions stored correctly and aliquoted? Start->Check_Storage Check_Media_Change Was the media with This compound replenished during the experiment? Check_Storage->Check_Media_Change Yes Prepare_New_Stock Prepare fresh stock solution from lyophilized powder. Check_Storage->Prepare_New_Stock No Implement_Replenishment Incorporate periodic media changes with fresh this compound. Check_Media_Change->Implement_Replenishment No Contact_Support Contact Technical Support Check_Media_Change->Contact_Support Yes Run_QC_Experiment Run a short-term positive control experiment to validate new stock. Prepare_New_Stock->Run_QC_Experiment Problem_Solved Problem Resolved Implement_Replenishment->Problem_Solved Run_QC_Experiment->Problem_Solved Success Run_QC_Experiment->Contact_Support Failure

Caption: Logical steps for troubleshooting loss of this compound activity.

References

Common pitfalls to avoid when using Z-Levd-fmk

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Z-Levd-fmk, a cell-permeable and irreversible inhibitor of caspase-4.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a cell-permeable peptide inhibitor that specifically targets and irreversibly binds to the catalytic site of caspase-4.[1][2] This action blocks the downstream signaling cascade that leads to apoptosis, particularly in response to endoplasmic reticulum (ER) stress.[2] By inhibiting caspase-4, this compound allows for the study of the specific role of this caspase in various cellular processes.

Q2: What is the recommended solvent and storage procedure for this compound?

This compound should be reconstituted in high-purity dimethyl sulfoxide (B87167) (DMSO).[3] For long-term storage, the lyophilized powder is stable for up to two years when stored at -20°C. Once dissolved in DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month.[2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]

Q3: What is a typical working concentration for this compound in cell culture experiments?

The optimal working concentration of this compound is highly dependent on the specific cell line and experimental conditions. However, a general starting range is between 2 µM and 20 µM.[2][4] For instance, a concentration of 2 µM has been shown to inhibit caspase-3 activity in hRPE cells, while 20 µM was used to completely block PARP cleavage in 5C cells.[2][4] It is always best practice to perform a dose-response experiment to determine the most effective concentration for your particular experimental setup.

Q4: Can this compound inhibit other caspases?

While this compound is designed to be a specific inhibitor of caspase-4, some cross-reactivity with other caspases may occur, especially at higher concentrations. For example, at 2 µM, this compound has been observed to inhibit caspase-3 activity.[2][4] It is important to consider potential off-target effects and include appropriate controls in your experiments.

Q5: Are there known off-target effects of FMK-based caspase inhibitors that I should be aware of?

Yes, fluoromethyl ketone (FMK)-based caspase inhibitors, such as the pan-caspase inhibitor Z-VAD-fmk, have been reported to have off-target effects. One notable effect is the induction of autophagy through the inhibition of N-glycanase 1 (NGLY1).[5][6][7] Although this has not been specifically documented for this compound, it is a potential pitfall to consider when interpreting results. Researchers should be aware that some cellular effects observed might be independent of caspase inhibition.[5][6][7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete or no inhibition of apoptosis Suboptimal Inhibitor Concentration: The concentration of this compound may be too low for the specific cell type or stimulus.Perform a dose-response experiment to determine the optimal concentration (typically in the range of 2-20 µM).[2][4]
Timing of Inhibitor Addition: For irreversible inhibitors like this compound, pre-incubation is crucial for the inhibitor to enter the cells and bind to its target before the apoptotic cascade is fully activated.Add this compound to the cell culture at least 30 minutes to 1 hour before inducing apoptosis.[2][4]
Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to reduced activity.Ensure the stock solution is stored correctly at -80°C in single-use aliquots.[2] Prepare fresh dilutions in media for each experiment.
Observed Cell Toxicity High Concentration of this compound: Although generally not cytotoxic, very high concentrations may have adverse effects on some cell lines.Determine the optimal concentration through a dose-response curve and use the lowest effective concentration.
DMSO Toxicity: The solvent used to dissolve this compound can be toxic to cells at higher concentrations.Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1-0.5%. Prepare a vehicle control (media with the same concentration of DMSO) to assess solvent toxicity.
Unexpected Cellular Effects (e.g., increased autophagy) Off-Target Effects: FMK-based inhibitors can have off-target effects, such as the inhibition of other proteases or cellular enzymes like NGLY1.[5][6][7]Be aware of potential off-target effects. Consider using an alternative caspase inhibitor with a different chemical structure or a negative control peptide (e.g., Z-FA-fmk) to confirm that the observed effects are due to caspase-4 inhibition.
Inconsistent Results Between Experiments Variability in Experimental Conditions: Differences in cell passage number, cell density, or incubation times can lead to variability.Standardize all experimental parameters, including cell culture conditions and treatment protocols.
Inhibitor Potency: The potency of the inhibitor can vary between batches.If you suspect a batch-to-batch variation, it is advisable to test the new batch and compare its efficacy to the previous one.

Data Presentation

Table 1: Reported Effective Concentrations of this compound in Different Cell Lines

Cell LineApplicationConcentrationIncubation TimeOutcomeReference
hRPE cellsInhibition of IL-1β-induced IL-8 production2 ng/mL30 min pre-incubationBlocked IL-8 production[2][4]
hRPE cellsInhibition of caspase-3 activity2 µMNot specifiedInhibited caspase-3 activity[2][4]
5C cellsInhibition of E2-induced PARP cleavage20 µM96 hoursCompletely blocked PARP cleavage[2][4]
5C cellsReversal of E2-inhibited growth20 µM96 hoursReversed inhibited growth and prevented apoptotic morphology[2][4]

Experimental Protocols

General Protocol for Inhibition of ER Stress-Induced Apoptosis

This protocol provides a general guideline. Optimization for specific cell lines and experimental conditions is recommended.

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Store the stock solution in single-use aliquots at -80°C.

  • On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium.

2. Cell Seeding:

  • Seed cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

3. Inhibitor Pre-treatment:

  • Allow cells to adhere and grow for 24 hours.

  • Remove the culture medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 2-20 µM).

  • Include a vehicle control (medium with the same concentration of DMSO) and a negative control (untreated cells).

  • Incubate the cells for at least 30 minutes to 1 hour at 37°C in a CO2 incubator.

4. Induction of Apoptosis:

  • After the pre-incubation period, add the ER stress-inducing agent (e.g., tunicamycin (B1663573) or thapsigargin) to the wells.

  • Incubate for the desired period to induce apoptosis (this will vary depending on the cell type and inducer).

5. Apoptosis Assay:

  • Assess apoptosis using a suitable method, such as:

    • Western Blotting: Analyze the cleavage of caspase-4, caspase-3, and PARP.
    • Caspase Activity Assay: Measure the enzymatic activity of caspase-4 or downstream caspases using a fluorometric or colorimetric assay.
    • Annexin V/Propidium Iodide Staining: Quantify apoptotic and necrotic cells using flow cytometry or fluorescence microscopy.
    • TUNEL Assay: Detect DNA fragmentation in apoptotic cells.

Mandatory Visualizations

ER_Stress_Apoptosis_Pathway ER_Stress ER Stress (e.g., Tunicamycin, Thapsigargin) UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK IRE1a IRE1α UPR->IRE1a ATF6 ATF6 UPR->ATF6 Pro_Caspase4 Pro-caspase-4 IRE1a->Pro_Caspase4 Activation Active_Caspase4 Active Caspase-4 Pro_Caspase4->Active_Caspase4 Pro_Caspase3 Pro-caspase-3 Active_Caspase4->Pro_Caspase3 Cleavage Z_Levd_fmk This compound Z_Levd_fmk->Active_Caspase4 Inhibition Active_Caspase3 Active Caspase-3 Pro_Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: ER Stress-Induced Apoptosis Pathway and the inhibitory action of this compound on Caspase-4.

Experimental_Workflow Start Start: Seed Cells Pre_incubation Pre-incubate with this compound (or vehicle control) Start->Pre_incubation Induction Induce ER Stress Pre_incubation->Induction Incubation Incubate for a defined period Induction->Incubation Analysis Analyze Apoptosis Incubation->Analysis Western_Blot Western Blot (Caspase-4, Caspase-3, PARP cleavage) Analysis->Western_Blot Activity_Assay Caspase Activity Assay Analysis->Activity_Assay FACS Flow Cytometry (Annexin V/PI) Analysis->FACS End End: Data Interpretation Western_Blot->End Activity_Assay->End FACS->End

Caption: A generalized experimental workflow for studying the effect of this compound on apoptosis.

References

Technical Support Center: Validating the Inhibitory Effect of Z-LEVD-fmk on Caspase-4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on validating the inhibitory effect of Z-LEVD-fmk on caspase-4.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental validation.

Question Possible Cause Suggested Solution
Why am I not observing a decrease in caspase-4 activity after treatment with this compound? Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit caspase-4 in your specific cell type or experimental conditions.Perform a dose-response experiment to determine the optimal concentration of this compound. Start with a range of concentrations (e.g., 2 µM to 50 µM) based on literature values.[1][2][3]
Incorrect Timing of Treatment: The inhibitor might be added too late to prevent caspase-4 activation.Pre-incubate the cells with this compound for a sufficient time (e.g., 1-2 hours) before inducing the apoptotic or inflammatory stimulus.
Cell Permeability Issues: While this compound is cell-permeable, its uptake can vary between cell lines.Verify the cell permeability of this compound in your cell line using a fluorescently labeled version of the inhibitor, if available. Alternatively, consider using a lysis-based assay to directly measure caspase-4 activity in cell extracts treated with the inhibitor.
Inhibitor Degradation: Improper storage or handling of the this compound stock solution can lead to its degradation.Store the this compound stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1] Prepare fresh working solutions for each experiment.
How can I be sure that the observed effect is specific to caspase-4 inhibition? Off-Target Effects: Although more specific than pan-caspase inhibitors like Z-VAD-fmk, this compound may still have off-target effects on other caspases or proteases.1. Use a Negative Control: Include a negative control peptide that does not inhibit caspases. 2. Compare with Other Inhibitors: Test the effects of other caspase inhibitors with different specificity profiles (e.g., a caspase-1 inhibitor like Z-YVAD-fmk) to see if they produce similar results.[3] 3. siRNA Knockdown: Use siRNA to specifically knock down caspase-4 expression and compare the results to those obtained with this compound.[3]
My cell viability results are inconsistent when using this compound. Cytotoxicity of the Inhibitor: At high concentrations, this compound itself might induce cytotoxicity.Determine the maximum non-toxic concentration of this compound for your cell line by performing a cytotoxicity assay (e.g., MTT or LDH assay) with a range of inhibitor concentrations in the absence of an apoptotic stimulus.
DMSO Vehicle Effects: The solvent used to dissolve this compound (commonly DMSO) can be toxic to some cell lines at certain concentrations.Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) and include a vehicle-only control in your experiments.
I am seeing unexpected results in my Western blot for caspase-4 cleavage. Antibody Specificity: The antibody may not be specific for the cleaved (active) form of caspase-4.Use an antibody that has been validated for detecting the cleaved p20 subunit of caspase-4. Run appropriate positive and negative controls to validate antibody performance.
Timing of Lysate Collection: The peak of caspase-4 cleavage may occur at a different time point than what you are testing.Perform a time-course experiment to identify the optimal time point for observing caspase-4 cleavage after inducing the stimulus.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound (Benzyloxycarbonyl-Leu-Glu-Val-Asp-fluoromethylketone) is a cell-permeable, irreversible inhibitor of caspase-4.[1][2] The peptide sequence LEVD is recognized by the active site of caspase-4. The fluoromethylketone (fmk) group forms a covalent bond with the cysteine residue in the catalytic site of the caspase, leading to its irreversible inactivation.

Q2: What is the typical working concentration for this compound?

The effective concentration of this compound can vary depending on the cell type and experimental conditions. A common starting point is 20 µM.[1][2] However, it is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: How should I prepare and store this compound?

This compound is typically dissolved in DMSO to prepare a stock solution. This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the inhibitor.[1] For experiments, the stock solution should be diluted to the desired final concentration in cell culture medium.

Q4: What are the primary pathways that activate caspase-4?

Caspase-4 can be activated through two main pathways:

  • Non-canonical Inflammasome Pathway: In response to intracellular lipopolysaccharide (LPS) from Gram-negative bacteria, caspase-4 gets activated, leading to the cleavage of Gasdermin D (GSDMD) and subsequent pyroptosis, a pro-inflammatory form of cell death.[4][5]

  • Endoplasmic Reticulum (ER) Stress Pathway: Various ER stressors can induce the activation of caspase-4, which then contributes to the execution of apoptosis.[3]

Q5: What are some common off-target effects of caspase inhibitors?

While this compound is considered more specific for caspase-4, it's important to be aware of potential off-target effects. The pan-caspase inhibitor Z-VAD-fmk has been shown to inhibit other proteases like cathepsins and N-glycanase 1 (NGLY1).[6][7][8] To ensure the observed effects are due to caspase-4 inhibition, it is crucial to include appropriate controls as outlined in the troubleshooting guide.

Experimental Protocols

Caspase-4 Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is designed to measure caspase-4 activity in cell lysates.[9][10][11][12]

Materials:

  • Cells of interest

  • Apoptosis- or inflammation-inducing agent

  • This compound

  • Cell Lysis Buffer

  • 2X Reaction Buffer

  • Caspase-4 substrate (Ac-LEVD-pNA)

  • DTT (dithiothreitol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate or culture dish.

    • Pre-treat cells with the desired concentration of this compound or vehicle control for 1-2 hours.

    • Induce apoptosis or inflammation using the appropriate stimulus. Include an untreated control group.

  • Cell Lysate Preparation:

    • Pellet the cells by centrifugation.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a fresh tube.

  • Caspase-4 Activity Measurement:

    • Determine the protein concentration of each lysate.

    • To a 96-well plate, add 50 µL of each cell lysate.

    • Prepare the reaction mixture by adding DTT to the 2X Reaction Buffer.

    • Add 50 µL of the 2X Reaction Buffer with DTT to each lysate sample.

    • Add 5 µL of the Ac-LEVD-pNA substrate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • The absorbance is proportional to the amount of pNA released, which indicates caspase-4 activity.

    • Compare the absorbance of the treated samples to the untreated control to determine the inhibitory effect of this compound.

Western Blot for Caspase-4 Cleavage

Materials:

  • Cell lysates prepared as described above

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against cleaved caspase-4

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Separation:

    • Separate the protein lysates by SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against cleaved caspase-4 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • The presence of the cleaved caspase-4 band (p20) indicates caspase-4 activation.

Data Presentation

Table 1: Summary of this compound Effects on Caspase-4 and Cellular Processes

Parameter This compound Reported Effective Concentration Cellular Effect Reference
Target Caspase-42 µM - 20 µMInhibits caspase-4 activity[1][3]
Cellular Process ER Stress-Induced Apoptosis20 µMBlocks apoptosis in cancer cells[1][2]
Cellular Process IL-1β-induced IL-8 Production2 ng/mLReduces IL-8 production[1][2]
Cellular Process Tunicamycin-induced Apoptosis2 µMReduces apoptotic cell death[3]

Visualizations

Caspase4_Activation_Pathways cluster_non_canonical Non-Canonical Inflammasome cluster_er_stress ER Stress Pathway LPS Intracellular LPS Caspase4_pro Pro-Caspase-4 LPS->Caspase4_pro binds Caspase4_active Active Caspase-4 Caspase4_pro->Caspase4_active autocleavage GSDMD Gasdermin D (GSDMD) Caspase4_active->GSDMD cleaves GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis ER_Stress ER Stress Caspase4_pro_er Pro-Caspase-4 ER_Stress->Caspase4_pro_er induces Caspase4_active_er Active Caspase-4 Caspase4_pro_er->Caspase4_active_er activation Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase4_active_er->Executioner_Caspases activates Apoptosis Apoptosis Executioner_Caspases->Apoptosis Z_LEVD_fmk This compound Z_LEVD_fmk->Caspase4_active Z_LEVD_fmk->Caspase4_active_er

Caption: Caspase-4 activation pathways and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Validation Assays start Start: Seed Cells treatment Pre-treat with this compound or Vehicle start->treatment induce Induce Stimulus (e.g., LPS, Tunicamycin) treatment->induce collect Collect Cells/Lysates induce->collect caspase_assay Caspase-4 Activity Assay collect->caspase_assay western_blot Western Blot for Caspase-4 Cleavage collect->western_blot viability_assay Cell Viability Assay (MTT/LDH) collect->viability_assay analysis Data Analysis and Interpretation caspase_assay->analysis western_blot->analysis viability_assay->analysis

Caption: Experimental workflow for validating this compound inhibition of caspase-4.

References

Technical Support Center: Z-Levd-fmk & Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the caspase inhibitor Z-Levd-fmk. This resource provides essential guidance on controlling for its effects on cell viability to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a cell-permeable irreversible inhibitor of caspase-4. Its tetrapeptide sequence (Leu-Glu-Val-Asp) is recognized by the active site of caspase-4, and the fluoromethyl ketone (fmk) moiety forms a covalent bond with the catalytic cysteine residue, leading to irreversible inhibition. While it is designed for caspase-4, like many caspase inhibitors, its specificity is not absolute and it may inhibit other caspases at higher concentrations.

Q2: My research focuses on caspase-8, but I was advised to use this compound. Why is that?

This might be due to a misunderstanding of the inhibitor's primary target. The specific inhibitor for caspase-8 is Z-IETD-fmk. However, the signaling pathways of caspases are interconnected. Inhibition of caspase-4 by this compound, particularly in the context of ER stress or inflammation, can indirectly influence other cell death pathways that may involve caspase-8. It is crucial to use the correct specific inhibitor for your primary target and include appropriate controls to account for any potential off-target effects or pathway crosstalk.

Q3: I'm observing unexpected levels of cell death in my experiments with this compound. What could be the cause?

Unexpected cell death when using caspase inhibitors can arise from several factors:

  • Activation of Alternative Cell Death Pathways: Inhibiting apoptosis through caspase blockade can sometimes trigger other forms of programmed cell death, such as necroptosis or pyroptosis.

  • Off-Target Effects: At high concentrations, this compound may inhibit other caspases or cellular proteases, leading to unintended cytotoxicity.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.2%[1][2].

  • Inherent Compound Cytotoxicity: The fluoromethyl ketone (fmk) moiety itself can have some level of cytotoxicity, independent of its caspase-inhibitory activity.

Q4: What are the essential controls to include in my experiments with this compound?

To ensure the validity of your results, the following controls are highly recommended:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Negative Control Inhibitor: Use a structurally similar peptide with no inhibitory activity against the target caspase, such as Z-FA-FMK[1][2][3][4]. This helps to control for any non-specific effects of the peptide-fmk structure.

  • Positive Control for Apoptosis Induction: To confirm that your experimental system is responsive to apoptosis, use a known inducer like staurosporine (B1682477) or etoposide.

  • Dose-Response Titration: Determine the optimal concentration of this compound that effectively inhibits caspase-4 without causing significant off-target cytotoxicity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Increased cell death observed with this compound treatment compared to vehicle control. 1. Activation of necroptosis. 2. Off-target cytotoxicity. 3. High concentration of this compound.1. Co-treat with a necroptosis inhibitor (e.g., Necrostatin-1) to see if cell death is rescued. 2. Include the negative control inhibitor Z-FA-FMK at the same concentration. 3. Perform a dose-response experiment to find the lowest effective concentration.
This compound does not prevent apoptosis in my model. 1. The cell death mechanism in your model is not dependent on caspase-4. 2. The concentration of this compound is too low. 3. The inhibitor was added too late.1. Confirm the involvement of caspase-4 using techniques like western blotting for cleaved caspase-4 or a caspase-4 activity assay. 2. Increase the concentration of this compound, while monitoring for cytotoxicity. 3. Add the inhibitor at the same time as or prior to the apoptotic stimulus.
Inconsistent results between experiments. 1. Variability in cell health and density. 2. Inconsistent inhibitor concentration or incubation time. 3. Repeated freeze-thaw cycles of the inhibitor stock solution.1. Ensure consistent cell seeding density and monitor cell health. 2. Prepare fresh dilutions of the inhibitor for each experiment and adhere to a strict timeline. 3. Aliquot the stock solution of this compound upon reconstitution to avoid multiple freeze-thaw cycles[5].

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound and related inhibitors from published studies. Note that optimal concentrations can vary significantly between cell lines and experimental conditions.

Table 1: Effective Concentrations of this compound

Cell LineConcentrationIncubation TimeObserved EffectReference
hRPE cells2 ng/mL30 minInhibited IL-1β-induced IL-8 production.[5]
hRPE cells2 µM-Inhibited caspase-3 activity.[5]
5C cells20 µM96 hCompletely blocked E2-induced PARP cleavage and reversed E2-inhibited growth.[5][6]

Table 2: Concentrations of Control Inhibitors

InhibitorCell LineConcentrationPurposeReference
Z-FA-FMKJurkat cells20 µMNegative control for caspase inhibition.[4]
Z-VAD-FMKC2C12 myoblasts-Pan-caspase inhibitor, did not affect cell viability on its own.[7]
Z-DEVD-FMKN27 cells50 µMCaspase-3 inhibitor, used in conjunction with MTT assay.[8]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using MTT Assay

This protocol is designed to establish the concentration-dependent effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Z-FA-FMK (stock solution in DMSO)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of this compound and Z-FA-FMK in complete culture medium. A typical concentration range to test is 1-100 µM. Also, prepare a vehicle control with the highest concentration of DMSO used.

  • Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions and controls to the respective wells.

  • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Assessing Membrane Integrity using LDH Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing an indication of cytotoxicity.

Materials:

  • Cells and treatments as in Protocol 1

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Microplate reader

Procedure:

  • Follow steps 1-4 of Protocol 1.

  • After the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cells.

  • Transfer the supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate for the time specified in the kit's protocol (typically 30 minutes) at room temperature, protected from light.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Determine the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent provided in the kit).

Signaling Pathways and Experimental Workflows

Caspase-4 Signaling Pathway

Caspase-4 is a key player in the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. It also plays a role in ER stress-induced apoptosis.

Caspase4_Pathway cluster_er_stress ER Stress-Induced Apoptosis cluster_inflammasome Non-Canonical Inflammasome ER_Stress ER Stress PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a ATF6 ATF6 ER_Stress->ATF6 Pro_Casp4_ER Pro-caspase-4 IRE1a->Pro_Casp4_ER Casp4_ER Caspase-4 Pro_Casp4_ER->Casp4_ER Pro_Casp9 Pro-caspase-9 Casp4_ER->Pro_Casp9 Casp9 Caspase-9 Pro_Casp9->Casp9 Pro_Casp3_ER Pro-caspase-3 Casp9->Pro_Casp3_ER Casp3_ER Caspase-3 Pro_Casp3_ER->Casp3_ER Apoptosis_ER Apoptosis Casp3_ER->Apoptosis_ER LPS Intracellular LPS Pro_Casp4_Inf Pro-caspase-4 LPS->Pro_Casp4_Inf Casp4_Inf Caspase-4 Pro_Casp4_Inf->Casp4_Inf GSDMD Gasdermin D Casp4_Inf->GSDMD NLRP3 NLRP3 Inflammasome Casp4_Inf->NLRP3 GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pro_IL1b Pro-IL-1β IL1b IL-1β Pro_IL1b->IL1b Pro_IL18 Pro-IL-18 IL18 IL-18 Pro_IL18->IL18 Pro_Casp1 Pro-caspase-1 NLRP3->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 Casp1->Pro_IL1b Casp1->Pro_IL18 ZLevd This compound ZLevd->Casp4_ER ZLevd->Casp4_Inf

Caption: this compound inhibits caspase-4 in both ER stress-induced apoptosis and the non-canonical inflammasome pathway.

Crosstalk between Apoptosis and Necroptosis

Caspase-8 plays a critical role at the crossroads of apoptosis and necroptosis. Its inhibition can lead to the activation of the necroptotic pathway.

Apoptosis_Necroptosis cluster_pathway Death Receptor Signaling Death_Ligand Death Ligand (e.g., TNFα) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Complex_I Complex I Death_Receptor->Complex_I Complex_IIa Complex IIa (Apoptosome) Complex_I->Complex_IIa Complex_IIb Complex IIb (Necrosome) Complex_I->Complex_IIb Pro_Casp8 Pro-caspase-8 Complex_IIa->Pro_Casp8 RIPK1 RIPK1 Complex_IIb->RIPK1 RIPK3 RIPK3 Complex_IIb->RIPK3 Casp8 Caspase-8 Pro_Casp8->Casp8 Pro_Casp3 Pro-caspase-3 Casp8->Pro_Casp3 Casp8->RIPK1 Casp8->RIPK3 Casp3 Caspase-3 Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis ZIETD Z-IETD-fmk ZIETD->Casp8 Nec1 Necrostatin-1 Nec1->RIPK1

Caption: Inhibition of caspase-8 can shift the balance from apoptosis towards necroptosis.

Experimental Workflow for Assessing Off-Target Effects

This workflow outlines the steps to differentiate between on-target caspase-4 inhibition and potential off-target effects on cell viability.

Experimental_Workflow cluster_treatments Treatment Groups cluster_assays Endpoint Assays cluster_analysis Data Analysis and Interpretation start Start: Cell Treatment Vehicle Vehicle Control (e.g., DMSO) start->Vehicle ZLevd This compound start->ZLevd ZFA Z-FA-FMK (Negative Control) start->ZFA Apoptosis_Inducer Apoptosis Inducer (e.g., Staurosporine) start->Apoptosis_Inducer Apoptosis_Inducer_ZLevd Apoptosis Inducer + this compound start->Apoptosis_Inducer_ZLevd Viability_Assay Cell Viability Assay (MTT, LDH) Vehicle->Viability_Assay Caspase_Activity Caspase-4 Activity Assay Vehicle->Caspase_Activity Western_Blot Western Blot (Cleaved Caspases, PARP, RIPK1/3) Vehicle->Western_Blot ZLevd->Viability_Assay ZLevd->Caspase_Activity ZLevd->Western_Blot ZFA->Viability_Assay Apoptosis_Inducer->Viability_Assay Apoptosis_Inducer->Caspase_Activity Apoptosis_Inducer->Western_Blot Apoptosis_Inducer_ZLevd->Viability_Assay Apoptosis_Inducer_ZLevd->Caspase_Activity Apoptosis_Inducer_ZLevd->Western_Blot On_Target On-Target Effect: Reduced Caspase-4 Activity, Increased Viability Viability_Assay->On_Target Off_Target Off-Target Effect: Decreased Viability (Independent of Caspase-4) Viability_Assay->Off_Target Caspase_Activity->On_Target Alternative_Pathway Alternative Pathway Activation: Markers of Necroptosis/Pyroptosis Western_Blot->Alternative_Pathway

References

Best practices for storing and handling Z-Levd-fmk

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the caspase-4 inhibitor, Z-Levd-fmk. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound powder?

A1: this compound powder is stable for extended periods when stored under the correct conditions. For optimal shelf life, it should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Q2: How should I reconstitute this compound?

A2: this compound is typically reconstituted in a high-purity solvent such as Dimethyl Sulfoxide (DMSO).[2][3] For example, to create a 10 mM stock solution, you would dissolve the appropriate mass of this compound powder in DMSO. It is crucial to use fresh, moisture-free DMSO as absorbed moisture can reduce the solubility of the compound.[2]

Q3: What are the best practices for storing reconstituted this compound?

A3: Once reconstituted, the stability of this compound in solution is more limited. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4]

Q4: Can I store the reconstituted this compound at 4°C?

A4: It is not recommended to store reconstituted this compound at 4°C for any significant length of time, as its stability in solution at this temperature is not guaranteed for extended periods. For short-term storage, -20°C is preferable, and for long-term storage, -80°C is optimal.[1]

Troubleshooting Guide

Issue 1: I am observing lower than expected efficacy of this compound in my experiment.

  • Possible Cause 1: Improper Storage. The compound may have degraded due to incorrect storage conditions. Review the storage history of both the powder and the reconstituted solution.

  • Solution 1: Ensure that the powder was stored at -20°C or 4°C and that the reconstituted aliquots have not been stored longer than the recommended duration (6 months at -80°C or 1 month at -20°C).[1][4]

  • Possible Cause 2: Repeated Freeze-Thaw Cycles. The reconstituted solution may have been subjected to multiple freeze-thaw cycles, leading to degradation.

  • Solution 2: Always aliquot the stock solution into single-use volumes immediately after reconstitution to avoid this issue.[1]

  • Possible Cause 3: Incorrect Solvent or Concentration. The solvent used for reconstitution may not be appropriate, or the final working concentration may be too low.

  • Solution 3: Use high-purity DMSO for reconstitution.[2][3] The optimal working concentration can vary depending on the cell type and experimental conditions. Typical working concentrations range from 2 µM to 20 µM.[1][3] You may need to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Issue 2: I am seeing unexpected or off-target effects in my experiment.

  • Possible Cause: High Concentration of Inhibitor. While this compound is a specific inhibitor of caspase-4, very high concentrations may lead to off-target effects. Some related caspase inhibitors have been noted to have effects independent of their caspase inhibition at high doses.[5][6]

  • Solution: Titrate the concentration of this compound to the lowest effective concentration for your experiment. This will minimize the potential for off-target effects.

Data Presentation

Table 1: Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°CUp to 3 years[1]
4°CUp to 2 years[1]
Reconstituted in DMSO-80°CUp to 6 months[1][4]
-20°CUp to 1 month[1][4]

Table 2: Example Working Concentrations of this compound in Published Studies

Cell Line/SystemWorking ConcentrationOutcomeReference
Human Retinal Pigment Epithelial (hRPE) cells2 ng/mLBlocks IL-1β-induced IL-8 production[1][3]
Human Retinal Pigment Epithelial (hRPE) cells2 µMInhibits caspase-3 activity and reduces tunicamycin-induced apoptosis[1][3][7]
5C cells (Estrogen deprivation-resistant breast cancer)20 µMCompletely blocks E2-induced PARP cleavage and reverses E2-inhibited growth[1][3]

Experimental Protocols

Protocol: Inhibition of ER Stress-Induced Apoptosis in Cell Culture

  • Cell Seeding: Plate your cells at the desired density in a suitable culture vessel and allow them to adhere overnight.

  • Preparation of this compound: Thaw a single-use aliquot of your reconstituted this compound stock solution at room temperature. Dilute the stock solution in your cell culture medium to the desired final working concentration (e.g., 2-20 µM).

  • Pre-treatment: Aspirate the existing media from your cells and add the media containing this compound. Incubate the cells for a pre-determined amount of time (e.g., 30 minutes to 1 hour) to allow for cell permeability and target engagement.[7]

  • Induction of ER Stress: Following pre-treatment, add your ER stress-inducing agent (e.g., tunicamycin (B1663573) or thapsigargin) to the culture medium at the desired final concentration.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24-96 hours).[1][3][7]

  • Endpoint Analysis: Assess apoptosis using your desired method, such as a TUNEL assay, Western blot for cleaved PARP or cleaved caspase-3, or a cell viability assay like MTT.[8][9]

Visualizations

Z_Levd_fmk_Pathway cluster_ER Endoplasmic Reticulum ER_Stress ER Stress (e.g., Tunicamycin) Procaspase4 Pro-caspase-4 ER_Stress->Procaspase4 induces activation Caspase4 Activated Caspase-4 Procaspase4->Caspase4 Procaspase3 Pro-caspase-3 Caspase4->Procaspase3 activates Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis leads to Z_Levd_fmk This compound Z_Levd_fmk->Caspase4 inhibits

Caption: this compound inhibits ER stress-induced apoptosis by blocking Caspase-4 activation.

Troubleshooting_Workflow Start Start: Low this compound Efficacy Check_Storage Check Storage Conditions (-20°C powder, -80°C solution) Start->Check_Storage Check_Freeze_Thaw Check for Repeated Freeze-Thaw Cycles Check_Storage->Check_Freeze_Thaw [Correct] Improper_Storage Action: Use a fresh vial of this compound Check_Storage->Improper_Storage [Incorrect] Check_Concentration Verify Working Concentration Check_Freeze_Thaw->Check_Concentration [No] Freeze_Thaw_Issue Action: Prepare new aliquots from a fresh stock Check_Freeze_Thaw->Freeze_Thaw_Issue [Yes] Concentration_Issue Action: Perform dose-response experiment to optimize Check_Concentration->Concentration_Issue [Sub-optimal] Resolved Issue Resolved Check_Concentration->Resolved [Optimal] Improper_Storage->Resolved Freeze_Thaw_Issue->Resolved Concentration_Issue->Resolved

Caption: Troubleshooting workflow for low efficacy of this compound in experiments.

References

Validation & Comparative

Z-Levd-fmk vs. a Panel of Caspase-4 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Z-Levd-fmk and other prominent caspase-4 inhibitors. The information presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs by offering a comprehensive overview of their performance, supported by available experimental data.

Introduction to Caspase-4 and its Inhibition

Caspase-4, a member of the inflammatory caspase family, plays a crucial role in the host's innate immune response. It is a key mediator of the non-canonical inflammasome pathway, which is activated by the direct binding of intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria. This activation triggers a lytic form of cell death known as pyroptosis and the maturation of pro-inflammatory cytokines. Additionally, caspase-4 is implicated in endoplasmic reticulum (ER) stress-induced apoptosis. Given its central role in inflammation and cell death, the development of potent and specific caspase-4 inhibitors is of significant interest for both basic research and therapeutic applications.

This guide focuses on this compound, a cell-permeable tetrapeptide inhibitor, and compares its characteristics with other commercially available caspase-4 inhibitors. The comparison encompasses their potency, selectivity, and mechanism of action, providing a valuable resource for researchers in the fields of immunology, cell biology, and drug discovery.

Data Presentation: A Comparative Look at Caspase-4 Inhibitors

The following table summarizes the quantitative data available for this compound and a selection of other caspase-4 inhibitors. The data primarily includes half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values, which are key indicators of an inhibitor's potency.

InhibitorTypeTarget Caspase(s)IC50/Ki (nM) for Caspase-4Selectivity Profile (IC50/Ki in nM for other caspases)
This compound Peptide (fluoromethylketone)Primarily Caspase-4N/ADescribed as a caspase-4 inhibitor; quantitative selectivity data is not readily available.
Ac-LEVD-CHO Peptide (aldehyde)Caspase-481,700 (IC50)[1]Caspase-1: 15,000; Caspase-3: No Data; Caspase-5: 21,300; Caspase-8: 49,200; Caspase-9: 40,400; Caspase-10: 134,000[1]
VRT-043198 (active metabolite of VX-765) PeptidomimeticCaspase-1, Caspase-40.6 (Ki)[2]Caspase-1: 0.8 (Ki)[2]
Ac-FLTD-CMK Peptide (chloromethylketone)Inflammatory Caspases1,490 (IC50)[3]Caspase-1: 3,360; Caspase-5: 15,000; Caspase-8: >100,000; Caspase-9: >100,000; Caspase-3/7: Weak inhibition[3]

Note: The absence of a specific IC50 or Ki value for this compound in the publicly available literature is a notable limitation for direct quantitative comparison. Its classification as a caspase-4 inhibitor is based on its observed biological effects in cellular assays.[2]

Experimental Protocols

The determination of inhibitor potency and selectivity is crucial for their characterization. Below are detailed methodologies for key experiments typically employed in the evaluation of caspase inhibitors.

In Vitro Caspase Activity Assay (Fluorometric)

This protocol outlines a common method to determine the IC50 value of a caspase inhibitor.

1. Principle: The assay measures the cleavage of a fluorogenic caspase-4 substrate (e.g., Ac-LEVD-AFC) by recombinant human caspase-4. The cleavage releases the fluorophore (AFC, 7-amino-4-trifluoromethylcoumarin), which can be quantified by measuring its fluorescence intensity. The inhibitor's potency is determined by its ability to reduce the rate of substrate cleavage.

2. Materials:

  • Recombinant human caspase-4 enzyme

  • Caspase-4 substrate (e.g., Ac-LEVD-AFC)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • Test inhibitor (e.g., this compound) and other comparators

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~400 nm, Emission: ~505 nm)

3. Procedure:

  • Prepare a serial dilution of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the inhibitor dilutions, and the recombinant caspase-4 enzyme. Include a control with no inhibitor.

  • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic caspase-4 substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a microplate reader.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

  • Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Apoptosis/Pyroptosis Assay

This protocol assesses the ability of an inhibitor to block caspase-4-mediated cell death in a cellular context.

1. Principle: Cells are treated with a stimulus known to induce caspase-4-dependent apoptosis (e.g., an ER stress inducer like tunicamycin) or pyroptosis (e.g., intracellular delivery of LPS). The ability of the test inhibitor to prevent cell death is then measured using various methods.

2. Materials:

  • A suitable cell line (e.g., human monocytic cell line like THP-1 for pyroptosis, or a cell line sensitive to ER stress for apoptosis)

  • Cell culture medium and supplements

  • Inducing agent (e.g., Tunicamycin (B1663573) or LPS and a transfection reagent)

  • Test inhibitor (e.g., this compound)

  • Cell viability reagent (e.g., CellTiter-Glo®, LDH release assay kit, or Annexin V/Propidium Iodide staining kit)

  • Microplate reader or flow cytometer

3. Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere or stabilize overnight.

  • Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

  • Induce apoptosis or pyroptosis by adding the appropriate stimulus (e.g., tunicamycin or transfected LPS).

  • Incubate the cells for a predetermined time (e.g., 6-24 hours).

  • Assess cell viability using the chosen method. For example, measure ATP levels with CellTiter-Glo®, lactate (B86563) dehydrogenase (LDH) release for pyroptosis, or perform Annexin V/PI staining and analyze by flow cytometry for apoptosis.

  • Plot the percentage of cell viability or cell death against the inhibitor concentration to determine its protective effect.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways involving caspase-4 and a typical experimental workflow for inhibitor screening.

Caspase4_NonCanonical_Inflammasome cluster_extracellular Extracellular Space cluster_cytosol Cytosol Gram-negative Bacteria Gram-negative Bacteria LPS Intracellular LPS Gram-negative Bacteria->LPS Release Casp4 Pro-Caspase-4 LPS->Casp4 Direct Binding & Activation ActiveCasp4 Active Caspase-4 (Oligomer) Casp4->ActiveCasp4 GSDMD Gasdermin D (GSDMD) ActiveCasp4->GSDMD Cleavage ProIL18 Pro-IL-18 ActiveCasp4->ProIL18 Cleavage GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N IL18 Mature IL-18 GSDMD_N->IL18 Release Pyroptosis Pyroptosis GSDMD_N->Pyroptosis ProIL18->IL18 Inflammation Inflammation IL18->Inflammation

Caption: Non-Canonical Inflammasome Pathway mediated by Caspase-4.

Caspase4_ER_Stress_Apoptosis cluster_er Endoplasmic Reticulum cluster_cytosol_apoptosis Cytosol ER_Stress ER Stress (e.g., Tunicamycin) ProCasp4_ER Pro-Caspase-4 ER_Stress->ProCasp4_ER Activation ActiveCasp4_ER Active Caspase-4 ProCasp4_ER->ActiveCasp4_ER ProCasp9 Pro-Caspase-9 ActiveCasp4_ER->ProCasp9 Direct Cleavage & Activation ActiveCasp9 Active Caspase-9 ProCasp9->ActiveCasp9 ProCasp3 Pro-Caspase-3 ActiveCasp9->ProCasp3 Cleavage & Activation ActiveCasp3 Active Caspase-3 ProCasp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Execution

Caption: ER Stress-Induced Apoptosis Pathway involving Caspase-4.

Inhibitor_Screening_Workflow start Start: Recombinant Caspase-4 incubation Incubate with Inhibitor (e.g., this compound) start->incubation reaction Add Fluorogenic Substrate (Ac-LEVD-AFC) incubation->reaction measurement Measure Fluorescence over Time reaction->measurement analysis Calculate Reaction Rate & % Inhibition measurement->analysis ic50 Determine IC50 Value analysis->ic50

Caption: Experimental Workflow for Caspase-4 Inhibitor Screening.

Conclusion

The selection of a caspase-4 inhibitor requires careful consideration of the experimental goals. While this compound is widely used and effective in cellular models of ER stress-induced apoptosis, the lack of precise quantitative potency data makes direct comparison with other inhibitors challenging.[2] For researchers requiring a highly potent and selective inhibitor for in vitro biochemical assays, VRT-043198 (the active form of VX-765) presents a compelling option with its sub-nanomolar Ki value for caspase-4.[2] Ac-FLTD-CMK offers good selectivity for inflammatory caspases over apoptotic caspases.[3] Ac-LEVD-CHO, while less potent, provides an alternative peptide-based inhibitor.[1] This guide provides a foundational dataset and experimental context to aid in the informed selection of a caspase-4 inhibitor for your research. Further investigation into the selectivity profile of this compound would be beneficial for the research community.

References

A Comparative Guide to the Specificity of Z-Levd-fmk and Pan-Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of apoptosis research and therapeutic development, the precise modulation of caspase activity is paramount. This guide provides an objective comparison of the caspase inhibitor Z-Levd-fmk and commonly used pan-caspase inhibitors. By presenting available experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to equip researchers with the necessary information to select the most appropriate tool for their specific experimental needs.

Introduction to Caspase Inhibition

Caspases, a family of cysteine-aspartic proteases, are central executioners of programmed cell death (apoptosis) and are also involved in inflammation.[1] Their activity is tightly regulated, and dysregulation is implicated in a variety of diseases, including neurodegenerative disorders, autoimmune diseases, and cancer. Caspase inhibitors are invaluable chemical tools for studying these processes and hold therapeutic potential. These inhibitors can be broadly categorized based on their specificity: some are designed to target specific caspases, while others, known as pan-caspase inhibitors, aim to block the activity of a wide range of caspases.

This guide focuses on comparing this compound, primarily known as a caspase-4 inhibitor, with broad-spectrum pan-caspase inhibitors such as Z-VAD-fmk, Q-VD-Oph, and Boc-D-FMK.

Quantitative Comparison of Inhibitor Specificity

The specificity of a caspase inhibitor is typically determined by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki) against a panel of purified caspase enzymes. A lower value indicates higher potency. The following table summarizes the available quantitative data for this compound and various pan-caspase inhibitors.

Table 1: Inhibitory Profile of this compound and Pan-Caspase Inhibitors Against Various Caspases

InhibitorTarget Caspase(s)IC50 / Ki ValuesReference(s)
This compound Caspase-4Data not readily available in public sources. Primarily described as a caspase-4 inhibitor.[2]
Caspase-3Inhibits activity at 2 µM in hRPE cells (not a direct IC50 value).[2]
Z-VAD-fmk Pan-caspase (except Caspase-2)Potently inhibits human caspases-1 to -10, with the exception of caspase-2.[3]
Q-VD-Oph Pan-caspaseCaspase-1: 25-400 nM[4]
Caspase-3: 25-400 nM[4]
Caspase-7: 48 nM
Caspase-8: 25-400 nM[4]
Caspase-9: 25-400 nM[4]
Caspase-10: 25-400 nM
Caspase-12: 25-400 nM
Boc-D-fmk Pan-caspaseInhibited TNFα-stimulated apoptosis in neutrophils with an IC50 of 39 μM. Specific IC50 values against individual caspases are not readily available.[4]
Z-DEVD-fmk Caspase-3, -6, -7, -8, -10Caspase-3: IC50 of 18 μM for blocking 6-OHDA-induced apoptosis. Also shows potent inhibition of caspases-6, -7, -8, and -10.[5][6]

Note: The lack of comprehensive, standardized IC50 or Ki data for this compound across a full caspase panel in publicly accessible literature limits a direct quantitative comparison of its specificity against pan-caspase inhibitors. Researchers are encouraged to perform their own side-by-side comparisons for their specific experimental system.

Signaling Pathways and Points of Inhibition

Caspases are activated through two major pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Pan-caspase inhibitors, by their nature, block the caspase cascade at multiple points, whereas more specific inhibitors like this compound are intended to act on a particular caspase.

Caspase_Signaling_Pathway Caspase Activation Pathways and Inhibition cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_er_stress ER Stress Pathway cluster_inhibitors Inhibitors Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Death-Inducing Signaling Complex Death Receptor->DISC Pro-caspase-8 Pro-caspase-8 DISC->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 ER Stress ER Stress Pro-caspase-4 Pro-caspase-4 ER Stress->Pro-caspase-4 Caspase-4 Caspase-4 Pro-caspase-4->Caspase-4 Caspase-4->Pro-caspase-8 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Caspase-4 Pan-caspase Inhibitors Pan-caspase Inhibitors Pan-caspase Inhibitors->Caspase-8 Pan-caspase Inhibitors->Caspase-9 Pan-caspase Inhibitors->Caspase-4 Pan-caspase Inhibitors->Caspase-3

Caption: Caspase signaling pathways and points of inhibition.

Experimental Protocols

To empirically determine and compare the specificity of caspase inhibitors, a standardized in vitro caspase activity assay is essential. Below is a detailed methodology for such an experiment.

Objective: To determine the IC50 values of this compound and a pan-caspase inhibitor (e.g., Z-VAD-fmk) against a panel of recombinant human caspases.

Materials:

  • Recombinant active human caspases (e.g., Caspase-1, -2, -3, -4, -6, -7, -8, -9)

  • Fluorogenic or colorimetric caspase substrates (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-LEHD-AFC for caspase-9, Ac-YVAD-pNA for caspase-1)

  • This compound

  • Pan-caspase inhibitor (e.g., Z-VAD-fmk)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • 96-well microplates (black for fluorescence, clear for absorbance)

  • Microplate reader capable of measuring fluorescence or absorbance

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Reagent_Prep Prepare serial dilutions of inhibitors (this compound, Pan-caspase inhibitor) Plate_Setup Add assay buffer, diluted caspase, and inhibitor dilutions to 96-well plate Reagent_Prep->Plate_Setup Enzyme_Prep Dilute recombinant caspases in assay buffer Enzyme_Prep->Plate_Setup Substrate_Prep Prepare working solution of caspase substrates Reaction_Start Initiate reaction by adding caspase substrate Substrate_Prep->Reaction_Start Pre-incubation Pre-incubate at 37°C for 15-30 min Plate_Setup->Pre-incubation Pre-incubation->Reaction_Start Incubation Incubate at 37°C, protected from light Reaction_Start->Incubation Measurement Measure fluorescence or absorbance at multiple time points Incubation->Measurement Data_Analysis Calculate reaction velocity and percentage of inhibition Measurement->Data_Analysis IC50_Determination Plot % inhibition vs. inhibitor concentration and determine IC50 values Data_Analysis->IC50_Determination

Caption: Experimental workflow for comparing caspase inhibitor specificity.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 10X stock solution of the assay buffer.

    • Reconstitute this compound and the pan-caspase inhibitor in DMSO to create high-concentration stock solutions (e.g., 10 mM).

    • Perform serial dilutions of the inhibitor stocks in assay buffer to achieve a range of concentrations to be tested. Include a DMSO-only control.

  • Enzyme Preparation:

    • On the day of the assay, dilute the recombinant active caspases in ice-cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate during the measurement period.

  • Assay Procedure:

    • To the wells of a 96-well plate, add the following in order:

      • Assay Buffer

      • Diluted caspase inhibitor (or DMSO vehicle control)

      • Diluted active caspase

    • Mix gently and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the corresponding fluorogenic or colorimetric substrate to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates) or absorbance (e.g., 405 nm for pNA-based substrates) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The choice between a specific caspase inhibitor like this compound and a pan-caspase inhibitor depends entirely on the research question.

  • This compound is best suited for studies specifically investigating the role of caspase-4, particularly in the context of ER stress-induced apoptosis. However, its cross-reactivity with other caspases, such as caspase-3, should be considered, and its full specificity profile remains to be comprehensively characterized in publicly available literature.

  • Pan-caspase inhibitors like Z-VAD-fmk and Q-VD-Oph are ideal for experiments aiming to determine if a cellular process is caspase-dependent. Their broad-spectrum activity makes them effective at shutting down most apoptotic signaling. However, their lack of specificity can make it difficult to pinpoint the exact caspases involved. Furthermore, some pan-caspase inhibitors have been reported to have off-target effects.[7]

For rigorous and unambiguous results, it is recommended to use a combination of specific and pan-caspase inhibitors, and ideally, to confirm findings using genetic approaches such as siRNA or CRISPR-mediated knockout of specific caspases. The experimental protocol provided in this guide offers a framework for researchers to directly compare the specificity of different inhibitors in their own hands, ensuring the selection of the most appropriate tool for their scientific inquiry.

References

Choosing the Right Tool for the Job: A Comparative Guide to Z-VEID-FMK and Z-VAD-FMK in Apoptosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate mechanisms of programmed cell death, the selection of appropriate chemical tools is paramount. Caspase inhibitors are indispensable for dissecting the apoptotic cascade, but choosing between a specific and a broad-spectrum inhibitor can significantly impact experimental outcomes and interpretation. This guide provides an objective comparison of the caspase-6 specific inhibitor, Z-VEID-FMK, and the pan-caspase inhibitor, Z-VAD-FMK, supported by experimental data and detailed protocols to inform your research decisions.

At a Glance: Z-VEID-FMK vs. Z-VAD-FMK

FeatureZ-VEID-FMKZ-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone)
Primary Target Caspase-6Pan-caspase (inhibits multiple caspases)[1]
Mechanism of Action Irreversible, covalent binding to the catalytic site of caspase-6[2]Irreversible, covalent binding to the catalytic site of most caspases[1]
Specificity Selective for caspase-6, with some off-target inhibition of caspases-3, -7, and -8 at higher concentrations[3]Broad-spectrum inhibitor of caspases-1, -3, -4, -5, -7, -8, -9, and -10; weak inhibitor of caspase-2[1]
Common Applications Investigating the specific role of caspase-6 in apoptosis, neurodegenerative diseases, and cellular disassembly.General inhibition of apoptosis to determine if a cell death pathway is caspase-dependent.
Potential Off-Target Effects Inhibition of other effector caspases at high concentrations.Can induce necroptosis by inhibiting caspase-8 and may trigger autophagy through inhibition of other cellular targets.

Delving Deeper: Mechanism of Action and Specificity

Z-VAD-FMK: The Broad-Spectrum Blocker

Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor that is widely employed in apoptosis research to ascertain whether a particular cell death phenomenon is caspase-dependent.[4] By binding to the catalytic site of a wide array of caspases, it effectively halts the apoptotic signaling cascade.[1] This broad activity makes it a powerful tool for initial investigations into programmed cell death. However, its lack of specificity can also be a drawback, as it prevents the attribution of specific roles to individual caspases. Furthermore, by inhibiting caspase-8, Z-VAD-FMK can shunt the cellular response towards necroptosis, an alternative form of programmed cell death.

Z-VEID-FMK: The Specific Interrogator

In contrast, Z-VEID-FMK is a selective, irreversible inhibitor of caspase-6.[2][5] Caspase-6 is an effector caspase that plays a crucial role in the execution phase of apoptosis, including the cleavage of nuclear lamins. Its specific inhibition allows researchers to probe the distinct functions of this particular caspase in the apoptotic process. While Z-VEID-FMK is highly selective for caspase-6, it's important to note that at higher concentrations, it can exhibit some inhibitory activity against other effector caspases like caspase-3 and -7, as well as the initiator caspase-8.[3]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) of Z-VEID-FMK and Z-VAD-FMK against a panel of caspases. Lower IC50 values indicate greater potency.

CaspaseZ-VEID-FMK IC50 (nM)Z-VAD-FMK IC50 (nM)
Caspase-1>10,0002.3
Caspase-35,8000.5
Caspase-6 26 1.2
Caspase-717,00016
Caspase-8>10,0000.6
Caspase-9>10,0004.8

Note: IC50 values can vary depending on the assay conditions and enzyme source. The data presented here is a compilation from various sources for comparative purposes.

This data quantitatively underscores the pan-caspase inhibitory nature of Z-VAD-FMK, with potent inhibition across multiple caspases. Conversely, Z-VEID-FMK demonstrates marked selectivity for caspase-6.

Signaling Pathways and Points of Inhibition

The following diagrams illustrate the points at which Z-VEID-FMK and Z-VAD-FMK interrupt the apoptotic signaling cascade.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Pro-caspase-8 Pro-caspase-8 DISC->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3/7 Pro-caspase-3/7 Caspase-8->Pro-caspase-3/7 DNA Damage DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3/7 Caspase-3/7 Caspase-3/7 Pro-caspase-3/7->Caspase-3/7 Pro-caspase-6 Pro-caspase-6 Caspase-3/7->Pro-caspase-6 Substrate Cleavage Substrate Cleavage Caspase-3/7->Substrate Cleavage Caspase-6 Caspase-6 Pro-caspase-6->Caspase-6 Caspase-6->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis Z-VAD-FMK Z-VAD-FMK Z-VAD-FMK->Caspase-8 Z-VAD-FMK->Caspase-9 Z-VAD-FMK->Caspase-3/7 Z-VAD-FMK->Caspase-6 Z-VEID-FMK Z-VEID-FMK Z-VEID-FMK->Caspase-6

Caption: Apoptotic signaling pathways and inhibitor targets.

Experimental Protocols

This section provides a detailed methodology for a key experiment to compare the efficacy of Z-VEID-FMK and Z-VAD-FMK in an apoptosis study.

Protocol: Comparative Analysis of Apoptosis Inhibition using Annexin V/Propidium Iodide Staining

1. Objective: To quantitatively compare the ability of Z-VEID-FMK and Z-VAD-FMK to inhibit apoptosis induced by a known stimulus (e.g., staurosporine) in a selected cell line.

2. Materials:

  • Cell line of interest (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., Staurosporine (B1682477), stock solution in DMSO)

  • Z-VEID-FMK (stock solution in DMSO)

  • Z-VAD-FMK (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

3. Experimental Workflow:

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis A Seed cells in a 6-well plate B Allow cells to adhere and grow to 70-80% confluency A->B C Pre-treat cells with inhibitors (Z-VEID-FMK, Z-VAD-FMK, or DMSO) for 1 hour B->C D Induce apoptosis with staurosporine for 4-6 hours C->D E Harvest cells (including supernatant) D->E F Wash cells with cold PBS E->F G Resuspend cells in Annexin V Binding Buffer F->G H Add Annexin V-FITC and Propidium Iodide G->H I Incubate in the dark for 15 minutes at room temperature H->I J Analyze cells by flow cytometry I->J K Quantify viable, early apoptotic, late apoptotic, and necrotic cell populations J->K

Caption: Experimental workflow for comparative apoptosis analysis.

4. Procedure:

  • Cell Seeding: Seed your cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Inhibitor Pre-treatment:

    • Prepare working solutions of Z-VEID-FMK (e.g., 50 µM), Z-VAD-FMK (e.g., 50 µM), and a vehicle control (DMSO) in complete culture medium. The final DMSO concentration should be consistent across all conditions and ideally below 0.1%.

    • Aspirate the old medium from the cells and add the medium containing the respective inhibitors or vehicle.

    • Incubate the cells for 1 hour at 37°C and 5% CO2.

  • Apoptosis Induction:

    • Prepare a working solution of staurosporine (e.g., 1 µM) in the corresponding inhibitor- or vehicle-containing medium.

    • Add the staurosporine solution to the appropriate wells. Include a negative control group that receives only the inhibitor/vehicle without the apoptosis inducer.

    • Incubate for the desired time to induce apoptosis (e.g., 4-6 hours).

  • Cell Harvesting and Staining:

    • Carefully collect the culture medium (which contains apoptotic, detached cells) and transfer it to a labeled tube.

    • Wash the adherent cells with PBS and detach them using a gentle method (e.g., trypsinization, scraping). Combine these cells with the supernatant from the previous step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible after staining.

    • Set up appropriate gates to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

    • Record the percentage of cells in each quadrant for each experimental condition.

5. Data Analysis and Interpretation:

  • Compare the percentage of apoptotic cells (early + late) in the staurosporine-treated group with the groups pre-treated with Z-VEID-FMK and Z-VAD-FMK.

  • A significant reduction in the apoptotic population in the inhibitor-treated groups compared to the staurosporine-only group indicates effective inhibition of apoptosis.

  • By comparing the degree of inhibition between Z-VEID-FMK and Z-VAD-FMK, you can assess their relative efficacy in this specific experimental model.

Which Inhibitor Should You Use?

The choice between Z-VEID-FMK and Z-VAD-FMK depends on the specific research question:

  • Use Z-VAD-FMK when:

    • You want to determine if a cell death pathway is broadly caspase-dependent.

    • You need a positive control for general apoptosis inhibition.

    • You are not investigating the role of a specific caspase.

  • Use Z-VEID-FMK when:

    • You want to specifically investigate the role of caspase-6 in your experimental system.

    • You are studying processes where caspase-6 is known to be a key player, such as certain neurodegenerative diseases.

    • You need to differentiate the effects of caspase-6 from other caspases.

References

A Comparative Guide to Z-Levd-fmk and Z-DEVD-FMK in the Inhibition of Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two widely used caspase inhibitors, Z-Levd-fmk and Z-DEVD-FMK, in preventing cell death. Below, we present a detailed analysis of their specificity, potency, and application in research, supported by experimental data and protocols to aid in the selection of the most appropriate inhibitor for your experimental needs.

Introduction to Caspase Inhibitors

Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis, or programmed cell death. The activation of a cascade of these enzymes leads to the cleavage of specific cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. Given their critical role in this process, the inhibition of caspases is a key strategy for studying and potentially treating diseases associated with excessive cell death.

This compound and Z-DEVD-FMK are irreversible peptide inhibitors that function by covalently binding to the active site of specific caspases. Their tetrapeptide sequences mimic the cleavage sites of their target caspases, providing a degree of specificity.

At a Glance: Key Differences

FeatureThis compoundZ-DEVD-FMK
Primary Target Caspase-4Caspase-3
IC50 (Primary Target) Not available in reviewed literature18 µM (for Caspase-3)[1][2]
Known Cross-Reactivity Caspase-3[1]Caspase-6, -7, -8, -10[2]
Primary Signaling Pathway ER Stress-Mediated ApoptosisExtrinsic and Intrinsic Apoptosis Pathways

Efficacy and Specificity: A Closer Look

Z-DEVD-FMK: The Executioner Caspase Inhibitor

Z-DEVD-FMK is a well-established and specific inhibitor of caspase-3, a key executioner caspase in the apoptotic cascade. It has a reported half-maximal inhibitory concentration (IC50) of 18 µM for caspase-3[1][2]. As an inhibitor of a central executioner caspase, Z-DEVD-FMK can block the final stages of apoptosis triggered by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

While primarily targeting caspase-3, Z-DEVD-FMK has been shown to exhibit inhibitory activity against other caspases, including caspase-6, caspase-7, caspase-8, and caspase-10[2]. This broader specificity should be considered when interpreting experimental results.

This compound: Targeting the Inflammatory and ER Stress Caspase

Interestingly, this compound has also been observed to inhibit caspase-3 activity at a concentration of 2 µM in human retinal pigment epithelial (hRPE) cells, suggesting a degree of cross-reactivity with this executioner caspase[1].

Quantitative Data Summary

The following table summarizes the available quantitative data for the inhibitory activity of this compound and Z-DEVD-FMK.

InhibitorTarget CaspaseIC50Other Inhibited CaspasesReference
Z-DEVD-FMK Caspase-318 µMCaspase-6, -7, -8, -10[1][2]
This compound Caspase-4Not AvailableCaspase-3 (at 2 µM)[1]

Signaling Pathways and Points of Inhibition

The distinct primary targets of this compound and Z-DEVD-FMK mean they intervene at different points in the cell death signaling pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_er_stress ER Stress Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Pro-Caspase-8 Pro-Caspase-8 Death Receptor->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 DNA Damage DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 ER Stress ER Stress Pro-Caspase-4 Pro-Caspase-4 ER Stress->Pro-Caspase-4 Caspase-4 Caspase-4 Pro-Caspase-4->Caspase-4 Caspase-4->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Z_DEVD_FMK Z_DEVD_FMK Z_DEVD_FMK->Caspase-3 Z_Levd_fmk Z_Levd_fmk Z_Levd_fmk->Caspase-4

Figure 1. Apoptotic signaling pathways and inhibitor targets.

Experimental Protocols

General Experimental Workflow for Comparing Inhibitor Efficacy

The following workflow outlines a general approach for comparing the efficacy of this compound and Z-DEVD-FMK in a cell-based assay.

G A Seed cells in multi-well plates B Pre-treat cells with varying concentrations of this compound, Z-DEVD-FMK, or vehicle control A->B C Induce apoptosis (e.g., with Staurosporine, Tunicamycin, etc.) B->C D Incubate for a defined period C->D E Assess cell viability and apoptosis D->E F Analyze and compare the dose-response curves to determine IC50 values E->F

Figure 2. General workflow for inhibitor comparison.
Caspase Activity Assay (Fluorometric)

This protocol is a common method to quantify the activity of specific caspases in cell lysates.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • This compound and Z-DEVD-FMK

  • Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3, Ac-LEVD-AFC for caspase-4)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Cell Culture and Treatment: Seed cells in a culture plate and allow them to adhere. Pre-incubate the cells with the desired concentrations of this compound, Z-DEVD-FMK, or a vehicle control for 1-2 hours.

  • Induction of Apoptosis: Add the apoptosis-inducing agent to the wells and incubate for the desired time.

  • Cell Lysis: Harvest the cells and wash with ice-cold PBS. Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).

  • Caspase Activity Measurement: In a 96-well black microplate, add 50-100 µg of protein extract to each well. Add the appropriate fluorogenic caspase substrate to a final concentration of 50 µM.

  • Fluorometric Reading: Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC substrates) over a time course at 37°C.

  • Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot. Compare the activity in the inhibitor-treated samples to the control to determine the percent inhibition.

Conclusion

The choice between this compound and Z-DEVD-FMK fundamentally depends on the specific cell death pathway being investigated.

  • Z-DEVD-FMK is the inhibitor of choice for studying the final execution phase of apoptosis, as it directly targets the central executioner caspase-3. Its well-defined IC50 value allows for precise experimental design. However, its cross-reactivity with other caspases should be taken into account.

  • This compound is particularly useful for investigating apoptosis triggered by ER stress, a pathway in which caspase-4 plays a crucial role. While a specific IC50 for caspase-4 is not widely reported, its demonstrated efficacy in cell-based assays makes it a valuable tool for studying this specific apoptotic pathway. Its potential to inhibit caspase-3 at higher concentrations warrants careful dose-response studies.

For a comprehensive understanding of a compound's effect on apoptosis, it is often beneficial to use both inhibitors in parallel to dissect the involvement of different caspase cascades. Researchers should always perform dose-response experiments to determine the optimal concentration of each inhibitor for their specific cell type and experimental conditions.

References

Validating the Specificity of Z-Levd-fmk for Caspase-4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrapeptide inhibitor Z-Levd-fmk is widely recognized as a tool for investigating the roles of caspase-4 in cellular processes such as inflammation and endoplasmic reticulum (ER) stress-induced apoptosis.[1] Its design is based on the preferred cleavage sequence of caspase-4, which includes Leucine-Glutamic acid-Valine-Aspartic acid (LEVD).[2][3] However, the utility of any chemical probe hinges on its specificity. This guide provides a comparative analysis of this compound's specificity for caspase-4 over other caspases, supported by available experimental data and detailed protocols for independent validation.

Quantitative Assessment of this compound Specificity

A comprehensive evaluation of a caspase inhibitor's specificity involves determining its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against a panel of purified caspase enzymes. While this compound is marketed as a caspase-4 inhibitor, publicly available data on its cross-reactivity with other caspases is limited.

One study has reported that this compound, at a concentration of 2 µM, inhibits caspase-3 activity in human retinal pigment epithelial (hRPE) cells, suggesting a degree of off-target activity.[1] To provide a clearer picture of its selectivity, we have compiled the following table summarizing the known inhibitory activity of this compound and, for comparative context, other caspase inhibitors for which more extensive data is available.

InhibitorTarget CaspaseCaspase-1 IC50Caspase-3 IC50Caspase-4 IC50Caspase-5 IC50Caspase-6 IC50Caspase-7 IC50Caspase-8 IC50Caspase-9 IC50
This compound Caspase-4 Not ReportedInhibition observed at 2 µM[1]Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
Ac-FLTD-CMKInflammatory Caspases3.36 µM[4]Weak Inhibition[4]30 µM[4]15 µM[4]Weak Inhibition[4]Weak Inhibition[4]>100 µM[4]>100 µM[4]
Ac-LESD-CMKCaspase-85.67 µM[4]Weak Inhibition[4]59 µM[4]2 µM[4]Weak Inhibition[4]Weak Inhibition[4]0.05 µM[4]12 µM[4]
z-LEHD-FMKCaspase-9Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported0.0007 µM[4]0.0015 µM[4]
z-IETD-FMKCaspase-8Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported0.35 µM[4]3.7 µM[4]
VX-765Caspase-10.53 µM[4]Not ReportedNot ReportedNot ReportedNot ReportedNot Reported1 µM[4]4 µM[4]

Note: "Not Reported" indicates that the data was not found in the surveyed literature. The weak inhibition by Ac-FLTD-CMK and Ac-LESD-CMK against caspase-4 suggests that achieving high specificity with peptide-based inhibitors can be challenging.[4]

Signaling Pathway of Caspase-4 Activation

Caspase-4 is a key player in the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. This pathway is distinct from the canonical inflammasome pathways that rely on sensor proteins like NLRP3.

G cluster_extracellular Extracellular Space cluster_cytosol Cytosol Gram-negative Bacteria Gram-negative Bacteria LPS LPS Gram-negative Bacteria->LPS releases pro_caspase4 Pro-Caspase-4 LPS->pro_caspase4 binds and activates caspase4 Active Caspase-4 pro_caspase4->caspase4 autocleavage GSDMD Gasdermin-D caspase4->GSDMD cleaves GSDMD_N GSDMD N-terminal (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis forms pores leading to

Caspase-4 non-canonical inflammasome pathway.

Experimental Protocols for Validating Inhibitor Specificity

To empirically determine the specificity of this compound, a systematic in vitro analysis using a panel of purified recombinant caspases is required. A fluorometric assay is a common and reliable method for this purpose.

General Workflow for Caspase Inhibitor Specificity Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Recombinant Caspases - Fluorogenic Substrates - this compound dilutions - Assay Buffer plate Plate Setup: - Add caspases to wells - Add this compound dilutions reagents->plate incubate_inhibitor Pre-incubate Caspase with Inhibitor plate->incubate_inhibitor add_substrate Add Fluorogenic Substrate incubate_inhibitor->add_substrate measure_fluorescence Measure Fluorescence over time add_substrate->measure_fluorescence plot Plot Fluorescence vs. Time (Calculate reaction rates) measure_fluorescence->plot ic50 Plot % Inhibition vs. [this compound] (Determine IC50 values) plot->ic50 compare Compare IC50 values across all caspases ic50->compare

Workflow for determining caspase inhibitor specificity.
Detailed Fluorometric Caspase Activity Assay Protocol

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer appropriate for caspase activity (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2).

  • Recombinant Caspases: Reconstitute purified, active recombinant human caspases (Caspase-1, -3, -4, -5, -6, -7, -8, and -9) in assay buffer to a working concentration (e.g., 10-50 nM).

  • Fluorogenic Substrates: Prepare stock solutions of caspase-specific fluorogenic substrates in DMSO (e.g., Ac-YVAD-AFC for caspase-1, Ac-DEVD-AFC for caspase-3, Ac-LEVD-AFC for caspase-4). The final concentration in the assay will typically be 10-50 µM.

  • This compound: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to achieve a range of final concentrations for IC50 determination (e.g., 0.1 nM to 100 µM).

2. Assay Procedure:

  • In a 96-well black microplate, add 50 µL of assay buffer to each well.

  • Add 10 µL of the appropriate recombinant caspase to each well.

  • Add 10 µL of the this compound dilution or DMSO (vehicle control) to the respective wells.

  • Gently mix and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the caspases.

  • Initiate the reaction by adding 30 µL of the corresponding fluorogenic substrate to each well.

  • Immediately place the plate in a fluorescence microplate reader.

  • Measure the fluorescence intensity (e.g., excitation at 400 nm and emission at 505 nm for AFC-based substrates) every 1-2 minutes for 30-60 minutes at 37°C.

3. Data Analysis:

  • For each concentration of this compound, calculate the rate of substrate cleavage (initial velocity) from the linear portion of the fluorescence versus time plot.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

  • Compare the IC50 values of this compound for caspase-4 with those for the other caspases to determine its selectivity profile.

Conclusion

While this compound is a valuable tool for studying caspase-4, researchers should be aware of its potential for off-target effects, particularly on caspase-3. The lack of comprehensive, publicly available specificity data underscores the importance of performing in-house validation experiments, especially when interpreting results from cellular assays where multiple caspases may be active. The provided experimental protocol offers a robust framework for researchers to determine the precise selectivity of this compound and other caspase inhibitors in their specific experimental context, ensuring the reliability and accuracy of their findings.

References

Z-Levd-fmk: A Comparative Guide to its Cross-reactivity with Cellular Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Z-Levd-fmk is a widely utilized cell-permeable irreversible inhibitor primarily targeting caspase-4, a key player in inflammatory and endoplasmic reticulum (ER) stress-induced apoptotic pathways. While its efficacy in inhibiting caspase-4 is well-documented, a thorough understanding of its cross-reactivity with other cellular proteases is crucial for the precise interpretation of experimental results and for its potential therapeutic applications. This guide provides a comparative analysis of this compound's specificity, presenting available data on its interaction with other caspases and related cysteine proteases.

Performance Comparison: Inhibitor Specificity

The ideal inhibitor exhibits high potency for its intended target while displaying minimal activity against other related enzymes. The following table summarizes the available quantitative data, primarily as half-maximal inhibitory concentrations (IC50), for this compound and other commonly used caspase inhibitors against a panel of caspases. It is important to note that comprehensive quantitative data for this compound against a broad spectrum of proteases is limited in publicly available literature.

InhibitorTarget ProteaseIC50 / KiRemarks
This compound Caspase-4 Effective Inhibition ReportedPrimarily known as a caspase-4 inhibitor. Quantitative IC50 values are not consistently reported across literature.
Caspase-3 ~2 µMInhibits caspase-3 activity in human Retinal Pigment Epithelial (hRPE) cells[1].
Z-DEVD-fmkCaspase-3Potent InhibitorAlso reported to inhibit calpain, suggesting cross-reactivity of some peptide-based caspase inhibitors[1][2].
Z-VAD-fmkPan-caspaseBroad SpectrumA general caspase inhibitor, known to have off-target effects on other cysteine proteases like cathepsins and calpains[3][4][5].
Z-IETD-fmkCaspase-8IC50 ~0.46 µMA selective caspase-8 inhibitor.
Z-LEHD-fmkCaspase-9Potent InhibitorA selective caspase-9 inhibitor.

Note: The lack of standardized, publicly available IC50 values for this compound against a full panel of cellular proteases highlights a gap in the current understanding of its complete selectivity profile. Researchers are encouraged to perform their own comprehensive selectivity profiling for their specific experimental context.

Signaling Pathway and Experimental Workflow

To visually represent the context of this compound's action and the methodology to assess its specificity, the following diagrams are provided.

G cluster_0 ER Stress-Induced Apoptosis cluster_1 Potential Off-Target Effects ER_Stress ER Stress PERK PERK ER_Stress->PERK IRE1 IRE1α ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 CHOP CHOP PERK->CHOP IRE1->CHOP ATF6->CHOP Pro_Casp4 Pro-caspase-4 CHOP->Pro_Casp4 Casp4 Active Caspase-4 Pro_Casp4->Casp4 Pro_Casp3 Pro-caspase-3 Casp4->Pro_Casp3 Casp3 Active Caspase-3 Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Z_Levd_fmk This compound Z_Levd_fmk->Casp4 Primary Target Inhibition Z_Levd_fmk->Casp3 Cross-reactivity Calpains Calpains Z_Levd_fmk->Calpains Potential Cross-reactivity? Cathepsins Cathepsins Z_Levd_fmk->Cathepsins Potential Cross-reactivity?

Caption: Signaling pathway of ER stress-induced apoptosis and this compound's inhibitory action.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Measurement cluster_3 Data Analysis Reagents Prepare Reagents: - Recombinant Proteases - Fluorogenic Substrates - Inhibitors (this compound, etc.) - Assay Buffer Plate Plate Setup (96/384-well): - Add Assay Buffer - Add serial dilutions of Inhibitor - Add Recombinant Protease Reagents->Plate Incubate1 Pre-incubation (Inhibitor + Protease) Plate->Incubate1 Add_Substrate Add Fluorogenic Substrate Incubate1->Add_Substrate Measure Kinetic Measurement of Fluorescence Add_Substrate->Measure Plot Plot % Inhibition vs. [Inhibitor] Measure->Plot IC50 Calculate IC50 Value Plot->IC50

References

Z-Levd-fmk vs. siRNA-mediated Caspase-4 Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the intricate roles of caspase-4 in cellular processes such as inflammation and apoptosis, the choice between chemical inhibition and genetic knockdown is a critical experimental decision. This guide provides an objective comparison of two prominent methods: the use of the chemical inhibitor Z-Levd-fmk and siRNA-mediated caspase-4 knockdown. By examining their mechanisms, efficacy, specificity, and potential off-target effects, this document aims to equip scientists in academic research and drug development with the necessary information to select the most appropriate tool for their studies.

Mechanism of Action

This compound is a cell-permeable peptide inhibitor that targets the active site of caspases. Specifically, it is designed to mimic the preferred cleavage sequence of caspase-4 (Leu-Glu-Val-Asp or LEVD). The fluoromethylketone (fmk) group forms an irreversible covalent bond with the catalytic cysteine residue in the caspase's active site, thereby inactivating the enzyme. This rapid and direct inhibition of enzymatic activity allows for the study of the immediate consequences of caspase-4 inactivation.

siRNA-mediated knockdown , in contrast, operates at the genetic level. Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that are introduced into cells. Once inside, they are incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA then guides the RISC to the messenger RNA (mRNA) of caspase-4, leading to its cleavage and subsequent degradation. This prevents the translation of the caspase-4 protein, resulting in a reduction of its overall cellular levels. The effects of siRNA are therefore dependent on the turnover rate of the existing caspase-4 protein and are generally observed over a longer timeframe compared to chemical inhibitors.

Performance Comparison

The choice between this compound and siRNA for caspase-4 modulation depends on the specific experimental goals, including the desired speed of action and the duration of the effect.

FeatureThis compoundsiRNA-mediated Caspase-4 Knockdown
Mechanism Irreversible binding to the active site of the enzymeDegradation of target mRNA, preventing protein synthesis
Speed of Onset Rapid, within minutes to hoursSlower, typically 24-72 hours to achieve maximal effect
Duration of Effect Transient, dependent on inhibitor stability and cell turnoverCan be long-lasting, depending on cell division rate
Reversibility Irreversible binding to the enzymeReversible with the introduction of new mRNA
Typical Working Concentration 2-20 µM in cell culture[1]10-100 nM for transfection

Efficacy and Specificity

The effectiveness of each method in ablating caspase-4 function is a key consideration. While both can be highly effective, they are subject to different limitations regarding specificity.

This compound has been shown to effectively inhibit caspase-4-mediated events. For instance, in human retinal pigment epithelial cells, 2 µM this compound reduced tunicamycin-induced apoptotic cell death by 53-62%[1]. However, a significant drawback of peptide-based caspase inhibitors is the potential for cross-reactivity with other caspases that may have similar substrate specificities. For example, this compound has also been reported to inhibit caspase-3 activity[1]. This lack of absolute specificity can complicate the interpretation of experimental results, as the observed phenotype may be due to the inhibition of multiple caspases.

siRNA-mediated knockdown can achieve a high degree of target specificity, with studies reporting knockdown efficiencies of up to 90%. However, "off-target" effects are a well-documented concern, where the siRNA can inadvertently silence other genes that have partial sequence complementarity. These off-target effects can be minimized by careful siRNA design, using the lowest effective concentration, and by performing rescue experiments with a second, non-overlapping siRNA to confirm that the observed phenotype is due to the specific knockdown of caspase-4.

Quantitative Data Summary

ParameterThis compoundsiRNA-mediated Caspase-4 KnockdownReference
Apoptosis Reduction (Tunicamycin-induced) 53-62% reduction at 2 µMData not directly comparable[1]
Effect on IL-1β Secretion (LPS-stimulated monocytes) Significant reductionSignificant reduction
Effect on IL-6 Secretion (LPS-stimulated monocytes) No significant effectSignificant reduction
Reported Off-Target Effects Inhibition of caspase-3Sequence-dependent silencing of unintended mRNAs[1]

Signaling Pathways and Experimental Workflows

To visualize the points of intervention for both this compound and siRNA, the following diagrams illustrate the non-canonical inflammasome pathway and the respective experimental workflows.

non_canonical_inflammasome cluster_sirna siRNA Intervention cluster_zlevd This compound Intervention LPS Cytosolic LPS Caspase4 Pro-Caspase-4 LPS->Caspase4 binds ActiveCaspase4 Active Caspase-4 Caspase4->ActiveCaspase4 auto-activation ProGSDMD Pro-Gasdermin D ActiveCaspase4->ProGSDMD cleaves NLRP3 NLRP3 Inflammasome Activation ActiveCaspase4->NLRP3 activates GSDMD_N Gasdermin D N-terminal fragment ProGSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis forms pores Secretion Secretion GSDMD_N->Secretion enables ProIL1beta Pro-IL-1β IL1beta IL-1β ProIL1beta->IL1beta Caspase1 Caspase-1 NLRP3->Caspase1 Caspase1->ProIL1beta cleaves Caspase4_mRNA Caspase-4 mRNA Translation Translation ZLevdfmk This compound ZLevdfmk->ActiveCaspase4 inhibits

Fig. 1: Caspase-4 signaling and points of intervention.

experimental_workflows cluster_zlevd This compound Workflow cluster_sirna siRNA Workflow Z0 Seed Cells Z1 Pre-treat with this compound (e.g., 2-20 µM, 1-2 hours) Z0->Z1 Z2 Induce Stimulus (e.g., LPS, Tunicamycin) Z1->Z2 Z3 Assay for Endpoint (e.g., Caspase Activity, Cytokine Release, Apoptosis) Z2->Z3 S0 Seed Cells S1 Transfect with Caspase-4 siRNA (e.g., 50 nM) S0->S1 S2 Incubate for 24-72 hours (for protein knockdown) S1->S2 S3 Induce Stimulus S2->S3 S4 Assay for Endpoint S3->S4

Fig. 2: Experimental workflows for this compound and siRNA.

Detailed Experimental Protocols

This compound Treatment for Caspase-4 Inhibition
  • Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of treatment.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 2-20 µM) in pre-warmed cell culture medium.

  • Pre-treatment: Remove the existing medium from the cells and replace it with the medium containing this compound. A pre-treatment time of 1-2 hours is typically sufficient for the inhibitor to permeate the cells.

  • Stimulation: Following pre-treatment, add the stimulus of interest (e.g., LPS for inflammasome activation, tunicamycin (B1663573) for ER stress) directly to the medium containing the inhibitor.

  • Incubation: Incubate the cells for the desired period to observe the effect of the stimulus.

  • Endpoint Analysis: Harvest the cells or supernatant for downstream analysis, such as caspase activity assays, cytokine ELISAs, or apoptosis assays (e.g., TUNEL).

siRNA-mediated Knockdown of Caspase-4
  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they reach 30-50% confluency at the time of transfection.

  • siRNA-lipid Complex Formation:

    • In one tube, dilute the caspase-4 siRNA (e.g., to a final concentration of 50 nM) in serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine) in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells for 24-72 hours to allow for the knockdown of caspase-4 protein. The optimal time will depend on the cell type and the half-life of the caspase-4 protein.

  • Stimulation and Analysis: After the incubation period, replace the medium and apply the experimental stimulus. Proceed with the desired endpoint analysis. It is crucial to include a non-targeting siRNA control to account for any non-specific effects of the transfection process.

Advantages of this compound over siRNA-mediated Knockdown

Based on the available data, this compound offers several distinct advantages in specific experimental contexts:

  • Rapid Onset of Action: For studying the immediate downstream consequences of caspase-4 inhibition, this compound is superior due to its ability to rapidly inactivate the existing pool of the enzyme. This is particularly useful for dissecting fast-acting signaling pathways.

  • Temporal Control: The transient nature of chemical inhibition allows for precise temporal control over caspase-4 activity. The inhibitor can be added at specific time points during an experiment to dissect the temporal requirements of caspase-4 in a given process.

  • Ease of Use: Applying a chemical inhibitor is technically simpler and less disruptive to cells than transfection, which can induce its own cellular stress responses.

  • Dose-dependent Effects: The level of inhibition can be readily titrated by adjusting the concentration of this compound, allowing for the study of dose-dependent effects of caspase-4 activity.

  • Bypassing Compensation Mechanisms: Genetic knockdown over a prolonged period can sometimes lead to compensatory changes in the expression of other genes, which can confound the interpretation of results. The acute inhibition by this compound is less likely to trigger such long-term compensatory mechanisms.

Conclusion

Both this compound and siRNA-mediated knockdown are powerful tools for investigating the function of caspase-4. The choice between them should be guided by the specific research question. This compound is particularly advantageous for studies requiring rapid and transient inhibition of caspase-4 enzymatic activity, offering excellent temporal control. In contrast, siRNA-mediated knockdown is suitable for experiments where a sustained reduction in the total cellular level of caspase-4 is desired. For a comprehensive understanding, researchers may consider using both approaches in parallel to validate their findings and control for the inherent limitations of each method. Careful consideration of potential off-target effects is paramount for the robust interpretation of data generated using either technique.

References

A Researcher's Guide to Negative Controls for Z-Levd-fmk Treatment in Apoptosis and Inflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of essential negative controls for experiments involving Z-Levd-fmk, a cell-permeable and irreversible inhibitor of caspase-4. Proper controls are critical for distinguishing the specific effects of caspase-4 inhibition from off-target or vehicle-related phenomena. We present supporting experimental data, detailed protocols, and clear visual diagrams to aid researchers in designing robust experiments.

Understanding this compound and the Need for Controls

This compound targets caspase-4, a protease involved in inflammatory responses and apoptosis initiated by endoplasmic reticulum (ER) stress.[1][2] Its inhibitory action is centered on the specific "LEVD" amino acid sequence recognized by caspase-4.[2] To ensure that observed experimental outcomes are solely due to the inhibition of caspase-4, it is imperative to use appropriate negative controls. The two most critical controls are a vehicle control (typically DMSO) and an inactive peptide control, such as Z-FA-fmk.

Key Alternatives & Controls Compared:

  • This compound: The active experimental agent. A cell-permeable inhibitor that specifically targets and irreversibly binds to caspase-4, blocking its role in ER stress-induced apoptosis and inflammation.[1]

  • Z-FA-fmk: The recommended negative control. It is a cell-permeable fluoromethyl ketone (FMK) peptide that does not inhibit caspases based on the P1 Aspartate recognition sequence.[3][4] It is primarily known as an inhibitor of cysteine proteases like cathepsins B and L.[5][6] While generally used as a negative control, some studies note it can inhibit effector caspases (e.g., caspase-3, -7) at high concentrations, but not initiator caspases.[7][8] Therefore, it serves as an excellent control for the FMK chemical moiety and general peptide effects, distinct from specific caspase inhibition.

  • Vehicle Control (DMSO): The solvent used to dissolve the FMK inhibitors. It is essential for confirming that the solvent itself does not induce cellular toxicity or affect the experimental outcome.[4][6]

Comparative Experimental Data

The efficacy of a caspase inhibitor is often measured by its ability to prevent apoptosis, which can be quantified using methods like Annexin V staining followed by flow cytometry. The data below is representative of an experiment comparing an active caspase inhibitor to the Z-FA-fmk negative control.

Table 1: Effect of Caspase Inhibitors on Camptothecin-Induced Apoptosis in Jurkat Cells

Treatment Group Apoptosis Induction (4 µM Camptothecin) % Apoptotic Cells (Annexin V Positive) Interpretation
Untreated No ~5% Baseline apoptosis.
Vehicle (DMSO) Yes ~42% Apoptosis is successfully induced.
Z-FA-fmk (20 µM) Yes ~42% The negative control inhibitor does not prevent apoptosis.[3][4]

| Z-LEHD-fmk (20 µM) * | Yes | ~10% | The active caspase inhibitor successfully blocks apoptosis. |

Note: Data is adapted from an experiment using Z-LEHD-fmk (a caspase-9 inhibitor) but illustrates the principle applicable to this compound. The key result is the failure of Z-FA-fmk to prevent apoptosis, confirming its suitability as a negative control.[3][4]

Visualizing Pathways and Protocols

Signaling Pathway and Experimental Workflow

To understand the context of this compound action, it is crucial to visualize its place in the apoptotic signaling pathway. The following diagrams, generated using Graphviz, illustrate the relevant biological pathway and a standard experimental workflow.

cluster_ER Endoplasmic Reticulum cluster_Inhibitor cluster_downstream Downstream Events ER_Stress ER Stress (e.g., Tunicamycin) ProCasp4 Pro-Caspase-4 ER_Stress->ProCasp4 induces Casp4 Active Caspase-4 ProCasp4->Casp4 activation ProCasp9 Pro-Caspase-9 Casp4->ProCasp9 activates Z_Levd_fmk This compound Z_Levd_fmk->Casp4 inhibits Casp9 Active Caspase-9 ProCasp9->Casp9 ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 activates Casp3 Active Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

ER Stress-Induced Apoptosis Pathway via Caspase-4.

cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_analysis Analysis cluster_assays Assay Examples A 1. Seed Cells B 2. Pre-incubate with Inhibitors (e.g., 1 hour) A->B C 3. Add Apoptotic Stimulus B->C G1 Vehicle Control (DMSO) G2 Negative Control (Z-FA-fmk) G3 Active Inhibitor (this compound) D 4. Incubate (e.g., 4-48 hours) C->D E 5. Harvest & Assay D->E F 6. Analyze Data E->F Assay1 Western Blot (Cleaved PARP, Cleaved Caspase-3) E->Assay1 Assay2 Cell Viability (MTT / CCK-8) E->Assay2 Assay3 Apoptosis Assay (Annexin V / PI) E->Assay3

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Z-LEVD-FMK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the caspase-4 inhibitor, Z-LEVD-FMK, is paramount in a laboratory setting. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound.

This compound is a cell-permeable caspase-4 inhibitor frequently utilized in apoptosis and cancer research. Due to its biological activity, it is prudent to handle and dispose of this compound as potentially hazardous or cytotoxic waste. Adherence to proper disposal protocols is critical to protect laboratory personnel and the environment. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and definitive guidance.

Essential Safety and Disposal Equipment

Proper disposal begins with the right safety measures and equipment. The following table summarizes the necessary items for handling and disposing of this compound.

CategoryItemSpecifications
Personal Protective Equipment (PPE) Chemical-resistant glovesNitrile or neoprene, double-gloving recommended
Safety goggles or face shieldANSI Z87.1 certified
Laboratory coatLong-sleeved, fully buttoned
Respiratory protectionRequired if handling powder outside a fume hood
Waste Containment Designated Cytotoxic Waste ContainerLeak-proof, puncture-resistant, clearly labeled
Sealable plastic bagsFor contaminated consumables
Spill Control Spill kit for cytotoxic agentsAbsorbent pads, deactivating solution (e.g., 10% bleach)

Step-by-Step Disposal Protocol for this compound

Follow these procedures to ensure the safe disposal of this compound and associated materials.

Waste Segregation

Proper segregation at the point of generation is the most critical step in safe disposal.

  • Solid Waste: This includes unused or expired pure compounds, contaminated personal protective equipment (gloves, gowns), and lab materials (e.g., weigh boats, pipette tips, bench paper).

    • Collect all solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag and clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".

  • Liquid Waste: This includes any solutions containing this compound.

    • Collect in a dedicated, sealed, and shatter-proof container that is clearly labeled with the contents, including the concentration of this compound.

    • Never dispose of this compound solutions down the drain.

  • Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated cytotoxic sharps container.

Decontamination of Work Surfaces
  • After handling this compound, thoroughly decontaminate all work surfaces.

  • Use a suitable deactivating agent, such as a freshly prepared 10% bleach solution, followed by a rinse with 70% ethanol (B145695) and then water.

Disposal of Empty Containers
  • Empty containers that held the pure compound must also be managed as hazardous waste.

  • Containers that held acutely hazardous materials should be triple-rinsed with a suitable solvent (e.g., ethanol or DMSO).

  • The rinsate (the solvent from rinsing) must be collected and disposed of as liquid hazardous waste.[1]

  • After triple-rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, or as instructed by your institution's Environmental Health and Safety (EHS) department.[1]

Final Disposal
  • Cytotoxic waste is typically disposed of via high-temperature incineration.[1] This is the required method for chemotherapy and other cytotoxic drugs to ensure complete destruction.[1]

  • Once a waste container is full, or if it has been in storage for an extended period (typically not to exceed one year for partially filled containers), schedule a pickup with your institution's hazardous waste management service.[1]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Z_LEVD_FMK_Disposal_Workflow cluster_prep Preparation cluster_generation Waste Generation & Segregation cluster_final Final Disposal A Don Appropriate PPE (Double Gloves, Gown, Eye Protection) B This compound Use A->B C Segregate Waste at Source B->C D Solid Waste (Gloves, Tips, etc.) C->D Contaminated Consumables E Liquid Waste (Solutions) C->E Unused/Waste Solutions F Sharps Waste (Needles, etc.) C->F Contaminated Sharps G Labeled Cytotoxic Waste Container D->G H Labeled Liquid Waste Container E->H I Labeled Cytotoxic Sharps Container F->I J Decontaminate Work Area (e.g., 10% Bleach) K Schedule Hazardous Waste Pickup J->K L High-Temperature Incineration (Specialized Facility) K->L

Caption: this compound Disposal Workflow Diagram.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Z-Levd-fmk

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your trusted resource for essential safety and logistical information on the handling of Z-Levd-fmk, a cell-permeable caspase-4 inhibitor. This guide provides immediate, procedural, and step-by-step guidance to ensure the safe and effective use of this compound in your laboratory, from initial handling to final disposal.

Personal Protective Equipment (PPE): A Quantitative Overview

While specific occupational exposure limits for this compound have not been established, the following PPE recommendations are based on best practices for handling powdered chemical compounds and peptides. Adherence to these guidelines will minimize exposure risk.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides good chemical resistance against Dimethyl Sulfoxide (DMSO), the recommended solvent for this compound.[1][2] Thicker gloves generally offer better protection against permeation.[1]
Double gloving (optional)Recommended when handling highly potent or toxic powders, especially if there is a risk of a glove breach.[3]
Eye Protection Safety Glasses with Side Shields or GogglesProtects eyes from dust particles of the lyophilized powder and potential splashes of the reconstituted solution.
Respiratory Protection N95 or higher-rated respiratorRecommended when weighing or handling the powdered form of this compound outside of a certified chemical fume hood or ventilated balance enclosure to prevent inhalation of airborne particles.[4]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.

Operational Plan: From Receipt to Application

Proper handling of this compound is crucial for both researcher safety and experimental integrity. The following protocol outlines the key steps for safe handling and preparation of this compound solutions.

Experimental Protocol: Reconstitution of Lyophilized this compound

This protocol details the steps for safely reconstituting lyophilized this compound powder, typically in DMSO, to create a stock solution.

Materials:

  • Lyophilized this compound vial

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (as specified in the table above)

Procedure:

  • Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.[5][6] Don appropriate PPE, including gloves, a lab coat, and eye protection.

  • Weighing (if necessary): If not pre-aliquoted, accurately weigh the desired amount of this compound powder. To minimize inhalation of the powder, this step should be performed in a chemical fume hood or a ventilated balance enclosure.[7][8] Use anti-static weigh paper or boats to prevent powder dispersal.[3]

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial of this compound to achieve the desired stock concentration.[5][9][10][11] For example, to create a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 652.71 g/mol ), you would add approximately 153 µL of DMSO.

  • Mixing: Tightly cap the vial and vortex gently until the powder is completely dissolved. The solution should be clear and free of particulates.[9]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the peptide.[6][12][13]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[11][12][13]

Disposal Plan: Ensuring a Safe Laboratory Environment

Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure a safe workplace. As this compound is not classified as a hazardous material, standard laboratory disposal procedures for non-hazardous chemical waste can be followed. However, always adhere to your institution's specific waste disposal guidelines.

Waste TypeDisposal Procedure
Unused this compound Powder Dispose of as solid chemical waste in a designated, labeled container.
This compound/DMSO Stock Solution Collect in a labeled hazardous waste container for organic solvents. Alternatively, for very small quantities, consult your institution's guidelines, which may permit disposal down the drain with copious amounts of water.[14]
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid waste container. If heavily contaminated, they should be treated as chemical waste.[14]
Contaminated PPE (e.g., gloves) Dispose of in the regular laboratory trash, unless grossly contaminated, in which case they should be disposed of as chemical waste.

Visualizing the Workflow: Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal, emphasizing key safety checkpoints.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage_use Storage & Use cluster_disposal Disposal start Start: Receive this compound ppe Don Appropriate PPE start->ppe equilibrate Equilibrate Vial to Room Temp ppe->equilibrate weigh Weigh Powder in Fume Hood equilibrate->weigh dissolve Dissolve in DMSO weigh->dissolve mix Vortex to Mix dissolve->mix aliquot Aliquot into Single-Use Tubes mix->aliquot store Store at -20°C or -80°C aliquot->store use Use in Experiment store->use dispose_solid Dispose of Solid Waste use->dispose_solid dispose_liquid Dispose of Liquid Waste use->dispose_liquid dispose_ppe Dispose of Contaminated PPE use->dispose_ppe end End dispose_solid->end dispose_liquid->end dispose_ppe->end

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.